PQ-10
Description
Properties
IUPAC Name |
6,7-dimethoxy-4-[(3R)-3-quinoxalin-2-yloxypyrrolidin-1-yl]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O3/c1-28-19-9-15-18(10-20(19)29-2)24-13-25-22(15)27-8-7-14(12-27)30-21-11-23-16-5-3-4-6-17(16)26-21/h3-6,9-11,13-14H,7-8,12H2,1-2H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBIIFKJMNRPNMT-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CCC(C3)OC4=NC5=CC=CC=C5N=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)N3CC[C@H](C3)OC4=NC5=CC=CC=C5N=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
927691-21-2 | |
| Record name | PQ-10 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0927691212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PQ-10 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB08391 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | PQ-10 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63643I762J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Polyquaternium-10: A Comprehensive Technical Guide on its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Polyquaternium-10 is a versatile cationic polymer widely utilized in the pharmaceutical and personal care industries for its conditioning, thickening, and film-forming properties. This technical guide provides an in-depth exploration of its chemical structure and synthesis, complete with quantitative data, detailed experimental protocols, and a visual representation of its synthetic pathway.
Chemical Structure
Polyquaternium-10 is a polymeric quaternary ammonium salt of hydroxyethyl cellulose (HEC).[1][2][3] It is synthesized by reacting HEC with a cationic etherifying agent, resulting in a polymer with a cellulosic backbone and pendant quaternary ammonium groups.[4] This cationic nature is fundamental to its functionality, as the positively charged nitrogen atoms interact with negatively charged surfaces such as skin and hair proteins, imparting its characteristic conditioning effects.[2][5]
The general chemical name for Polyquaternium-10 is Cellulose 2-(2-hydroxy-3-(trimethylammonio)propoxy) ethyl ether chloride.[6] Its molecular formula is represented as (C2H4O)n.C6H16NO2.xCl.x.[6] The structure consists of a hydroxyethyl cellulose backbone where some of the hydroxyl groups have been etherified with a glycidyl trimethylammonium chloride group. This modification introduces a positive charge to the cellulose polymer.
Quantitative Properties of Polyquaternium-10
Various grades of Polyquaternium-10 are commercially available, differing in molecular weight, charge density, and viscosity.[1][2] These variations allow for tailored performance in different formulations. The table below summarizes key quantitative properties of typical Polyquaternium-10 grades.
| Property | Value | Reference(s) |
| Molecular Weight | Varies, with some grades around ~1000 g/mol . Higher molecular weight versions exist. | [7][8] |
| Viscosity (2% aq. soln.) | 500-2500 mPa·s (cps) at 25°C | [4][7][9][10] |
| Nitrogen Content | 1.7 - 2.2% | [10] |
| pH (2% aq. soln.) | 5.0 - 7.0 | [4][7][10] |
| Ash Content | ≤ 4% | [10] |
| Light Transmittance (0.5% aq. soln.) | > 98% at 550 nm | [10] |
| Melting Point | ~290 °C | [1][6] |
Synthesis of Polyquaternium-10
The synthesis of Polyquaternium-10 is a two-step process involving the preparation of a cationic etherifying agent followed by its reaction with hydroxyethyl cellulose.[11][12][13]
Synthesis Pathway
Caption: Synthesis pathway of Polyquaternium-10.
Experimental Protocols
1. Preparation of the Cationic Etherifying Agent (ETA)
This protocol is based on methodologies described in patent literature.[11][12][13]
-
Objective: To synthesize the cationic etherifying agent, 2,3-epoxypropyl trimethylammonium chloride, from epichlorohydrin and trimethylamine.
-
Materials:
-
Epichlorohydrin
-
Gaseous Trimethylamine
-
Synthesis reactor with stirring and temperature control
-
-
Procedure:
-
Charge the synthesis reactor with epichlorohydrin.
-
Begin stirring and introduce gaseous trimethylamine into the reactor. The molar ratio of trimethylamine to epichlorohydrin is typically maintained between 1:1 and 1:1.2.[13]
-
Maintain the reaction temperature between 4°C and 15°C and the pH between 7.3 and 9.5.[13] The pressure should be kept below 0.1 MPa.[13]
-
Allow the reaction to proceed for 2 to 5 hours, followed by a holding period of 1 to 2 hours to ensure complete reaction.[13]
-
The resulting product, the cationic etherifying agent (ETA), is then washed, dried, and may be further purified by vacuum suction filtration.[11][12]
-
2. Synthesis of Polyquaternium-10
This protocol outlines the reaction of the prepared ETA with hydroxyethyl cellulose.[12][14]
-
Objective: To synthesize Polyquaternium-10 by etherifying hydroxyethyl cellulose with the cationic etherifying agent.
-
Materials:
-
Hydroxyethyl cellulose (HEC)
-
Cationic Etherifying Agent (ETA) solution
-
Organic solvent (e.g., isopropanol)
-
Aqueous sodium hydroxide (NaOH) solution
-
Reactor with stirring and heating capabilities
-
-
Procedure:
-
Dispersion: Add an organic solvent to the reactor, followed by the addition of hydroxyethyl cellulose under stirring to achieve full dispersion.[14] The weight of the solvent is typically around 6 times that of the HEC.[12]
-
Alkalization: Add an aqueous alkali solution (e.g., NaOH) to the HEC slurry to activate the cellulose by deprotonating the hydroxyl groups. The pH is adjusted to approximately 10.[12][14]
-
Etherification: Introduce the cationic etherifying agent (ETA) solution into the alkalized HEC mixture under rapid stirring. The mass ratio of ETA solution to HEC is typically around 0.5:1.[12]
-
Heat the reaction mixture to approximately 75°C and maintain for about 1.5 hours to facilitate the etherification reaction.[12]
-
Purification and Isolation: The resulting Polyquaternium-10 is then filtered, washed (e.g., with 95% isopropanol), dried, and pulverized to obtain the final product.[11][12][14]
-
3. Characterization by Potentiometric Titration
This method can be used to quantify the concentration of Polyquaternium-10 in a sample.[15]
-
Objective: To determine the concentration of Polyquaternium-10 using potentiometric titration with dextran sulphate.
-
Principle: The cationic Polyquaternium-10 forms a strong ion-pair with the anionic dextran sulphate. The equivalence point of this titration can be monitored using a polyanion-sensitive polymeric membrane-based electrode.
-
Procedure Outline:
-
If interfering anionic surfactants (like sodium lauryl sulfate) are present, they must first be removed using an anion-exchange resin.[15]
-
The sample containing Polyquaternium-10 is then titrated with a standardized solution of dextran sulphate.
-
The potential is monitored throughout the titration using a polyanion-sensitive electrode.
-
The equivalence point, which is directly proportional to the concentration of Polyquaternium-10, is determined from the titration curve (e.g., using the first derivative plot).[15]
-
Logical Workflow for Synthesis and Quality Control
Caption: Workflow for the synthesis and quality control of Polyquaternium-10.
References
- 1. Polyquaternium-10 | 81859-24-7 [chemicalbook.com]
- 2. POLYQUATERNIUM 10 - Ataman Kimya [atamanchemicals.com]
- 3. specialchem.com [specialchem.com]
- 4. avenalab.com [avenalab.com]
- 5. formunova.com [formunova.com]
- 6. nbinno.com [nbinno.com]
- 7. Polyquaternium-10 Manufacturers | Polyquaternium-10: Suppliers & Producers - Elchemy [elchemy.com]
- 8. Polyquaternium - Ataman Kimya [atamanchemicals.com]
- 9. ulprospector.com [ulprospector.com]
- 10. Polyquaternium-10: Properties, Applications in Skincare and Detection Method_Chemicalbook [chemicalbook.com]
- 11. CN103204946A - Production method of polyquaternium-10 - Google Patents [patents.google.com]
- 12. CN103204946B - Production method of polyquaternium-10 - Google Patents [patents.google.com]
- 13. Production method of polyquaternium-10 - Eureka | Patsnap [eureka.patsnap.com]
- 14. CN114292340B - Method for preparing polyquaternium-10 - Google Patents [patents.google.com]
- 15. Detecting Levels of Polyquaternium-10 (PQ-10) via Potentiometric Titration with Dextran Sulphate and Monitoring the Equivalence Point with a Polymeric Membrane-Based Polyion Sensor - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Molecular Weight of Polyquaternium-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the methodologies used to determine the molecular weight of Polyquaternium-10 (PQ-10), a versatile cationic polymer widely used in pharmaceutical and cosmetic formulations. Understanding the molecular weight and its distribution is critical for controlling the physicochemical properties and performance of PQ-10 in various applications, including drug delivery systems and personal care products. This guide details the primary analytical techniques, presents available quantitative data, and outlines experimental protocols to assist researchers in the precise characterization of this important polymer.
Introduction to Polyquaternium-10
Polyquaternium-10 is a water-soluble cationic polymer derived from hydroxyethyl cellulose. It is valued for its conditioning, film-forming, and anti-static properties.[1] PQ-10 is available in various grades, which differ in their molecular weight and charge density, leading to a range of viscosities in solution.[1] These differences significantly impact the functional attributes of the final product, making accurate molecular weight determination an essential aspect of quality control and formulation development.
Key Techniques for Molecular Weight Determination
The principal methods for determining the molecular weight of polymers like PQ-10 include Size-Exclusion Chromatography (SEC) coupled with Multi-Angle Light Scattering (MALS), and Viscometry. Each technique offers distinct advantages and provides different types of molecular weight averages.
1. Size-Exclusion Chromatography with Multi-Angle Light Scattering (SEC-MALS)
SEC-MALS is a powerful and absolute technique for determining the molar mass and size of macromolecules in solution.[2] Unlike conventional SEC which relies on column calibration with standards, SEC-MALS measures the light scattered by the polymer molecules as they elute from the chromatography column to directly calculate the molecular weight.[2] This method is particularly valuable for complex and novel polymers where suitable calibration standards may not be available.
2. Viscometry
Viscometry is a classical and cost-effective method for determining the viscosity-average molecular weight of polymers.[3] This technique relies on the relationship between the intrinsic viscosity of a polymer solution and its molecular weight, as described by the Mark-Houwink-Sakurada equation.[4] While it does not provide the absolute molecular weight distribution like SEC-MALS, it is a robust method for routine analysis and quality control.
Quantitative Data on Polyquaternium-10 Molecular Weight
Obtaining precise molecular weight data for commercially available PQ-10 grades can be challenging as this information is often proprietary. However, some data is available in technical literature and supplier documentation. The table below summarizes available data for common PQ-10 grades.
| Grade Name | Reported Average Molecular Weight ( g/mol ) | Viscosity of 2% Aqueous Solution (cps) | Source |
| UCARE™ Polymer JR-400 | ~400,000 | 300-500 | [5][6] |
| Polyquaternium-10 | Not Specified | 1,000-2,500 | [7][8] |
| Polyquaternium-10 | Not Specified | 1000-2500 | [9] |
| UCARE™ Polymer JR-125 | Not Specified | 75–175 | [10] |
Note: The molecular weight of different grades can vary between manufacturers and batches.
Experimental Protocols
Detailed experimental protocols for the key techniques are provided below. These are generalized procedures and may require optimization based on the specific PQ-10 grade and available instrumentation.
Protocol 1: Molecular Weight Determination by SEC-MALS
This protocol outlines the steps for analyzing the molecular weight of PQ-10 using a Size-Exclusion Chromatography system coupled with Multi-Angle Light Scattering and Refractive Index detectors.
1. Materials and Equipment:
-
Polyquaternium-10 sample
-
High-performance liquid chromatography (HPLC) or Gel Permeation Chromatography (GPC) system
-
SEC columns suitable for aqueous-soluble cationic polymers (e.g., TSKgel PWXL-CP series)[11]
-
Multi-Angle Light Scattering (MALS) detector
-
Differential Refractive Index (dRI) detector
-
Mobile Phase: 0.8 M NaNO₃ has been successfully used for SEC separation of cationic celluloses.[11]
-
Syringe filters (0.22 µm)
-
Autosampler vials
2. Procedure:
- Mobile Phase Preparation: Prepare the chosen mobile phase and degas it thoroughly.
- Sample Preparation:
- Accurately weigh a small amount of the PQ-10 sample.
- Dissolve the sample in the mobile phase to a known concentration (e.g., 1-5 mg/mL). Gentle agitation may be required to ensure complete dissolution.
- Filter the sample solution through a 0.22 µm syringe filter into an autosampler vial.
- Instrument Setup:
- Equilibrate the SEC columns with the mobile phase at a constant flow rate until a stable baseline is achieved on both the MALS and dRI detectors.
- Data Acquisition:
- Inject the prepared PQ-10 sample onto the SEC column.
- Collect the light scattering and refractive index data as the sample elutes.
- Data Analysis:
- Use the software provided with the MALS detector to process the collected data.
- The software will use the signals from the MALS and dRI detectors to calculate the absolute molecular weight and determine the molecular weight distribution (Mw, Mn, and PDI).
Workflow Diagram for SEC-MALS Analysis of PQ-10
References
- 1. POLYQUATERNIUM 10 - Ataman Kimya [atamanchemicals.com]
- 2. researchgate.net [researchgate.net]
- 3. Elucidation of the Relationship between Intrinsic Viscosity and Molecular Weight of Cellulose Dissolved in Tetra-N-Butyl Ammonium Hydroxide/Dimethyl Sulfoxide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mark–Houwink equation - Wikipedia [en.wikipedia.org]
- 5. UCARE™ Polymer JR-400 P | Dow Inc. [dow.com]
- 6. usbio.net [usbio.net]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 9. ingenieria-analitica.com [ingenieria-analitica.com]
- 10. hpst.cz [hpst.cz]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Cationic Hydroxyethyl Cellulose
For Researchers, Scientists, and Drug Development Professionals
Cationic hydroxyethyl cellulose (cHEC) is a versatile semi-synthetic polymer derived from cellulose, the most abundant natural polymer.[1] Its unique properties, including biocompatibility, water solubility, and mucoadhesiveness, make it a valuable excipient in a wide range of applications, particularly in the pharmaceutical industry for drug delivery systems.[1][2] This technical guide provides a comprehensive overview of the synthesis of cHEC, including detailed experimental protocols, a summary of key reaction parameters, and characterization techniques.
Core Synthesis Methodology
The most common method for synthesizing cHEC involves the etherification of hydroxyethyl cellulose (HEC) with a cationic reagent under alkaline conditions.[3] The hydroxyl groups on the HEC backbone react with the etherifying agent to introduce a positive charge, thereby imparting the desired cationic properties.
The primary cationic etherifying agents used are quaternary ammonium compounds, such as 3-chloro-2-hydroxypropyl-trimethyl ammonium chloride (CHPTAC) or glycidyl trimethyl ammonium chloride (GTAC).[3] The reaction is typically carried out in a slurry process using an inert organic solvent, such as isopropanol or ethanol, to suspend the HEC. Sodium hydroxide is used as a catalyst to activate the hydroxyl groups on the HEC for reaction with the etherifying agent.[4][5]
Chemical Reaction Pathway
The synthesis of cHEC can be visualized as a two-step process:
-
Alkalinization: HEC is treated with a strong base, typically sodium hydroxide, to form alkali cellulose. This step activates the hydroxyl groups on the HEC, making them more nucleophilic.
-
Etherification: The activated HEC then reacts with the cationic etherifying agent. For example, with CHPTAC, the reaction proceeds via a nucleophilic substitution, where the alkoxide on the HEC displaces the chloride ion on the CHPTAC molecule.
Detailed Experimental Protocol
The following is a representative experimental protocol for the synthesis of cHEC, based on common laboratory-scale procedures.
Materials:
-
Hydroxyethyl cellulose (HEC)
-
Isopropanol
-
Absolute ethanol
-
Sodium hydroxide (NaOH) solution (20-35 wt%)
-
3-chloro-2-hydroxypropyl-trimethyl ammonium chloride (CHPTAC) solution (e.g., 69 wt%)
-
Hydrochloric acid (for neutralization)
Procedure:
-
Pre-treatment/Alkalinization:
-
In a reaction vessel, prepare a mixed solvent system of isopropanol and absolute ethanol.
-
Disperse a known quantity of HEC (e.g., 1 part by weight) in the solvent mixture.
-
While stirring at a controlled temperature (e.g., 10-45°C), add a specific amount of sodium hydroxide solution (e.g., 0.6-0.8 parts by weight of a 20-35 wt% solution).
-
Continue stirring for a defined period (e.g., 20-60 minutes) to ensure complete alkalinization.[4]
-
-
Cationization/Etherification:
-
Increase the temperature of the reaction mixture to the desired etherification temperature (e.g., 30-80°C).
-
Slowly add the cationic etherifying agent (e.g., 0.6-1.4 parts by weight of CHPTAC solution) to the reaction mixture.
-
Allow the reaction to proceed for a specified duration (e.g., 3-5 hours) with continuous stirring.[4]
-
-
Neutralization and Purification:
-
Cool the reaction mixture to room temperature (e.g., 25-35°C).
-
Neutralize the excess sodium hydroxide by adding an acid, such as hydrochloric acid, until the pH reaches a desired level (e.g., 4.5-8.0).
-
Filter the solid product from the reaction mixture.
-
Wash the product with a suitable solvent (e.g., ethanol or acetone) to remove unreacted reagents and byproducts.
-
Dry the purified cHEC in an oven at a controlled temperature.
-
Key Synthesis Parameters and Their Impact
The properties of the final cHEC product, particularly the degree of substitution (DS), are highly dependent on the reaction conditions. The DS refers to the average number of hydroxyl groups on each anhydroglucose unit of the cellulose backbone that have been substituted with cationic groups.[6][7]
| Parameter | Range | Impact on Synthesis |
| Ratio of Cationic Agent to HEC | 0.6 - 1.4 (by weight) | Directly influences the degree of substitution (DS). Higher ratios generally lead to a higher DS. |
| NaOH Concentration | 20 - 35 wt% | Affects the activation of HEC. Optimal concentration is crucial for efficient etherification. |
| Reaction Temperature | 30 - 80 °C | Higher temperatures can increase the reaction rate but may also lead to side reactions and degradation. |
| Reaction Time | 3 - 5 hours | Longer reaction times can lead to a higher DS, but the effect may plateau after a certain point. |
| Solvent System | Isopropanol, Ethanol | Affects the swelling of HEC and the solubility of reactants, influencing the reaction efficiency. |
Table 1: Key Synthesis Parameters and Their Influence on cHEC Properties
Characterization of Cationic Hydroxyethyl Cellulose
Several analytical techniques are employed to characterize the synthesized cHEC and determine its key properties.
| Property | Analytical Technique | Description |
| Degree of Substitution (DS) | Kjeldahl Method, Elemental Analysis | Determines the nitrogen content, which is then used to calculate the DS.[3] |
| Chemical Structure | FTIR, ¹H NMR, ¹³C NMR | Confirms the introduction of the cationic groups onto the HEC backbone.[3] |
| Molecular Weight and Distribution | Size-Exclusion Chromatography (SEC) | Provides information on the average molecular weight and polydispersity of the polymer.[8] |
| Viscosity | Rheometry | Measures the viscosity of cHEC solutions, which is a critical property for many applications.[3] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Evaluates the thermal stability of the polymer.[3] |
Table 2: Common Characterization Techniques for cHEC
Logical Relationship between Synthesis Parameters and Product Properties
The interplay between the synthesis parameters ultimately dictates the final properties of the cHEC. Understanding these relationships is crucial for tailoring the polymer for specific applications.
Conclusion
The synthesis of cationic hydroxyethyl cellulose is a well-established process that allows for the modification of a natural polymer to create a valuable material with a wide range of applications in research, drug development, and other industries. By carefully controlling the synthesis parameters, researchers can tailor the properties of cHEC, such as the degree of substitution and viscosity, to meet the specific requirements of their intended application. The detailed protocols and characterization techniques outlined in this guide provide a solid foundation for the successful synthesis and evaluation of this versatile cationic polymer.
References
- 1. Polyethylenimine-Conjugated Hydroxyethyl Cellulose for Doxorubicin/Bcl-2 siRNA Co-Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemically modified hydroxyethyl cellulose as a new excipient for transmucosal delivery - CentAUR [centaur.reading.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. CN102391381A - Preparation method of cationic hydroxyethyl cellulose ether - Google Patents [patents.google.com]
- 5. kemoxcellulose.com [kemoxcellulose.com]
- 6. Understanding the Role of Degree of Substitution (DS) in Hydroxyethyl Cellulose (HEC) Performance [kingmaxcellulose.com]
- 7. Degree of Substitution in HEC and Its Impact - HPMC manufacturer [hpmcmanufacturer.com]
- 8. Detailed characterization of cationic hydroxyethylcellulose derivatives using aqueous size-exclusion chromatography with on-line triple detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Polyquaternium-10 physical and chemical properties
An In-depth Technical Guide on the Core Physical and Chemical Properties of Polyquaternium-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyquaternium-10 is a versatile cationic polymer derived from hydroxyethyl cellulose, widely utilized in personal care, cosmetics, and increasingly, in pharmaceutical formulations. Its utility stems from a unique combination of properties including water solubility, substantivity to proteinaceous surfaces, and its function as a conditioning agent, thickener, and film former. This guide provides a detailed examination of the core physical and chemical properties of Polyquaternium-10, offering quantitative data, experimental protocols for its characterization, and a description of its fundamental mechanism of action. This technical overview is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development exploring the applications of this polymer.
Chemical Identity and Synthesis
Polyquaternium-10, also known as Quaternium-19, is a polymeric quaternary ammonium salt of hydroxyethyl cellulose (HEC).[1][2][3][4] It is synthesized by reacting HEC with a cationic etherifying agent, typically formed through the reaction of epichlorohydrin and trimethylamine.[1][3][5][6][7] This process grafts quaternary ammonium groups onto the cellulose backbone, imparting a net positive charge to the polymer. The resulting structure is highly effective at adsorbing to negatively charged surfaces such as hair and skin.[1][2][3]
Physical and Chemical Properties
Polyquaternium-10 is typically a white to light-yellowish granular powder with a faint, amine-like odor.[1][2][4][8] It is available in various grades, which differ primarily in their average molecular weight and degree of cationic substitution (charge density).[1][3] These variations influence key properties like viscosity and conditioning effectiveness.
Data Presentation: Quantitative Properties
The key physical and chemical parameters of Polyquaternium-10 are summarized in the tables below.
Table 1: General Physical and Chemical Identity
| Property | Value / Description | Citations |
|---|---|---|
| Chemical Name | Polymeric quaternary ammonium salt of hydroxyethyl cellulose | [1][2][3][4] |
| INCI Name | Polyquaternium-10 | [8][9] |
| Synonym | Quaternium-19 | [1][2][3][10] |
| CAS Numbers | 68610-92-4, 81859-24-7, 53568-66-4, 54351-50-7, 55353-19-0 | [1][8] |
| Appearance | White, off-white, or light-yellowish granular powder | [1][2][8][9][11] |
| Odor | Faint, characteristic amine-like | [1][2][3][8] |
| Charge | Cationic (positive) |[8][10][12][13] |
Table 2: Quantitative Specifications from Technical Data Sheets
| Parameter | Value Range | Conditions | Citations |
|---|---|---|---|
| Molecular Weight | 250,000 - 600,000 g/mol (Typical range for various grades) | - | [3] |
| Viscosity | 500 - 2,500 mPa·s (cps) | 2% aqueous solution at 25°C | [8][11][14][15][16] |
| pH | 5.0 - 7.0 | 2% aqueous solution | [8][11] |
| pH Stability | Stable within a pH range of 4 to 8 | In formulation | [3][13][17] |
| Nitrogen Content | 1.7 - 2.2% | - | [11] |
| Solubility | Soluble in water, alcohol, glycerol, propylene glycol; Insoluble in oil | - | [1][3][8][9][14] |
| Melting Point | ~290 °C | - | [18][19][20] |
| Density | ~1.02 g/cm³ | - | [21] |
| Ash Content | ≤ 4% | - | [11] |
| Light Transmittance | > 98% | 0.5% aqueous solution, 1 cm path length, 550 nm |[11] |
Mechanism of Action in Formulations
The primary mechanism of action for Polyquaternium-10 is rooted in electrostatic interaction. In aqueous solutions, the quaternary ammonium groups are positively charged. Substrates like hair keratin and skin are naturally anionic (negatively charged), especially when damaged.[11][17] The cationic polymer is drawn to these surfaces, where it adsorbs and forms a thin, smooth, and continuous film.[2][10][11] This film provides several benefits: it smooths the hair cuticle to reduce frizz and improve combability, enhances moisture retention on the skin, and provides a conditioned, silky feel.[4][10][11][17][22]
Experimental Protocols
Characterizing Polyquaternium-10 is crucial for quality control and formulation development. The following are outlines of key experimental protocols.
Protocol: Viscosity Measurement
This protocol determines the viscosity of a Polyquaternium-10 solution, a key indicator of its molecular weight grade.
-
Preparation of Solution: Accurately weigh 2.0 g of Polyquaternium-10 powder and add it to 98.0 g of deionized water while stirring to create a 2% (w/w) solution.
-
Hydration: Continue stirring until the polymer is fully dissolved and the solution is homogenous. This may take several hours at room temperature. Gentle heating can accelerate dissolution.[8]
-
Temperature Control: Equilibrate the solution to a constant temperature of 25°C ± 0.1°C using a water bath.
-
Measurement: Use a rotational viscometer (e.g., Brookfield or NDJ type) to measure the viscosity.[11] Select an appropriate spindle and rotational speed to obtain a torque reading within the instrument's recommended range (typically 20-80%).
-
Recording: Allow the reading to stabilize for at least 60 seconds before recording the viscosity in milliPascal-seconds (mPa·s) or centipoise (cP).
Protocol: Cationic Charge Density Determination via Colloid Titration
Colloid titration is a standard method for determining the charge density of polyelectrolytes. It involves titrating the cationic polymer against a known anionic polymer standard.
-
Materials:
-
Polyquaternium-10 solution of known concentration.
-
Anionic polymer standard solution of known charge concentration (e.g., Potassium Polyvinyl Sulfate, PVSK).
-
Indicator solution (e.g., Toluidine Blue O, o-TB).
-
pH meter and buffer solutions.
-
-
Procedure:
-
Sample Preparation: Pipette a precise volume of the Polyquaternium-10 solution into a beaker and dilute with deionized water. Adjust the pH to a consistent value (e.g., pH 4 or 7) as charge density can be pH-dependent.
-
Indicator Addition: Add a few drops of the Toluidine Blue O indicator. The solution should turn blue, as the cationic indicator is free in the presence of the cationic polymer.
-
Titration: Titrate the sample with the anionic PVSK standard solution while stirring continuously.
-
Endpoint Detection: The endpoint is reached when the PVSK has neutralized all the cationic charges of the Polyquaternium-10 and begins to complex with the cationic indicator. This causes a sharp color change from blue to purple/pink.[23]
-
Calculation: The charge density (in milliequivalents per gram, meq/g) is calculated based on the volume and concentration of the PVSK titrant used to reach the endpoint and the initial mass of the Polyquaternium-10 sample.
-
Applications in Drug Development
While established in cosmetics, Polyquaternium-10's properties are valuable in drug development. Its cationic nature and film-forming ability can be leveraged for:
-
Topical Formulations: Improving the substantivity and residence time of active pharmaceutical ingredients (APIs) on the skin or mucous membranes.
-
Ophthalmic Solutions: Acting as a viscosity modifier and mucoadhesive to increase the precorneal residence time of eye drops.
-
Stabilization: Its compatibility with various surfactants makes it useful for stabilizing emulsions and suspensions.[1]
-
Controlled Release: The polymer film can act as a barrier to modulate the release of an entrapped API.
Safety and Toxicology
Polyquaternium-10 has a long history of safe use in consumer products. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed it as safe for use in cosmetics.[2][3] Toxicological studies indicate a low order of toxicity.[2][3] It is poorly absorbed through the skin and is considered a non-irritant and non-sensitizer at typical use concentrations (up to 2.0%).[2][3][4] At concentrations of 5%, it may cause mild skin or eye irritation.[2][4]
References
- 1. POLYQUATERNIUM 10 - Ataman Kimya [atamanchemicals.com]
- 2. cosmeticsinfo.org [cosmeticsinfo.org]
- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 4. specialchem.com [specialchem.com]
- 5. Production method of polyquaternium-10 - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN103204946A - Production method of polyquaternium-10 - Google Patents [patents.google.com]
- 7. CN103204946B - Production method of polyquaternium-10 - Google Patents [patents.google.com]
- 8. avenalab.com [avenalab.com]
- 9. ases.in [ases.in]
- 10. anveya.com [anveya.com]
- 11. Polyquaternium-10: Properties, Applications in Skincare and Detection Method_Chemicalbook [chemicalbook.com]
- 12. Polyquaternium-10 | Cosmetic Ingredients Guide [ci.guide]
- 13. humblebeeandme.com [humblebeeandme.com]
- 14. cosmetics.alfa-chemistry.com [cosmetics.alfa-chemistry.com]
- 15. ulprospector.com [ulprospector.com]
- 16. qacs.alfa-chemistry.com [qacs.alfa-chemistry.com]
- 17. Polyquaternium-10 for Hair: What It Does and Why Formulators Use It - Elchemy [elchemy.com]
- 18. Polyquaternium-10 | 81859-24-7 [chemicalbook.com]
- 19. usbio.net [usbio.net]
- 20. nbinno.com [nbinno.com]
- 21. Polyquaternium-10 Manufacturers | Polyquaternium-10: Suppliers & Producers - Elchemy [elchemy.com]
- 22. nbinno.com [nbinno.com]
- 23. scribd.com [scribd.com]
An In-depth Technical Guide to the Electrostatic Interactions of Polyquaternium-10
For Researchers, Scientists, and Drug Development Professionals
Abstract
Polyquaternium-10, a cationic derivative of hydroxyethyl cellulose, is a versatile polymer with significant applications in personal care and advanced drug delivery systems. Its utility is primarily dictated by the electrostatic interactions between its quaternary ammonium groups and negatively charged surfaces. This technical guide provides a comprehensive overview of the fundamental principles governing these interactions, including the polymer's synthesis, physicochemical properties, and its behavior in solution and at interfaces. A key focus is placed on its complexation with anionic surfactants and its role in the formation of coacervates, which is critical for its deposition and film-forming properties. Furthermore, this guide delves into the application of Polyquaternium-10 in drug and gene delivery, exploring its function in mucoadhesion and endosomal escape of therapeutic payloads. Detailed experimental protocols for characterizing these electrostatic interactions are provided, alongside quantitative data for various grades of the polymer to aid in formulation development.
Introduction
Polyquaternium-10 is a water-soluble, cationic polymer widely utilized for its conditioning, anti-static, and film-forming properties.[1][2] It is synthesized by the quaternization of hydroxyethyl cellulose (HEC), introducing positively charged quaternary ammonium groups onto the cellulose backbone.[3] This cationic nature is the cornerstone of its functionality, driving its adsorption onto anionic surfaces such as hair, skin, and mucosal tissues.[4][5] In drug delivery, these electrostatic interactions are harnessed to enhance the bioavailability of therapeutic agents, facilitate gene transfection, and improve the residence time of formulations at target sites.[6][7] Understanding the nuances of these electrostatic interactions is paramount for the rational design of effective and stable formulations.
Synthesis and Chemical Structure
Polyquaternium-10 is produced through a multi-step process that begins with the modification of cellulose, a naturally occurring polysaccharide. The synthesis primarily involves the reaction of hydroxyethyl cellulose with a cationic etherifying agent, typically 2,3-epoxypropyltrimethylammonium chloride (EPTMAC) or a similar compound.[8]
The general chemical structure of Polyquaternium-10 features a cellulosic backbone with repeating glucopyranose units. Hydroxyethyl groups are attached to this backbone, and a portion of these are further modified with quaternary ammonium side chains. The positive charge of the quaternary ammonium group is independent of pH, ensuring a consistent cationic character across a wide range of formulation conditions.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. Introduction of Cationic Conditioner Polyquaternium-7, Polyquaternium 22 and Polyquaternium 39 - News - Guangzhou Shengqing Materials Co., Ltd. [shengqingmaterials.com]
- 3. POLYQUATERNIUM 10 - Ataman Kimya [atamanchemicals.com]
- 4. formunova.com [formunova.com]
- 5. Polyquaternium - Ataman Kimya [atamanchemicals.com]
- 6. A protocol for rheological characterization of hydrogels for tissue engineering strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. univarsolutions.com [univarsolutions.com]
- 8. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 9. Quantitating Endosomal Escape of a Library of Polymers for mRNA Delivery - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide: The Adsorption of PQ-10 on Proteinaceous Surfaces
Aimed at researchers, scientists, and professionals in drug development, this guide provides a comprehensive overview of the core principles governing the adsorption of Polyquaternium-10 (PQ-10) onto protein-rich surfaces. This document details the molecular interactions, experimental methodologies, and quantitative analysis crucial for harnessing PQ-10's potential in various applications.
Introduction to Polyquaternium-10 and Its Interaction with Proteins
Polyquaternium-10 (PQ-10) is a cationic polymer derived from hydroxyethyl cellulose, widely used for its conditioning and film-forming properties.[1][2] Its positive charge allows it to readily bind to negatively charged surfaces, such as hair and skin, which are rich in proteins.[1] This interaction is fundamental to its function in personal care products and presents significant opportunities in the biomedical and drug delivery fields.[3][4]
The primary mechanism driving the adsorption of PQ-10 onto proteinaceous surfaces is electrostatic attraction.[5] Proteins, composed of amino acids, often carry a net negative charge at physiological pH. The positively charged quaternary ammonium groups on the PQ-10 polymer chain are drawn to these negative sites, leading to adsorption.[1][6] This process can be influenced by factors such as the pH and ionic strength of the surrounding medium, which can alter the charge of both the polymer and the protein surface.[7][8]
Quantitative Analysis of PQ-10 Adsorption
To understand and optimize the performance of PQ-10, it is essential to quantify its adsorption characteristics. Techniques such as adsorption isotherms are used to describe the equilibrium relationship between the concentration of PQ-10 in a solution and the amount adsorbed onto a surface at a constant temperature.[9][10]
| Parameter | Description | Relevance to PQ-10 Adsorption | Common Measurement Techniques |
| Adsorption Isotherm | A curve that describes the amount of adsorbate on the adsorbent at different equilibrium concentrations. | Characterizes the affinity and capacity of a protein surface for PQ-10.[9][11] | Solution Depletion (UV-Vis, Fluorescence), Quartz Crystal Microbalance (QCM)[7][12] |
| Binding Affinity (KD) | The equilibrium dissociation constant, a measure of how tightly a ligand binds to a protein. | A lower KD indicates a stronger interaction between PQ-10 and the protein surface. | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC)[13] |
| Adsorption Kinetics (kon, koff) | The rates of association (kon) and dissociation (koff) of the adsorbate to and from the surface. | Determines how quickly PQ-10 binds to and releases from a protein surface. | Surface Plasmon Resonance (SPR), Quartz Crystal Microbalance with Dissipation (QCM-D)[14] |
| Surface Coverage | The fraction of the surface that is covered by the adsorbed molecules. | Indicates the density of the adsorbed PQ-10 layer. | Atomic Force Microscopy (AFM), Scanning Electron Microscopy (SEM)[15] |
Key Experimental Protocols for Studying PQ-10 Adsorption
Several advanced analytical techniques are employed to investigate the interaction between PQ-10 and proteinaceous surfaces. These methods provide real-time, label-free analysis of adsorption events.
Surface Plasmon Resonance (SPR)
SPR is a powerful optical technique for studying biomolecular interactions.[16] It measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.
Experimental Workflow for SPR Analysis of PQ-10 Adsorption
Caption: A typical workflow for an SPR experiment to analyze PQ-10 and protein interactions.
Detailed Methodology:
-
Ligand Immobilization: A protein of interest (the ligand) is covalently attached to the surface of an SPR sensor chip.
-
Baseline Establishment: A continuous flow of running buffer is passed over the sensor surface to establish a stable baseline signal.
-
Analyte Injection: Solutions of PQ-10 (the analyte) at different concentrations are injected over the sensor surface.
-
Association: The binding of PQ-10 to the immobilized protein is monitored in real-time as an increase in the SPR signal.[17]
-
Dissociation: The flow is switched back to the running buffer, and the dissociation of PQ-10 from the protein is observed as a decrease in the signal.[17]
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association rate (k_on), dissociation rate (k_off), and equilibrium dissociation constant (K_D).[16]
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a highly sensitive acoustic technique that measures changes in the resonance frequency and energy dissipation of a quartz crystal sensor.[7][18] These changes correspond to the mass and viscoelastic properties of the adsorbed layer, respectively.
Logical Relationship in QCM-D Measurement
Caption: The cause-and-effect relationship of PQ-10 adsorption on a QCM-D sensor.
Detailed Methodology:
-
Sensor Preparation: A quartz crystal sensor is coated with a model protein to create the proteinaceous surface.
-
Equilibration: The sensor is placed in the QCM-D chamber and equilibrated with a buffer solution to achieve a stable baseline frequency and dissipation.
-
PQ-10 Injection: A solution of PQ-10 is introduced into the chamber.
-
Adsorption Monitoring: The changes in frequency (Δf) and dissipation (ΔD) are recorded as PQ-10 adsorbs onto the protein layer. A decrease in frequency indicates an increase in mass, while an increase in dissipation suggests the formation of a soft, viscoelastic layer.[19][20]
-
Data Modeling: The data is often fitted to theoretical models to quantify the adsorbed mass, layer thickness, and viscoelastic properties.
PQ-10 in Drug Delivery: A Signaling Pathway Perspective
The ability of PQ-10 to interact with cell surfaces, which are covered in proteins, makes it a promising candidate for enhancing drug delivery. By coating drug-carrying nanoparticles with PQ-10, their interaction with cell membranes can be promoted, potentially leading to increased cellular uptake.
Hypothesized Signaling Pathway for PQ-10 Mediated Nanoparticle Uptake
Caption: A simplified model of how PQ-10 may facilitate the cellular uptake of nanoparticles.
This enhanced interaction is thought to be mediated by the electrostatic attraction between the cationic PQ-10 and the anionic components of the cell membrane. This can trigger endocytosis, a process where the cell engulfs the nanoparticle, internalizing it within an endosome. For the drug to be effective, it must then escape the endosome and reach its target within the cell. The design of PQ-10-based delivery systems must therefore consider not only the initial binding event but also the subsequent intracellular trafficking pathways.
Conclusion
The adsorption of Polyquaternium-10 on proteinaceous surfaces is a complex process governed by a combination of electrostatic and other non-covalent interactions. A thorough understanding of these interactions, facilitated by quantitative analytical techniques and detailed experimental protocols, is crucial for the development of advanced applications in fields ranging from personal care to drug delivery. The continued exploration of the PQ-10-protein interface will undoubtedly unveil new opportunities for innovation.
References
- 1. specialchem.com [specialchem.com]
- 2. Polyquaternium-10: Properties, Applications in Skincare and Detection Method_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ulprospector.com [ulprospector.com]
- 6. researchgate.net [researchgate.net]
- 7. Application of quartz crystal microbalance to study the impact of pH and ionic strength on protein-silicone oil interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Bovine Serum Albumin Interaction with Polyanionic and Polycationic Brushes: The Case Theoretical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adsorption isotherms of Polyquaternium-10 polymers by activated sludge solids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cytivalifesciences.com [cytivalifesciences.com]
- 11. cleaninginstitute.org [cleaninginstitute.org]
- 12. Methods for Studying Protein Adsorption - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Surface Plasmon Resonance Analysis of the Protein-protein Binding Specificity Using Autolab ESPIRIT - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Refubium - Interaction of Proteins with a Planar Poly(acrylic acid) Brush: Analysis by Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D) [refubium.fu-berlin.de]
- 15. Quantitative methods for evaluating optical and frictional properties of cationic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. affiniteinstruments.com [affiniteinstruments.com]
- 17. youtube.com [youtube.com]
- 18. youtube.com [youtube.com]
- 19. Quartz Crystal Microbalance for Protein Adsorption to Solid Surface | Micro Photonics [microphotonics.com]
- 20. Protein adsorption and cell adhesion on nanoscale bioactive coatings formed from poly(ethylene glycol) and albumin microgels - PubMed [pubmed.ncbi.nlm.nih.gov]
Thermal Stability and Degradation of Polyquaternium-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Polyquaternium-10 (PQ-10). PQ-10, a cationic polymer derived from hydroxyethyl cellulose, is widely utilized in pharmaceutical and cosmetic formulations for its conditioning, thickening, and film-forming properties. Understanding its behavior at elevated temperatures is critical for ensuring product stability, efficacy, and safety during manufacturing, storage, and application.
Overview of Thermal Stability
Polyquaternium-10 is generally considered stable under ambient conditions. However, exposure to high temperatures can initiate a cascade of degradation reactions involving both the quaternary ammonium side chains and the cellulose ether backbone. The thermal stability of PQ-10 is influenced by factors such as its molecular weight, degree of cationic substitution, and the presence of impurities. While specific thermal data for PQ-10 is not extensively published, analysis of its constituent components and similar cationic polysaccharides provides a strong indication of its degradation profile.
Quantitative Thermal Analysis Data
The following tables summarize representative quantitative data on the thermal degradation of Polyquaternium-10, extrapolated from studies on cationic polysaccharides and polymers containing quaternary ammonium moieties. These values should be considered indicative, as the exact thermal events can vary based on the specific grade of PQ-10 and the analytical conditions.
Table 1: Thermogravimetric Analysis (TGA) Data for PQ-10 (Representative)
| Thermal Event | Temperature Range (°C) | Weight Loss (%) | Associated Degradation Process |
| Initial Weight Loss | 30 - 150 | 5 - 10 | Loss of adsorbed water and volatile impurities. |
| Stage 1 Decomposition | 200 - 300 | 20 - 40 | Degradation of quaternary ammonium side chains. |
| Stage 2 Decomposition | 300 - 450 | 40 - 60 | Depolymerization of the hydroxyethyl cellulose backbone. |
| Char Formation | > 450 | 10 - 20 | Formation of a stable carbonaceous residue. |
Table 2: Differential Scanning Calorimetry (DSC) Data for PQ-10 (Representative)
| Thermal Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Description |
| Glass Transition (Tg) | 120 - 140 | - | - | Change in the heat capacity of the amorphous regions. |
| Exothermic Decomposition | 220 - 280 | 250 | Varies | Corresponds to the initial decomposition of the cationic side chains. |
| Endothermic Decomposition | 300 - 380 | 350 | Varies | Corresponds to the degradation of the cellulose backbone. |
Thermal Degradation Pathways
The thermal degradation of Polyquaternium-10 is a complex process that can be conceptualized as a two-stage mechanism. The initial stage involves the decomposition of the thermally labile quaternary ammonium side chains, followed by the degradation of the more stable hydroxyethyl cellulose backbone at higher temperatures.
Stage 1: Decomposition of Quaternary Ammonium Side Chains
At temperatures between approximately 200°C and 300°C, the quaternary ammonium groups are susceptible to degradation through mechanisms such as Hofmann elimination and nucleophilic substitution. These reactions result in the cleavage of the C-N bonds, leading to the formation of volatile tertiary amines and alkyl halides. This initial degradation stage contributes to a significant weight loss observed in thermogravimetric analysis.
Stage 2: Degradation of the Hydroxyethyl Cellulose Backbone
Following the degradation of the side chains, the hydroxyethyl cellulose backbone begins to decompose at temperatures above 300°C. This process involves the random scission of the glycosidic bonds, leading to a reduction in the polymer's molecular weight. Further heating results in dehydration and the formation of anhydroglucose units, with levoglucosan being a primary pyrolysis product. Other volatile organic compounds, such as furans and various carbonyls, are also generated, ultimately leaving a carbonaceous char residue.
Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the thermal stability and degradation of Polyquaternium-10.
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature and rate of weight loss of PQ-10 upon heating, providing insights into its thermal stability and compositional analysis.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried PQ-10 sample into a ceramic or aluminum TGA pan.
-
Instrument Setup: Place the sample pan in the TGA instrument.
-
Experimental Conditions:
-
Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30°C) to a final temperature of 600-800°C at a constant heating rate of 10°C/min.
-
-
Data Analysis: Record the sample weight as a function of temperature. The resulting TGA curve is plotted as percentage weight loss versus temperature. The derivative of the TGA curve (DTG curve) is used to identify the temperatures of maximum degradation rates.
Differential Scanning Calorimetry (DSC)
Objective: To measure the heat flow associated with thermal transitions in PQ-10 as a function of temperature, identifying glass transitions, melting points (if any), and decomposition events.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the dried PQ-10 sample into a hermetically sealed aluminum DSC pan. An empty, sealed pan is used as a reference.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Experimental Conditions:
-
Atmosphere: Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Heat the sample from ambient temperature to a temperature above its expected glass transition (e.g., 180°C) at a rate of 10°C/min to erase its thermal history.
-
Cool the sample to a sub-ambient temperature (e.g., 0°C) at a controlled rate (e.g., 10°C/min).
-
Reheat the sample to a temperature where degradation is expected to be complete (e.g., 400°C) at a rate of 10°C/min.
-
-
-
Data Analysis: The heat flow difference between the sample and the reference is recorded as a function of temperature. Endothermic and exothermic peaks, as well as shifts in the baseline (glass transition), are analyzed.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile organic compounds produced during the thermal decomposition of PQ-10.
Methodology:
-
Sample Preparation: Place a small amount (0.1-1.0 mg) of the dried PQ-10 sample into a pyrolysis sample cup.
-
Instrument Setup: The pyrolyzer is directly interfaced with the GC-MS system.
-
Experimental Conditions:
-
Pyrolysis: The sample is rapidly heated to a specific temperature (e.g., 300°C for side-chain analysis, 500°C for backbone analysis) in an inert atmosphere (helium). The pyrolysis products are swept into the GC column.
-
Gas Chromatography (GC): The volatile products are separated based on their boiling points and interactions with the stationary phase of the GC column. A typical temperature program for the GC oven would be to hold at 40°C for 2 minutes, then ramp to 280°C at 10°C/min.
-
Mass Spectrometry (MS): The separated compounds are ionized and fragmented. The resulting mass spectra are used to identify the chemical structures of the degradation products by comparison with spectral libraries.
-
Conclusion
The thermal stability of Polyquaternium-10 is a critical parameter for its application in various formulations. This guide has outlined the key aspects of its thermal degradation, including representative quantitative data, proposed degradation pathways, and detailed experimental protocols for its characterization. While PQ-10 is stable under normal use conditions, it undergoes a multi-stage decomposition at elevated temperatures, initiated by the degradation of its cationic side chains followed by the depolymerization of the cellulose backbone. A thorough understanding of this thermal behavior is essential for optimizing formulation processes, ensuring product stability, and predicting the performance of PQ-10 in its final applications.
In Vitro Toxicological Profile of Polyquaternium-10: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyquaternium-10, a cationic cellulose ether, is a widely utilized ingredient in personal care products, valued for its conditioning and film-forming properties. For researchers in toxicology and drug development, a thorough understanding of its in vitro toxicological profile is crucial for safety assessments and the development of novel formulations. This technical guide provides a comprehensive overview of the existing in vitro toxicological data for Polyquaternium-10, including detailed experimental protocols and an exploration of potential cellular mechanisms.
Core Toxicological Endpoints: A Data-Driven Summary
The in vitro toxicological evaluation of Polyquaternium-10 has focused on several key endpoints, including cytotoxicity, genotoxicity, and irritation potential. The available data, primarily from Cosmetic Ingredient Review (CIR) assessments, indicate a generally low order of toxicity at concentrations relevant to cosmetic formulations.
Cytotoxicity
Table 1: Summary of In Vitro Cytotoxicity Data for Polyquaternium-10
| Cell Line | Assay | Observations | Reference |
| HEp-2 (human larynx epidermoid carcinoma) | Not specified | No statistically significant differences in cytotoxic activity compared to the hydroxypropylmethylcellulose (HPMC) control. | [1] |
| VERO (African green monkey kidney) | Not specified | No statistically significant differences in cytotoxic activity compared to the HPMC control. | [1] |
Genotoxicity
Genotoxicity assays are critical for identifying substances that can induce genetic mutations, chromosomal damage, or DNA damage. Polyquaternium-10 has been evaluated in a battery of in vitro genotoxicity tests.
Table 2: Summary of In Vitro Genotoxicity Data for Polyquaternium-10
| Assay Type | Test System | Metabolic Activation (S9) | Results | Reference |
| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium strains TA98, TA100, TA1535, TA1537, TA1538 | With and Without | Negative | [2][3][4] |
| Sister Chromatid Exchange | Chinese Hamster Ovary (CHO) cells | With and Without | Negative | [3][4] |
| DNA Damage and Repair Assay | Rat Hepatocytes | Not specified | Positive (not dose-related) | [3][4] |
Skin and Eye Irritation
In vitro models that replicate human tissues are increasingly used to assess the irritation potential of cosmetic ingredients, replacing traditional animal testing.
Table 3: Summary of In Vitro Irritation Data for Polyquaternium-10
| Test Type | Model | Endpoint | Observation | Reference |
| Skin Irritation | Reconstructed Human Epidermis (e.g., EpiDerm™) | Cell Viability | Generally considered non-irritating at concentrations up to 2%. Mild irritation may occur at 5%. | [5] |
| Eye Irritation | Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) | Vascular Damage | Data not specifically available for Polyquaternium-10, but the model is a standard for assessing eye irritation potential. | |
| Eye Irritation | Bovine Corneal Opacity and Permeability (BCOP) | Opacity and Permeability | Data not specifically available for Polyquaternium-10, but the model is a standard for assessing eye irritation potential. |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of toxicological studies. The following sections outline standardized protocols for key in vitro assays relevant to the assessment of Polyquaternium-10.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Plate cells (e.g., HaCaT, VERO, HepG2) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Expose the cells to various concentrations of Polyquaternium-10 for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
2. Neutral Red Uptake (NRU) Assay
This assay assesses cell viability by measuring the uptake of the supravital dye Neutral Red into the lysosomes of living cells.
-
Cell Culture and Treatment: Follow the same procedure as the MTT assay.
-
Neutral Red Incubation: After the treatment period, incubate the cells with a medium containing Neutral Red for approximately 3 hours.
-
Washing and Extraction: Wash the cells to remove excess dye and then add a destain solution (e.g., a mixture of ethanol and acetic acid) to extract the dye from the lysosomes.
-
Measurement: Measure the absorbance of the extracted dye at approximately 540 nm. The amount of dye retained is proportional to the number of viable cells.
In Vitro Genotoxicity Assays
1. Bacterial Reverse Mutation Assay (Ames Test)
This assay uses several strains of Salmonella typhimurium with mutations in the histidine operon to detect point mutations.
-
Strains: Use a panel of tester strains (e.g., TA98, TA100, TA1535, TA1537, and TA1538) to detect different types of mutations.
-
Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.
-
Exposure: Expose the bacterial strains to a range of concentrations of Polyquaternium-10 in the presence of a small amount of histidine.
-
Incubation: Plate the treated bacteria on a minimal agar medium lacking histidine and incubate for 48-72 hours.
-
Evaluation: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine). A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
2. In Vitro Chromosome Aberration Test
This test evaluates the potential of a substance to induce structural chromosomal abnormalities in cultured mammalian cells.
-
Cell Culture: Use a suitable mammalian cell line (e.g., Chinese Hamster Ovary (CHO) or human peripheral blood lymphocytes).
-
Treatment: Expose the cells to at least three concentrations of Polyquaternium-10 for a defined period, both with and without metabolic activation (S9).
-
Metaphase Arrest: Add a metaphase-arresting agent (e.g., colcemid) to accumulate cells in the metaphase stage of cell division.
-
Harvesting and Staining: Harvest the cells, treat them with a hypotonic solution, fix, and stain the chromosomes.
-
Analysis: Microscopically examine the metaphase cells for chromosomal aberrations (e.g., breaks, gaps, exchanges).
In Vitro Irritation Assays
1. Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
This test uses a three-dimensional human epidermis model to predict skin irritation.
-
Tissue Model: Use a commercially available RhE model (e.g., EpiDerm™, EPISKIN™).
-
Application: Topically apply Polyquaternium-10 to the surface of the tissue.
-
Exposure and Incubation: Expose the tissue for a defined period (e.g., 60 minutes) followed by a post-exposure incubation period (e.g., 42 hours).
-
Viability Assessment: Determine the tissue viability using the MTT assay.
-
Classification: A reduction in tissue viability below a certain threshold (typically 50%) compared to the negative control indicates an irritant potential.
2. Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) Assay
This ex vivo method assesses the potential for eye irritation by observing adverse effects on the chorioallantoic membrane of a hen's egg.
-
Egg Preparation: Use fertilized hen's eggs incubated for 9-10 days. Create a window in the shell to expose the CAM.
-
Application: Apply Polyquaternium-10 directly onto the CAM.
-
Observation: Observe the CAM for up to 5 minutes for signs of hemorrhage, lysis, and coagulation.
-
Scoring: Assign an irritation score based on the time of onset and severity of the observed effects.
Potential Signaling Pathways and Cellular Mechanisms
While direct evidence for the specific signaling pathways affected by Polyquaternium-10 is limited, its cationic nature provides clues to its potential cellular interactions. Cationic polymers are known to interact with the negatively charged cell membrane. This interaction can, in some cases, lead to membrane disruption and subsequent cellular responses.
Based on the broader understanding of cationic polymer toxicology, a hypothetical mechanism of action can be proposed. It is important to emphasize that the following pathway is a generalized representation for cationic polymers and has not been specifically validated for Polyquaternium-10.
This diagram illustrates that at high concentrations, the electrostatic interaction between a cationic polymer like Polyquaternium-10 and the cell membrane could potentially lead to membrane disruption and cytotoxicity. At lower, sub-lethal concentrations, internalization and potential destabilization of endosomes could be a trigger for the activation of the NLRP3 inflammasome, a key component of the innate immune system, leading to an inflammatory response through the activation of Caspase-1 and the release of pro-inflammatory cytokines like IL-1β.
Experimental Workflows
To systematically evaluate the in vitro toxicology of a substance like Polyquaternium-10, a tiered testing strategy is often employed.
This workflow begins with the characterization of the test substance, followed by a battery of in vitro assays to assess cytotoxicity, genotoxicity, and irritation potential. The data from these assays are then integrated for a comprehensive risk assessment.
Conclusion
The available in vitro toxicological data for Polyquaternium-10 suggest a low hazard profile at concentrations typically found in cosmetic products. It is generally non-mutagenic and shows low potential for skin and eye irritation. However, the absence of publicly available, detailed quantitative data, such as IC50 values, and the lack of specific studies on its interaction with cellular signaling pathways represent significant data gaps. The proposed hypothetical signaling pathway, based on the behavior of cationic polymers, provides a framework for future mechanistic studies. Researchers are encouraged to conduct further investigations to generate more comprehensive quantitative data and to elucidate the specific molecular interactions of Polyquaternium-10 with cellular systems. This will enable a more refined and robust safety assessment for its continued use and for the development of new applications.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Understanding How Cationic Polymers’ Properties Inform Toxic or Immunogenic Responses via Parametric Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 4. cir-safety.org [cir-safety.org]
- 5. specialchem.com [specialchem.com]
Navigating the Environmental Lifecycle of Polyquaternium-10: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Polyquaternium-10 (PQ-10), a cationic derivative of hydroxyethyl cellulose, is a widely utilized ingredient in personal care products, valued for its conditioning and film-forming properties. As its use continues to be prevalent, a thorough understanding of its environmental biodegradability and fate is crucial for ensuring its sustainable application. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental journey of PQ-10, with a focus on its biodegradability, removal in wastewater treatment, and aquatic ecotoxicity.
Environmental Fate and Removal in Wastewater Treatment
The primary route for Polyquaternium-10 to enter the environment is through wastewater from the use of personal care products. While PQ-10 is considered to be biodegradable, its polymeric structure results in a slow degradation process.[1][2] The most significant mechanism for its removal from wastewater is not biodegradation within the water phase, but rather its strong affinity for adsorption to activated sludge during the wastewater treatment process.[3][4][5][6]
Cationic polymers like PQ-10 are effectively removed from the aqueous phase by binding to the negatively charged surfaces of the activated sludge solids. This process is characterized by a high-affinity adsorption isotherm, meaning the polymer rapidly and strongly binds to the sludge until a saturation point, or "threshold loading," is reached.[3][5]
Quantitative Adsorption Data
Studies have quantified the adsorption capacity of activated sludge for different grades of Polyquaternium-10. The "threshold loading" represents the maximum amount of PQ-10 that can be adsorbed per unit of sludge.
| Polyquaternium-10 Grade | Molecular Mass | Threshold Loading (mg/g of activated sludge solids) | Reference |
| JR-125 | High | 50 - 100 | [1] |
| LR-400 | Low | 50 - 100 | [1] |
| JR-30M | High | 50 - 100 | [1] |
| LR-30M | Low | 50 - 100 | [1] |
Experimental Protocol: Adsorption Isotherm Determination
The following protocol outlines the methodology used to determine the adsorption of Polyquaternium-10 onto activated sludge solids.
Objective: To quantify the adsorption capacity of activated sludge for various Polyquaternium-10 polymers.
Materials:
-
Activated sludge from a wastewater treatment plant
-
Four grades of Polyquaternium-10: JR-125, LR-400, JR-30M, and LR-30M
-
Standard laboratory glassware and centrifuge
-
Spectrophotometer
Procedure:
-
Sludge Preparation: Activated sludge is washed and centrifuged to remove supernatant and concentrate the solids. The dry weight of the sludge is determined.
-
Equilibration: A known concentration of activated sludge solids is mixed with varying concentrations of a specific PQ-10 grade in a series of vessels.
-
Contact Time: The mixtures are agitated for a set period (e.g., 2 hours) to allow for equilibrium to be reached between the PQ-10 in the solution and adsorbed onto the sludge.
-
Separation: The sludge is separated from the aqueous phase by centrifugation.
-
Analysis: The concentration of the remaining PQ-10 in the supernatant is measured using a suitable analytical method, such as a colorimetric phenol-sulfuric acid method.
-
Calculation: The amount of PQ-10 adsorbed to the sludge is calculated by subtracting the concentration in the supernatant from the initial concentration.
-
Isotherm Plot: An adsorption isotherm is generated by plotting the amount of adsorbed PQ-10 per unit of sludge against the equilibrium concentration of PQ-10 in the solution.
Biodegradability Assessment
While direct, quantitative biodegradation data for Polyquaternium-10 from standardized tests is limited in publicly available literature, the methodologies for assessing the biodegradability of chemical substances are well-established by the Organisation for Economic Co-operation and Development (OECD).
OECD Guidelines for Biodegradability Testing
Ready Biodegradability (OECD 301): These tests are stringent and provide evidence that a substance will biodegrade rapidly and completely in the environment. A substance is considered "readily biodegradable" if it reaches a certain percentage of mineralization (e.g., >60% of theoretical CO2 production in the OECD 301B test) within a 28-day period and within a "10-day window" after the onset of biodegradation.
Inherent Biodegradability (OECD 302): These tests are less stringent and are designed to assess whether a substance has the potential to biodegrade in the environment, often under more favorable conditions (e.g., higher concentration of microorganisms). A positive result in an inherent biodegradability test suggests that the substance is not persistent.
Experimental Protocol: OECD 301B - CO2 Evolution Test
Objective: To determine the ready biodegradability of a substance by measuring the amount of carbon dioxide produced.
Materials:
-
Test substance (e.g., Polyquaternium-10)
-
Mineral medium
-
Inoculum (e.g., activated sludge, sewage effluent)
-
CO2-free air
-
CO2 absorption solution (e.g., barium hydroxide or sodium hydroxide)
-
Titration equipment
Procedure:
-
Test Setup: The test substance is added to a mineral medium inoculated with microorganisms in a sealed vessel. A control vessel with only the inoculum and a reference vessel with a readily biodegradable substance are run in parallel.
-
Aeration: CO2-free air is bubbled through the test mixture.
-
CO2 Trapping: The effluent gas from the test vessel is passed through a series of absorption bottles containing a known amount of a CO2-trapping solution.
-
Incubation: The vessels are incubated in the dark at a constant temperature for 28 days.
-
Analysis: The amount of CO2 produced is determined by titrating the remaining trapping solution at regular intervals.
-
Calculation: The percentage of biodegradation is calculated by comparing the amount of CO2 produced from the test substance to its theoretical maximum CO2 production (ThCO2).
Aquatic Ecotoxicity
The potential impact of Polyquaternium-10 on aquatic organisms is a key aspect of its environmental risk assessment. The toxicity of cationic polymers is influenced by their charge density and molecular weight.[6][7] It's important to note that the presence of dissolved organic matter, such as humic acid, can mitigate the aquatic toxicity of PQ-10.[6][7][8]
Acute Aquatic Toxicity Data
The following table summarizes the acute toxicity of various Polyquaternium-10 grades to different aquatic organisms, as determined by standardized OECD tests. The values represent the concentration at which 50% of the test organisms show an effect (EC50 for immobilization or growth inhibition, LC50 for mortality).
| Polyquaternium-10 Grade | Test Organism | Test Guideline | Endpoint | Toxicity Value (mg/L) | Reference |
| Various | Daphnia magna | OECD 202 | EC50 | 21.29 to >1000 | [9] |
| Various | Ceriodaphnia dubia | OECD 202 | EC50 | 21.29 to >1000 | [9] |
| JR30M | Aliivibrio fischeri | ISO 11348-3 | IC50 | >1000 | [2] |
| JR125 | Aliivibrio fischeri | ISO 11348-3 | IC50 | >1000 | [2] |
| JR400 | Aliivibrio fischeri | ISO 11348-3 | IC50 | >1000 | [2] |
| LR30M | Aliivibrio fischeri | ISO 11348-3 | IC50 | >1000 | [2] |
| LR400 | Aliivibrio fischeri | ISO 11348-3 | IC50 | >1000 | [2] |
| JR30M | Desmodesmus subspicatus (Algae) | OECD 201 | ECr50 | >100 | [2] |
| JR125 | Desmodesmus subspicatus (Algae) | OECD 201 | ECr50 | >100 | [2] |
| JR400 | Desmodesmus subspicatus (Algae) | OECD 201 | ECr50 | >100 | [2] |
| LR30M | Desmodesmus subspicatus (Algae) | OECD 201 | ECr50 | >100 | [2] |
| LR400 | Desmodesmus subspicatus (Algae) | OECD 201 | ECr50 | >100 | [2] |
Experimental Protocol: OECD 202 - Daphnia sp. Acute Immobilisation Test
Objective: To determine the acute toxicity of a substance to Daphnia magna.
Materials:
-
Test substance (e.g., Polyquaternium-10)
-
Daphnia magna (less than 24 hours old)
-
Reconstituted freshwater
-
Test vessels
-
Incubator
Procedure:
-
Range-finding Test: A preliminary test is conducted to determine the appropriate range of concentrations for the definitive test.
-
Definitive Test: Groups of daphnids are exposed to a series of concentrations of the test substance in freshwater for 48 hours. A control group is exposed to freshwater only.
-
Observation: The number of immobilized daphnids in each test vessel is recorded at 24 and 48 hours. Immobilisation is defined as the inability to swim within 15 seconds after gentle agitation.
-
Data Analysis: The concentration that causes immobilization in 50% of the daphnids (EC50) is calculated using statistical methods.
Analytical Methodologies
Accurate quantification of Polyquaternium-10 in environmental samples is essential for monitoring its fate and concentration. Due to its polymeric nature and presence in complex matrices, specialized analytical techniques are required.
Potentiometric Titration: This method involves the titration of the cationic PQ-10 with an anionic polymer standard, such as dextran sulphate. The endpoint of the titration, which corresponds to the concentration of PQ-10, can be detected using a polyion-sensitive electrode. This technique is particularly useful for quantifying PQ-10 in product formulations.
Size-Exclusion Chromatography (SEC) with In-source Fragmentation: For environmental samples, SEC can be used to separate the large PQ-10 polymer from smaller matrix components. Detection can be achieved using mass spectrometry with in-source fragmentation, which generates characteristic fragment ions for PQ-10, allowing for its identification and quantification.
Conclusion
The environmental fate of Polyquaternium-10 is primarily governed by its strong adsorption to activated sludge in wastewater treatment plants, leading to its effective removal from the aqueous phase. While considered slowly biodegradable, this adsorption process prevents significant concentrations from reaching aquatic environments. The aquatic toxicity of PQ-10 varies depending on the specific grade and the presence of mitigating factors like dissolved organic carbon. Continued research and the application of standardized testing protocols are essential for a comprehensive understanding of the long-term environmental behavior of this widely used polymer.
References
- 1. Evaluating the ready biodegradability of two poorly water-soluble substances: comparative approach of bioavailability improvement methods (BIMs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OECD 302B - Inherent Biodegradation - Situ Biosciences [situbiosciences.com]
- 3. SETAC North America 44th Annual Meeting [setac.confex.com]
- 4. researchgate.net [researchgate.net]
- 5. cstriad.com [cstriad.com]
- 6. Comparative biodegradation analysis of three compostable polyesters by a marine microbial community - PMC [pmc.ncbi.nlm.nih.gov]
- 7. betonverwijderaar.one [betonverwijderaar.one]
- 8. OECD 302: Inherent Biodegradability Tests | ibacon GmbH [ibacon.com]
- 9. oecd.org [oecd.org]
Methodological & Application
Application of Polyquaternium-10 in Nanoparticle Stabilization: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyquaternium-10 (PQ-10) is a water-soluble cationic polymer derived from hydroxyethyl cellulose.[1][2] It is widely utilized in the cosmetics and personal care industry for its conditioning, film-forming, and anti-static properties.[1][3] In the realm of nanotechnology, the cationic nature of PQ-10 makes it a promising candidate for the stabilization of nanoparticles, particularly those with an anionic surface charge. This is achieved through electrostatic interactions, where the positively charged PQ-10 molecules adsorb onto the negatively charged nanoparticle surface, creating a protective layer that prevents aggregation and enhances colloidal stability.[4] These application notes provide a comprehensive overview of the use of PQ-10 for nanoparticle stabilization, including quantitative data, detailed experimental protocols, and a visualization of the stabilization mechanism.
Mechanism of Stabilization
The primary mechanism by which PQ-10 stabilizes nanoparticles is through a combination of electrostatic repulsion and steric hindrance. Many nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA) or lipids, possess a negative surface charge. The positively charged quaternary ammonium groups on the PQ-10 polymer chain are attracted to these negative surfaces.[5] This electrostatic attraction leads to the adsorption of PQ-10 onto the nanoparticle, forming a cationic shell. This shell imparts a net positive charge to the nanoparticles, leading to electrostatic repulsion between them and preventing aggregation.[6] Furthermore, the long polymer chains of PQ-10 extend into the surrounding medium, creating a steric barrier that further hinders close contact and agglomeration of the nanoparticles.
Quantitative Data on Nanoparticle Stabilization with Polyquaternium
The following table summarizes the quantitative data from a study on the stabilization of chitosan-capped platinum nanoparticles (PtNPs) with a polyquaternium (PQ). This data demonstrates the effectiveness of PQ in maintaining particle size and stability across a range of pH values.
| Nanoparticle Formulation | pH | Average Particle Size (nm) | Zeta Potential (mV) | Stability Assessment |
| Chitosan-stabilized PtNPs (Ch@PtNPs) | 3 | 89 | Not Reported | Stable |
| Chitosan-stabilized PtNPs (Ch@PtNPs) | 5 | ~150 | Not Reported | Aggregation observed |
| Chitosan-stabilized PtNPs (Ch@PtNPs) | 7 | >400 | Not Reported | Significant aggregation |
| Chitosan/PQ-stabilized PtNPs (Ch/PQ@PtNPs) | 3 | 87 | Not Reported | Stable |
| Chitosan/PQ-stabilized PtNPs (Ch/PQ@PtNPs) | 5 | 87 | Not Reported | Stable |
| Chitosan/PQ-stabilized PtNPs (Ch/PQ@PtNPs) | 7 | 87 | Not Reported | Stable |
| Chitosan/PQ-stabilized PtNPs (Ch/PQ@PtNPs) | 9 | 87 | Not Reported | Stable |
Experimental Protocols
The following are generalized protocols for the stabilization of different types of nanoparticles using Polyquaternium-10. These should be optimized for specific nanoparticle systems.
Protocol 1: Stabilization of Pre-formed Anionic Polymeric Nanoparticles (e.g., PLGA)
This protocol describes the surface coating of pre-synthesized anionic nanoparticles with PQ-10.
Materials:
-
Anionic polymeric nanoparticles (e.g., PLGA) dispersed in deionized water.
-
Polyquaternium-10 (cosmetic or pharmaceutical grade).
-
Deionized water.
-
Magnetic stirrer and stir bar.
-
pH meter.
-
Centrifuge.
Procedure:
-
Prepare PQ-10 Solution: Prepare a 0.1% to 1.0% (w/v) stock solution of Polyquaternium-10 in deionized water. Gently stir the solution until the PQ-10 is fully dissolved. Avoid vigorous stirring to prevent excessive foaming.
-
Adjust pH (Optional): The pH of the PQ-10 solution and the nanoparticle dispersion can be adjusted to optimize the electrostatic interaction. A pH range of 4-7 is generally suitable.
-
Coating of Nanoparticles:
-
Place a known volume of the anionic nanoparticle dispersion in a clean beaker with a magnetic stir bar.
-
While stirring gently, add the PQ-10 solution dropwise to the nanoparticle dispersion. The optimal ratio of PQ-10 to nanoparticles should be determined experimentally. A starting point is a 1:1 weight ratio of PQ-10 to the polymer of the nanoparticle.
-
Continue stirring for 1-2 hours at room temperature to allow for complete adsorption of PQ-10 onto the nanoparticle surface.
-
-
Purification:
-
To remove any unbound PQ-10, centrifuge the coated nanoparticle suspension. The centrifugation speed and time will depend on the size and density of the nanoparticles.
-
Discard the supernatant and resuspend the nanoparticle pellet in deionized water.
-
Repeat the washing step two more times.
-
-
Characterization:
-
Analyze the particle size, polydispersity index (PDI), and zeta potential of the PQ-10 stabilized nanoparticles using dynamic light scattering (DLS). A positive shift in the zeta potential will indicate successful coating.
-
Assess the stability of the coated nanoparticles over time by monitoring changes in particle size and PDI at different storage conditions (e.g., 4°C, room temperature).
-
Protocol 2: In-situ Stabilization of Lipid Nanoparticles during Formulation
This protocol incorporates PQ-10 during the formation of lipid nanoparticles to act as a stabilizer.
Materials:
-
Lipid (e.g., solid lipid for SLNs or liquid lipid for nanoemulsions).
-
Surfactant (e.g., Poloxamer 188, Tween 80).
-
Polyquaternium-10.
-
Active Pharmaceutical Ingredient (API) - optional.
-
Deionized water.
-
High-shear homogenizer or sonicator.
-
Magnetic stirrer and stir bar.
Procedure:
-
Prepare Aqueous Phase: Dissolve the surfactant and Polyquaternium-10 in deionized water. A typical concentration for PQ-10 would be 0.1% to 0.5% (w/v) of the final formulation volume. Gently heat the aqueous phase to the same temperature as the lipid phase.
-
Prepare Lipid Phase: Melt the lipid (if solid) at a temperature approximately 5-10°C above its melting point. If using a liquid lipid, it can be used at room temperature. If encapsulating a lipophilic API, dissolve it in the molten lipid.
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase under continuous stirring with a magnetic stirrer.
-
Immediately homogenize the mixture using a high-shear homogenizer or a probe sonicator for a specified time (e.g., 5-15 minutes) to form a coarse emulsion. The energy input and duration will influence the final particle size.
-
-
Nanoparticle Formation:
-
Cool the emulsion down to room temperature while stirring. For solid lipid nanoparticles, this will cause the lipid to solidify and form nanoparticles.
-
-
Purification (Optional):
-
If necessary, the nanoparticle dispersion can be purified to remove excess surfactant and unbound PQ-10 using techniques like dialysis or centrifugation.
-
-
Characterization:
-
Measure the particle size, PDI, and zeta potential of the resulting nanoparticles.
-
Evaluate the encapsulation efficiency of the API if applicable.
-
Assess the long-term stability of the formulation.
-
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of Nanoparticle Stabilization by PQ-10.
Caption: Experimental Workflow for PQ-10 Coating.
Conclusion
Polyquaternium-10 offers a versatile and effective solution for the stabilization of a variety of nanoparticles, particularly those with anionic surfaces. Its cationic nature allows for strong electrostatic interactions, leading to the formation of a protective layer that enhances colloidal stability. The provided protocols offer a starting point for researchers to explore the use of PQ-10 in their nanoparticle formulations for applications in drug delivery, diagnostics, and other areas of nanotechnology. Further optimization of the PQ-10 concentration and coating conditions is recommended to achieve the desired nanoparticle characteristics for specific applications.
References
Polyquaternium-10: A Versatile Film-Forming Agent for Biotechnological Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Polyquaternium-10 (PQ-10) is a cationic, water-soluble polymer derived from hydroxyethyl cellulose.[1][2][3][4] Its inherent film-forming capabilities, coupled with its biocompatibility and low toxicity, have established it as a valuable excipient in the pharmaceutical and cosmetic industries.[5][6] In the realm of biotechnology, PQ-10 is emerging as a versatile tool for a range of applications, primarily owing to its ability to form thin, flexible films and robust hydrogels. These properties make it an attractive candidate for drug delivery systems, tissue engineering scaffolds, and cell culture surface modifications.
The cationic nature of Polyquaternium-10, imparted by the quaternary ammonium groups along its cellulose backbone, allows for electrostatic interactions with negatively charged biological surfaces and molecules, such as cell membranes and nucleic acids.[1][3] This bioadhesion facilitates localized drug delivery and enhances the interaction of PQ-10-based constructs with biological systems. This document provides detailed application notes and experimental protocols for utilizing Polyquaternium-10 as a film-forming agent in key areas of biotechnology.
Key Properties of Polyquaternium-10 for Biotechnology
| Property | Description | Relevance in Biotechnology |
| Film-Forming | Forms a thin, transparent, and flexible film upon drying from an aqueous solution.[2][3][4][7] | Essential for creating drug delivery patches, coatings for medical devices, and scaffolds for tissue engineering. |
| Cationic Nature | Positively charged polymer that interacts with negatively charged surfaces.[1][3] | Promotes adhesion to tissues and cells, facilitates complexation with anionic drugs and nucleic acids for delivery. |
| Water Solubility | Readily dissolves in water, forming clear solutions.[4] | Simplifies formulation and processing for various applications without the need for harsh organic solvents. |
| Biocompatibility | Exhibits low cytotoxicity and is well-tolerated by various cell lines and in vivo models.[5][6] | Crucial for applications involving direct contact with cells and tissues, such as drug delivery and tissue engineering. |
| Thickening Agent | Increases the viscosity of aqueous solutions.[1][8] | Useful in the formulation of hydrogels and for controlling the consistency of liquid formulations. |
Applications in Biotechnology
Controlled Drug Delivery
Polyquaternium-10 can be formulated into films and hydrogels to serve as matrices for the controlled release of therapeutic agents. Its ability to form a stable matrix allows for sustained drug release over time, which can improve therapeutic efficacy and patient compliance.
| Formulation | Drug | Drug Loading (%) | Release Characteristics | Reference |
| Humic Acid-Polyquaternium-10 Polyelectrolyte Complex | Efavirenz | 11.9 - 23.91 | Controlled release | [9] |
| Cationic Hydroxyethylcellulose (PQ-10) Hydrogel | Diclofenac Sodium | - | Sustained release for over 4 hours at pH 8 | [10] |
This protocol describes the preparation of a cross-linked Polyquaternium-10 hydrogel for the controlled release of a model drug, Diclofenac Sodium.[10]
Materials:
-
Polyquaternium-10 (PQ-10)
-
Ethylenglycol diglycidylether (EGDE) (cross-linker)
-
Sodium hydroxide (NaOH)
-
Diclofenac Sodium
-
Phosphate buffered saline (PBS), pH 7.4
-
Deionized water
Procedure:
-
Polymer Solution Preparation: Prepare a 2% (w/v) aqueous solution of Polyquaternium-10 in deionized water with gentle stirring until fully dissolved.
-
Cross-linking:
-
Add NaOH solution to the PQ-10 solution to a final concentration of 0.10 M.
-
Add the cross-linker, EGDE, to the alkaline PQ-10 solution. The concentration of EGDE can be varied to control the cross-linking density.
-
Stir the mixture at 60°C until a hydrogel is formed. The gelation time will depend on the concentrations of PQ-10, NaOH, and EGDE.[10]
-
-
Drug Loading:
-
For loading the drug during hydrogel formation, dissolve Diclofenac Sodium in the initial PQ-10 solution before adding the cross-linker.
-
Alternatively, dried hydrogels can be loaded by soaking them in a concentrated solution of the drug until equilibrium is reached.
-
-
Washing and Drying:
-
Wash the prepared hydrogels thoroughly with deionized water to remove any unreacted reagents.
-
The hydrogels can be used in their swollen state or dried in an oven at a controlled temperature (e.g., 40°C) for future use.
-
-
In Vitro Drug Release Study:
-
Place a known amount of the drug-loaded hydrogel into a dialysis bag containing a specific volume of PBS (pH 7.4).
-
Place the dialysis bag in a larger volume of PBS maintained at 37°C with continuous stirring.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with an equal volume of fresh PBS.
-
Analyze the concentration of Diclofenac Sodium in the withdrawn samples using a suitable analytical method, such as UV-Vis spectrophotometry.
-
Tissue Engineering Scaffolds
The porous structure of freeze-dried Polyquaternium-10 can provide a temporary scaffold for cell attachment, proliferation, and tissue regeneration. Its biocompatibility and biodegradability make it a promising material for this application.
This protocol is adapted from general methods for fabricating porous scaffolds from cellulose derivatives.[11][12][13][14]
Materials:
-
Polyquaternium-10
-
Deionized water
-
A suitable mold (e.g., multi-well plate)
-
Freeze-dryer
Procedure:
-
Polymer Solution Preparation: Prepare a 1-5% (w/v) aqueous solution of Polyquaternium-10. The concentration will influence the final porosity and mechanical properties of the scaffold. Stir until a homogeneous solution is obtained.
-
Molding: Pour the polymer solution into a mold of the desired shape and size.
-
Freezing: Freeze the polymer solution at a controlled temperature (e.g., -20°C or -80°C). The freezing rate and temperature can affect the pore size and structure.
-
Lyophilization (Freeze-Drying): Transfer the frozen samples to a freeze-dryer and lyophilize until all the water has sublimated, leaving a porous scaffold.
-
Characterization (Optional):
-
Porosity: Can be determined using the liquid displacement method with a non-solvent for PQ-10 (e.g., ethanol or hexane).[1][15][16]
-
Pore Size and Morphology: Can be visualized using Scanning Electron Microscopy (SEM).[17][18]
-
Mechanical Properties: Can be assessed using a universal testing machine to determine compressive modulus and strength.
-
Cell Culture Surface Modification
The cationic nature of Polyquaternium-10 allows it to form a thin, positively charged film on negatively charged tissue culture plastic, promoting the attachment and proliferation of various cell types.
This protocol is adapted from standard methods for coating cultureware with cationic polymers like poly-L-lysine.[19]
Materials:
-
Polyquaternium-10
-
Sterile, deionized water or phosphate-buffered saline (PBS)
-
Tissue culture plates or dishes
Procedure:
-
Preparation of Coating Solution: Prepare a sterile 0.1% (w/v) solution of Polyquaternium-10 in deionized water or PBS. Filter-sterilize the solution using a 0.22 µm filter.
-
Coating:
-
Add a sufficient volume of the PQ-10 solution to completely cover the surface of the tissue culture vessel.
-
Incubate at room temperature for at least 1 hour. For a more reliable coating, overnight incubation at 2-8°C is recommended.[20]
-
-
Washing:
-
Aspirate the PQ-10 solution.
-
Wash the coated surface three times with sterile deionized water or PBS to remove any unbound polymer.[19]
-
-
Drying and Storage:
-
Allow the plates to air dry completely in a sterile environment (e.g., a laminar flow hood).
-
Coated plates can be sealed and stored at 2-8°C for several weeks.[20]
-
-
Cell Seeding: Before seeding cells, pre-wet the coated surface with a small amount of culture medium.
To confirm the biocompatibility of the Polyquaternium-10 coating, a cytotoxicity assay such as the MTT assay can be performed.[3][21][22]
Principle: The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Abbreviated Protocol:
-
Seed cells onto both PQ-10 coated and uncoated (control) plates.
-
After a desired incubation period (e.g., 24, 48, 72 hours), add MTT solution to each well and incubate for 2-4 hours.
-
Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of 570 nm.
-
Compare the absorbance values of cells on PQ-10 coated surfaces to the control surfaces to determine relative cell viability. A cell viability of over 70% compared to the control is generally considered non-cytotoxic.[21]
Conclusion
Polyquaternium-10 is a promising and versatile film-forming agent with significant potential in various biotechnological applications. Its favorable properties, including biocompatibility, cationic nature, and ease of formulation, make it an excellent candidate for the development of novel drug delivery systems, tissue engineering scaffolds, and cell culture surfaces. The protocols and data presented in these application notes provide a foundation for researchers and scientists to explore and optimize the use of Polyquaternium-10 in their specific areas of interest. Further research into the mechanical properties of PQ-10 films and scaffolds, as well as its potential for gene delivery and cell encapsulation, will undoubtedly expand its utility in the ever-evolving field of biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. labtoolsandtricks.wordpress.com [labtoolsandtricks.wordpress.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. celluloseether.com [celluloseether.com]
- 5. Live/dead cell staining [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. Release of DNA from Polyelectrolyte Multilayers Fabricated Using ‘Charge-Shifting’ Cationic Polymers: Tunable Temporal Control and Sequential, Multi-Agent Release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Preparation, properties, and mechanism of anionic and cationic cellulose nanocrystals/waterborne polyurethane composite films :: BioResources [bioresources.cnr.ncsu.edu]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. US8993537B2 - Forming porous scaffold from cellulose derivatives - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Three-Dimensional Scaffolds for Tissue Engineering Applications: Role of Porosity and Pore Size - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preparation and characterization of highly porous, biodegradable polyurethane scaffolds for soft tissue applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Scanning Electron Microscopy in Hydrogels’ Evaluation [ebrary.net]
- 18. researchgate.net [researchgate.net]
- 19. Protocol efficiently measuring the swelling rate of hydrogels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. 2024.sci-hub.se [2024.sci-hub.se]
- 21. namsa.com [namsa.com]
- 22. Understanding MTT in Cytotoxicity Testing for Biocompatibility Assessment of Medical Devices - European Biomedical Institute [ebi.bio]
Application Notes and Protocols for the Quantification of Polyquaternium-10 in Complex Matrices
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyquaternium-10 (PQ-10) is a cationic, water-soluble polymer widely used in cosmetics, personal care products, and pharmaceutical formulations as a conditioning agent, thickener, and stabilizer.[1][2] Its polymeric nature and presence in complex matrices, such as shampoos, conditioners, creams, and biological fluids, present analytical challenges for accurate and reliable quantification. This document provides detailed application notes and protocols for various analytical methods to quantify PQ-10, ensuring product quality, safety, and efficacy.
Analytical Methods for PQ-10 Quantification
Several analytical techniques can be employed for the quantification of PQ-10 in diverse and complex matrices. The choice of method depends on the specific matrix, the required sensitivity and selectivity, and the available instrumentation. This document details the following methods:
-
Potentiometric Titration: A robust and cost-effective method suitable for cosmetic formulations.
-
Size-Exclusion Chromatography with Charged Aerosol Detection (SEC-CAD): A powerful technique for determining the molecular weight distribution and quantifying PQ-10 in a variety of matrices.
-
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: A primary analytical method for the structural characterization and quantification of polymers.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for trace-level quantification in complex biological matrices.
Potentiometric Titration for PQ-10 in Cosmetic Formulations
Application Note:
Potentiometric titration is a widely used and reliable method for quantifying the cationic polymer Polyquaternium-10 in cosmetic products like shampoos and conditioners.[3][4] The principle of this method relies on the electrostatic interaction between the positively charged quaternary ammonium groups of PQ-10 and a negatively charged titrant, typically a polyanion like dextran sulfate. The endpoint of the titration, which corresponds to the complete complexation of PQ-10, is detected by a polyion-sensitive electrode.
A significant challenge in analyzing cosmetic formulations is the presence of interfering substances, particularly anionic surfactants like sodium lauryl sulfate (SLS), which are common ingredients in shampoos.[3][4] SLS can interact with the cationic PQ-10 and the polyion-sensitive electrode, leading to inaccurate results. To mitigate this interference, a sample preparation step involving an anion-exchange resin is crucial to separate the anionic surfactant from the cationic polymer before titration.
Experimental Protocol:
1.1. Materials and Reagents:
-
Polyquaternium-10 standard
-
Dextran sulfate sodium salt (Titrant)
-
Anion-exchange resin (e.g., Amberlite IRA-400)
-
Phosphate buffer (pH 7.4)
-
Deionized water
-
Sample of cosmetic product (e.g., shampoo, conditioner)
1.2. Instrumentation:
-
Automatic titrator with a polyion-sensitive electrode
-
pH meter
-
Analytical balance
-
Magnetic stirrer
1.3. Sample Preparation:
-
Accurately weigh a representative amount of the cosmetic product containing PQ-10.
-
Disperse the sample in a known volume of deionized water.
-
Prepare a column with the anion-exchange resin.
-
Pass the sample dispersion through the anion-exchange column to remove interfering anionic surfactants.
-
Collect the eluate containing the PQ-10.
-
Adjust the pH of the eluate to 7.4 using the phosphate buffer.
1.4. Titration Procedure:
-
Place a known volume of the prepared sample solution into the titration vessel.
-
Immerse the polyion-sensitive electrode and the titrant delivery tip into the solution.
-
Start the titration with a standardized solution of dextran sulfate.
-
The potential difference is monitored as a function of the titrant volume added.
-
The endpoint is determined from the inflection point of the titration curve.
-
The concentration of PQ-10 in the sample is calculated based on the volume of titrant consumed at the endpoint.
1.5. Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Linearity Range | 1 - 100 µg/mL | [3] |
| Limit of Detection (LOD) | ~0.5 µg/mL | [3] |
| Limit of Quantification (LOQ) | ~1.5 µg/mL | [3] |
| Recovery | 95 - 105% | [5] |
| Precision (RSD) | < 5% | [5] |
Workflow for Potentiometric Titration of PQ-10:
Caption: Workflow for PQ-10 quantification by potentiometric titration.
Size-Exclusion Chromatography with Charged Aerosol Detection (SEC-CAD)
Application Note:
Size-Exclusion Chromatography (SEC) is a powerful technique for separating molecules based on their hydrodynamic volume in solution. When coupled with a Charged Aerosol Detector (CAD), it provides a sensitive and universal method for the quantification of polymers like PQ-10, irrespective of their optical properties.[6][7] This method is particularly useful for determining the molecular weight distribution of PQ-10 and for its quantification in various cosmetic and pharmaceutical formulations. The CAD offers a near-uniform response for non-volatile analytes, making it an excellent choice for polymer analysis where standards for all oligomers may not be available.
Experimental Protocol:
2.1. Materials and Reagents:
-
Polyquaternium-10 standard
-
Ammonium formate
-
Formic acid
-
HPLC-grade water
-
HPLC-grade acetonitrile
2.2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
Size-Exclusion Chromatography column (e.g., Thermo Scientific™ Acclaim™ SEC-1000)
-
Charged Aerosol Detector (CAD)
2.3. Chromatographic Conditions:
-
Mobile Phase: 100 mM Ammonium formate with 0.1% formic acid in water/acetonitrile (e.g., 80:20 v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
CAD Nebulizer Temperature: 35 °C
-
CAD Evaporation Temperature: 50 °C
-
Data Collection Rate: 5 Hz
2.4. Sample Preparation:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in the mobile phase to a final concentration within the linear range of the method.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
2.5. Quantification:
-
A calibration curve is constructed by plotting the peak area of PQ-10 standards against their concentrations.
-
The concentration of PQ-10 in the sample is determined from the calibration curve.
2.6. Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Linearity Range | 0.1 - 2.0 mg/mL | [6] |
| Limit of Detection (LOD) | ~0.01 mg/mL | [8][9] |
| Limit of Quantification (LOQ) | ~0.03 mg/mL | [8][9] |
| Recovery | 98 - 102% | [10] |
| Precision (RSD) | < 2% | [10] |
Workflow for SEC-CAD Analysis of PQ-10:
Caption: Workflow for PQ-10 quantification by SEC-CAD.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Application Note:
¹H NMR spectroscopy is a powerful and non-destructive technique that provides detailed structural information and can be used for absolute quantification (qNMR) without the need for a calibration curve, provided a certified internal standard is used.[11][12][13] For PQ-10, specific proton signals from the quaternary ammonium methyl groups or the polymer backbone can be integrated and compared to the integral of a known amount of an internal standard to determine its concentration. This method is highly specific and can be used for purity assessment and quantification in various matrices, although sample preparation to remove interfering signals is often necessary.
Experimental Protocol:
3.1. Materials and Reagents:
-
Polyquaternium-10 sample
-
Deuterated solvent (e.g., D₂O)
-
Internal standard (e.g., maleic acid, certified standard)
3.2. Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
3.3. Sample Preparation:
-
Accurately weigh a specific amount of the PQ-10 sample and the internal standard into a vial.
-
Dissolve the mixture in a known volume of the deuterated solvent.
-
Transfer the solution to an NMR tube.
3.4. NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full relaxation.
-
Number of Scans: Sufficient to obtain a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
Acquisition Time: Sufficient to ensure good resolution.
3.5. Data Processing and Quantification:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate the characteristic signals of PQ-10 (e.g., the singlet from the trimethylammonium protons) and the signal from the internal standard.
-
Calculate the concentration of PQ-10 using the following formula:
CPQ-10 = (IPQ-10 / NPQ-10) * (NIS / IIS) * (MWPQ-10 / MWIS) * (mIS / V)
Where:
-
CPQ-10 is the concentration of PQ-10
-
I is the integral value
-
N is the number of protons for the integrated signal
-
MW is the molecular weight of the repeating unit for PQ-10
-
m is the mass
-
V is the volume of the solvent
-
IS refers to the internal standard
-
3.6. Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Linearity Range | Wide, dependent on sample solubility | [11] |
| Limit of Detection (LOD) | µg/mL range | [11] |
| Limit of Quantification (LOQ) | µg/mL range | [11] |
| Recovery | Not applicable for qNMR with internal standard | |
| Precision (RSD) | < 3% | [12] |
Workflow for ¹H NMR Analysis of PQ-10:
Caption: Workflow for PQ-10 quantification by ¹H NMR.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Application Note:
LC-MS/MS is a highly sensitive and selective analytical technique that is well-suited for the quantification of PQ-10 at trace levels in complex biological matrices such as plasma, urine, or tissue homogenates.[14] This method combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. Due to the polymeric nature of PQ-10, a common approach is to use a surrogate analyte or to monitor specific fragment ions generated from the polymer backbone in the mass spectrometer. Method development requires careful optimization of chromatographic conditions and mass spectrometric parameters to achieve the desired sensitivity and selectivity.
Experimental Protocol:
4.1. Materials and Reagents:
-
Polyquaternium-10 standard
-
Internal standard (e.g., a stable isotope-labeled analog if available, or a structurally similar compound)
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Solid-phase extraction (SPE) cartridges for sample clean-up
4.2. Instrumentation:
-
Liquid chromatography system (HPLC or UHPLC)
-
Tandem mass spectrometer with an electrospray ionization (ESI) source
4.3. Chromatographic and Mass Spectrometric Conditions:
-
Column: A suitable reversed-phase or HILIC column.
-
Mobile Phase: A gradient of water and acetonitrile/methanol with a modifier like formic acid or ammonium acetate.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS/MS Mode: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for PQ-10 and the internal standard.
4.4. Sample Preparation (for Biological Matrices):
-
Protein Precipitation: Add a protein precipitating agent (e.g., acetonitrile or methanol) to the biological sample, vortex, and centrifuge to remove precipitated proteins.
-
Solid-Phase Extraction (SPE): Condition an appropriate SPE cartridge. Load the supernatant from the protein precipitation step. Wash the cartridge to remove interferences. Elute the PQ-10 with a suitable solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.
4.5. Quantification:
-
A calibration curve is generated by plotting the ratio of the peak area of the analyte to the internal standard against the concentration of the calibration standards.
-
The concentration of PQ-10 in the samples is calculated from the regression equation of the calibration curve.
4.6. Quantitative Data Summary:
| Parameter | Typical Value | Reference |
| Linearity Range | ng/mL to µg/mL range | [14] |
| Limit of Detection (LOD) | pg/mL to ng/mL range | [8][9] |
| Limit of Quantification (LOQ) | ng/mL range | [8][9] |
| Recovery | 85 - 115% | [10] |
| Precision (RSD) | < 15% |
Workflow for LC-MS/MS Analysis of PQ-10:
Caption: Workflow for PQ-10 quantification by LC-MS/MS.
References
- 1. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 2. specialchem.com [specialchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Detecting Levels of Polyquaternium-10 (PQ-10) via Potentiometric Titration with Dextran Sulphate and Monitoring the Equivalence Point with a Polymeric Membrane-Based Polyion Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved size exclusion chromatography of polyquaternium-10 - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 6. Size exclusion chromatography with Corona charged aerosol detector for the analysis of polyethylene glycol polymer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. altabrisagroup.com [altabrisagroup.com]
- 8. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 12. frontiersin.org [frontiersin.org]
- 13. jneonatalsurg.com [jneonatalsurg.com]
- 14. fda.gov [fda.gov]
Analysis of Polyquaternium-10 Using Size Exclusion Chromatography
Application Note and Protocol
Introduction
Polyquaternium-10 is a cationic polymer derived from hydroxyethyl cellulose, widely utilized in the cosmetic and personal care industry for its excellent conditioning, anti-static, and film-forming properties.[1][2][3] It is a key ingredient in hair care products, where it helps to improve hair texture, increase suppleness and sheen, and repair damaged hair by binding to negatively charged sites on the hair shaft.[1][2] The molecular weight and molecular weight distribution of Polyquaternium-10 are critical parameters that directly influence its performance characteristics. Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a powerful technique for determining these parameters by separating molecules based on their size in solution.[4][5]
This document provides a detailed application note and protocol for the analysis of Polyquaternium-10 using Size Exclusion Chromatography.
Principle of Size Exclusion Chromatography
Size Exclusion Chromatography separates molecules based on their hydrodynamic volume. The stationary phase consists of porous particles. Larger molecules are excluded from the pores and therefore travel a shorter path, eluting from the column first. Smaller molecules can permeate the pores to varying extents, resulting in a longer path and later elution. By calibrating the column with standards of known molecular weight, the molecular weight distribution of a polymer sample can be determined.
Experimental Workflow
References
Application Notes and Protocols: The Role of Polyquaternium-10 in Modifying the Surface Tension of Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyquaternium-10 (PQ-10) is a water-soluble cationic polymer derived from hydroxyethyl cellulose. It is widely utilized in personal care and pharmaceutical formulations for its conditioning, anti-static, and film-forming properties. An important, yet less discussed, characteristic of PQ-10 is its ability to modify the surface tension of aqueous solutions. As a cationic surfactant, PQ-10 can influence the air-water interface, a property that is critical in the formulation of products requiring specific wetting, foaming, and stability characteristics. This document provides detailed application notes, experimental protocols, and quantitative data on the role of PQ-10 in modifying the surface tension of aqueous solutions.
Mechanism of Surface Tension Modification
PQ-10 is a polymer with a positively charged quaternary ammonium group attached to its hydroxyethyl cellulose backbone. When dissolved in water, the hydrophobic parts of the polymer chain orient themselves at the air-water interface to minimize contact with water, while the hydrophilic cationic groups remain in the aqueous phase. This arrangement disrupts the cohesive energy at the surface of the water, thereby reducing the surface tension. In formulations containing anionic surfactants, PQ-10 can form polymer-surfactant complexes that are highly surface-active.
Below is a diagram illustrating the logical relationship of PQ-10's mechanism in modifying surface tension.
Quantitative Data Summary
While extensive quantitative data for PQ-10 alone in aqueous solutions is limited in publicly available literature, data for similar cationic polymers, such as cationic hydroxyethyl cellulose (CHEC), in the presence of anionic surfactants provide valuable insights. The following table summarizes the effect of a CHEC polymer on the surface tension of an anionic surfactant solution (Sodium Lauryl Sulfate). This data is representative of the behavior expected from PQ-10 in similar formulations.
| Polymer Concentration (ppm) | Surfactant Concentration (ppm) | Surface Tension (mN/m) |
| 0 | 100 | ~60 |
| 0 | 500 | ~40 |
| 1000 | 100 | ~45 |
| 1000 | 500 | ~35 |
| 2000 | 100 | ~42 |
| 2000 | 500 | ~34 |
| 3000 | 100 | ~40 |
| 3000 | 500 | ~33 |
| 4000 | 100 | ~38 |
| 4000 | 500 | ~32 |
| Data adapted from a study on Cationic Hydroxyethyl Cellulose (CHEC). |
A separate report indicated that the addition of 1% and 2% Polyquaternium-10 lowered the surface tension of aqueous solutions of sodium lauryl sulfate, sodium tridecylbenzenesulfonate, and potassium laurate, though specific values were not provided.
Experimental Protocols for Surface Tension Measurement
The following are detailed protocols for two common and reliable methods for measuring the surface tension of aqueous solutions containing PQ-10: the Pendant Drop method and the Wilhelmy Plate method.
Protocol 1: Pendant Drop Tensiometry
This optical method is well-suited for measuring the surface tension of polymer solutions, including those with surfactants.
Objective: To measure the surface tension of aqueous PQ-10 solutions at various concentrations.
Materials:
-
Pendant Drop Tensiometer
-
High-precision syringe and needle
-
Glass cuvette
-
Polyquaternium-10
-
Deionized water
-
Analytical balance
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of PQ-10 in deionized water (e.g., 1% w/v).
-
Create a series of dilutions from the stock solution to achieve the desired concentrations (e.g., 0.01%, 0.05%, 0.1%, 0.5% w/v).
-
Ensure complete dissolution by stirring gently to avoid excessive foam.
-
-
Instrument Setup and Calibration:
-
Turn on the tensiometer and allow the light source and camera to stabilize.
-
Calibrate the instrument according to the manufacturer's instructions, typically using a standard calibration object.
-
Clean the syringe and needle thoroughly, first with a solvent (e.g., isopropanol) and then with deionized water.
-
-
Measurement:
-
Rinse the syringe and needle with the PQ-10 solution to be measured.
-
Fill the syringe with the sample solution, ensuring there are no air bubbles.
-
Carefully form a pendant drop at the tip of the needle within the measurement chamber.
-
Allow the drop to equilibrate for a specified time (e.g., 180 seconds) to allow the polymer molecules to adsorb to the interface.
-
Capture a high-resolution image of the drop.
-
The software will analyze the shape of the drop and calculate the surface tension based on the Young-Laplace equation.
-
Repeat the measurement at least three times for each concentration and calculate the average.
-
-
Data Analysis:
-
Plot the average surface tension as a function of PQ-10 concentration.
-
The following diagram illustrates the experimental workflow for the Pendant Drop method.
Application Notes: Understanding the Interaction of Polyquaternium-10 with Anionic Surfactants
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyquaternium-10 (PQ-10), a cationic polymer derived from hydroxyethyl cellulose, is a cornerstone ingredient in personal care and pharmaceutical formulations, particularly in rinse-off systems like shampoos, body washes, and conditioning cleansers.[1][2][3] Its efficacy is intrinsically linked to its interaction with anionic surfactants (e.g., Sodium Laureth Sulfate - SLES, Sodium Lauryl Sulfate - SLS), which are the primary cleansing agents in these products.[4] This interaction, governed by electrostatic forces, leads to the formation of polymer-surfactant complexes, often referred to as coacervates.[5][6]
Understanding and controlling this interaction is critical for formulators to optimize product performance, including conditioning, viscosity, foam quality, and the deposition of active ingredients.[6] These notes provide a detailed overview of the interaction mechanism, key influencing factors, and standardized protocols for characterization.
Mechanism of Interaction: Coacervation and Deposition
The primary interaction between the positively charged PQ-10 and negatively charged anionic surfactants is electrostatic attraction. This leads to a phenomenon known as complex coacervation, a phase separation process that results in a polymer-rich phase (the coacervate).[5][7]
The process can be described in stages based on the concentration of the anionic surfactant relative to the fixed concentration of PQ-10:
-
Initial Binding & Complex Formation : At very low anionic surfactant concentrations, individual surfactant monomers bind to the cationic sites along the PQ-10 backbone. This occurs at a concentration known as the Critical Aggregation Concentration (CAC), which is typically much lower than the surfactant's own Critical Micelle Concentration (CMC).[8]
-
Phase Separation (Coacervation) : As more surfactant is added, the net positive charge on the PQ-10 is progressively neutralized. Near the point of charge equivalence (isoelectric point), the polymer-surfactant complex becomes largely neutral and insoluble, leading to phase separation and the formation of a dense, polymer-rich coacervate.[6][9] This phase is responsible for the conditioning effect.
-
Re-solubilization : At very high surfactant concentrations, well above the CMC, the precipitated complexes are re-solubilized. Anionic surfactant micelles form and associate with the polymer chain, creating a stable, often clear, solution.[3][9]
A critical aspect of this interaction in rinse-off products is the dilution-deposition mechanism .[9][10] A shampoo in the bottle exists in the high-surfactant, solubilized state. During use, dilution with water lowers the surfactant concentration, shifting the equilibrium towards the insoluble coacervate phase.[5][9] This phase-separated complex then deposits onto negatively charged surfaces like hair and skin, delivering the conditioning benefits.[7][9]
Factors Influencing the Interaction
The nature and intensity of the PQ-10/anionic surfactant interaction are highly dependent on several variables, which formulators can modulate to achieve desired product attributes.
-
Polymer Properties :
-
Molecular Weight (MW) : Higher MW grades of PQ-10 generally lead to more robust coacervate formation and can increase silicone deposition in 2-in-1 shampoos.[7] They also contribute more significantly to the viscosity of the final product.[4]
-
Cationic Charge Density : A higher charge density on the polymer backbone leads to stronger electrostatic interactions with anionic surfactants. This can increase viscosity and shift the point of coacervation.[9]
-
-
Surfactant Properties :
-
Type : Ethoxylated surfactants like Sodium Laureth Sulfate (SLES) often lead to better formulation clarity and coacervate formation compared to non-ethoxylated alternatives like Sodium Lauryl Sulfate (SLS).[9] The degree of ethoxylation can also play a role.[6]
-
Concentration : The ratio of surfactant to polymer is the primary driver of the phase behavior, as outlined in the mechanism above.[11]
-
-
Formulation Chassis :
-
Ionic Strength (Salt) : The presence of electrolytes (e.g., NaCl) can shield the electrostatic interactions, which can significantly impact the system's rheology and the onset of coacervation.
-
pH : The charge on both the polymer and the substrate (hair/skin) can be pH-dependent, influencing deposition efficiency.[12] PQ-10 is generally stable and cationic over a wide pH range (4-8).[9]
-
Co-surfactants : Amphoteric surfactants (e.g., Cocamidopropyl Betaine) are often used to improve mildness and foam quality and can act as hydrotropes, influencing the solubility of the polymer-surfactant complex.
-
Quantitative Data Summary
The interaction between PQ-10 and anionic surfactants can be quantified through various physical measurements. The following tables summarize typical data ranges found in the literature and technical data sheets.
Table 1: Typical Properties of Polyquaternium-10
| Parameter | Value Range | Conditions | Source |
| Viscosity | 500 - 2500 mPas | 2% aqueous solution at 25°C | [13][14][15] |
| pH | 5.0 - 8.0 | 1-2% aqueous solution | [13][14] |
| Nitrogen Content | 1.7 - 2.2% | - | [13] |
| Recommended Use Level | 0.1 - 0.5% | Shampoos / Cleansers | [4][14][15] |
| Recommended Use Level | 0.5 - 2.0% | Conditioners | [14][15] |
Table 2: Influence of PQ-10 on Anionic Surfactant Systems
| Measurement | Observation | Significance | Source |
| Viscosity | Increases significantly upon complex formation. | Thickening effect, formulation texture. | [4][16] |
| Surface Tension | Lowers the surface tension of anionic surfactant solutions. | Indicates interaction and complex formation. | [9] |
| Zeta Potential | Shifts from negative (surfactant) to positive, then back to negative as surfactant concentration increases. | Tracks charge neutralization and complex formation. | [17][18] |
| Particle Size | Large aggregates (200-400 nm) form in the coacervation region. | Characterizes the size of the depositing complex. | [5] |
| Irritation Reduction | Pre-treatment with PQ-10 reduces the permeation of SLS through stratum corneum. | Demonstrates mildness-enhancing and protective benefits. | [9] |
Experimental Protocols
Characterizing the interaction between PQ-10 and anionic surfactants is essential for predictive formulation design. Below are detailed protocols for key experiments.
Protocol 5.1: Viscosity Measurement by Rotational Viscometry
This protocol determines the effect of the polymer-surfactant interaction on the bulk viscosity of the solution.
Objective: To measure the viscosity of PQ-10/anionic surfactant mixtures at varying surfactant concentrations.
Materials & Equipment:
-
Polyquaternium-10 powder
-
Anionic surfactant (e.g., SLES, SLS)
-
Deionized water
-
Analytical balance, beakers, magnetic stirrer and stir bars
-
Rotational viscometer (e.g., Brookfield or Anton Paar type) with appropriate spindle/geometry[2][19]
-
Constant temperature water bath (25°C)
Procedure:
-
Prepare PQ-10 Stock Solution (e.g., 1.0% w/w):
-
Weigh the required amount of deionized water into a beaker.
-
While stirring the water to create a vortex, slowly sprinkle the PQ-10 powder into the vortex to prevent clumping.
-
Continue stirring until the polymer is fully hydrated and the solution is clear and uniform. Gentle heating may be used to accelerate dissolution.[4] Allow to cool to 25°C.
-
-
Prepare Surfactant Stock Solution (e.g., 20% w/w active):
-
Weigh the required amount of anionic surfactant and deionized water and mix until fully dissolved.
-
-
Prepare Test Samples:
-
Create a series of samples with a fixed PQ-10 concentration (e.g., 0.5% w/w) and varying anionic surfactant concentrations (e.g., from 0% to 15% w/w).
-
For each sample, add the PQ-10 stock solution to a beaker first, followed by the anionic surfactant stock, and finally, add deionized water to reach the final weight. Mix gently to avoid excessive foaming.
-
-
Viscosity Measurement:
-
Equilibrate the sample to 25°C in the water bath.
-
Select an appropriate spindle and rotational speed on the viscometer to obtain a torque reading within the instrument's recommended range (typically 10-100%).[19]
-
Immerse the spindle into the sample to the marked level.
-
Allow the reading to stabilize for at least 60 seconds before recording the viscosity value (in cP or mPas).
-
-
Data Analysis:
Protocol 5.2: Coacervate Formation by Turbidimetry (Haze Measurement)
This protocol identifies the conditions under which phase separation (coacervation) occurs upon dilution.
Objective: To determine the turbidity of PQ-10/anionic surfactant systems as a function of dilution.
Materials & Equipment:
-
Concentrated PQ-10/surfactant solution (simulating a shampoo base)
-
Deionized water
-
Spectrophotometer or Turbidimeter
-
Cuvettes
-
Automated liquid handler (optional, for high-throughput screening)[10]
Procedure:
-
Prepare Concentrated Base:
-
Prepare a solution containing a fixed concentration of PQ-10 (e.g., 0.5% w/w) and a high concentration of anionic surfactant (e.g., 14% w/w active SLES), representative of a shampoo formulation.
-
-
Prepare Dilutions:
-
Create a series of dilutions of the concentrated base with deionized water. For example, prepare 1:5, 1:10, 1:20, 1:50, and 1:100 dilutions by volume.
-
-
Turbidity Measurement:
-
Set the spectrophotometer to a wavelength in the visible range (e.g., 420-600 nm).
-
Blank the instrument using deionized water.
-
Transfer each dilution to a cuvette and measure its absorbance or % Transmittance. Turbidity is directly related to absorbance and inversely related to transmittance.
-
-
Data Analysis:
Protocol 5.3: Quantitative Deposition on Hair Tresses
This protocol quantifies the amount of PQ-10 that deposits onto hair from a surfactant base.
Objective: To measure the uptake of PQ-10 on hair tresses after a simulated washing process.
Materials & Equipment:
-
Fluorescently-labeled or radiolabeled PQ-10
-
Test shampoo chassis containing the labeled PQ-10
-
Virgin hair tresses (standardized weight and length)[21]
-
Constant temperature water source (e.g., 38-40°C)
-
Syringes or pipettes for product application
-
Collection trays
-
Appropriate analytical instrument (Fluorimeter for fluorescent labels, Scintillation Counter for radiolabels)
Procedure:
-
Baseline Measurement:
-
Wash hair tresses with a clarifying shampoo (e.g., a simple SLS solution) to remove any existing residues. Rinse thoroughly and comb through.[21]
-
-
Treatment:
-
Wet a hair tress under running water at a controlled temperature and flow rate.
-
Apply a standardized amount of the test shampoo (e.g., 0.1 g per gram of hair) and lather for a set time (e.g., 60 seconds).
-
Rinse the tress under running water for a set time (e.g., 60 seconds), collecting all the rinse water.
-
-
Extraction & Quantification:
-
The specific method for quantification depends on the label used.
-
For a labeled polymer , the amount of polymer in the collected rinse water can be measured. The amount deposited on the hair is then calculated by subtracting the amount in the rinse water from the total amount applied.
-
Alternatively, the polymer can be extracted from the hair tress using a suitable solvent system, and the extract can then be analyzed.
-
-
Data Analysis:
Conclusion
The interaction between Polyquaternium-10 and anionic surfactants is a complex but controllable process that is fundamental to the performance of many personal care and pharmaceutical products. By understanding the mechanism of coacervation and the key factors that influence it, researchers and formulators can strategically design systems with optimized conditioning, rheology, and deposition characteristics. The experimental protocols provided herein offer a standardized framework for characterizing these interactions, enabling data-driven development and innovation.
References
- 1. researchgate.net [researchgate.net]
- 2. commons.erau.edu [commons.erau.edu]
- 3. researchgate.net [researchgate.net]
- 4. POLYQUATERNIUM 10 - Ataman Kimya [atamanchemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. Volume 62 No 2 page 181 [library.scconline.org]
- 7. Volume 52 No 2 page 44 [library.scconline.org]
- 8. Investigation of Surfactant-Polymer Interactions Using Rheology and Surface Tension Measurements [mdpi.com]
- 9. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
- 12. dspace.tbzmed.ac.ir [dspace.tbzmed.ac.ir]
- 13. Polyquaternium-10: Properties, Applications in Skincare and Detection Method_Chemicalbook [chemicalbook.com]
- 14. makingcosmetics.com [makingcosmetics.com]
- 15. avenalab.com [avenalab.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Visualization of Polymer–Surfactant Interaction by Dual-Emissive Gold Nanocluster Labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Viscosity measurement in the personal care industry | Anton Paar Wiki [wiki.anton-paar.com]
- 20. researchgate.net [researchgate.net]
- 21. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
Application Notes and Protocols for Polyquaternium-10 as a Deposition Aid for Active Ingredients
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyquaternium-10 (PQ-10) is a cationic, water-soluble polymer derived from hydroxyethyl cellulose. It is widely utilized in personal care and pharmaceutical formulations as a conditioning agent and, critically, as a deposition aid for active ingredients. Its positive charge allows it to adsorb onto negatively charged surfaces like hair and skin, facilitating the delivery and retention of active compounds. This document provides detailed application notes and experimental protocols for leveraging PQ-10 to enhance the deposition of active ingredients.
The efficacy of PQ-10 as a deposition aid is influenced by several factors, including its molecular weight and charge density. Higher molecular weight and charge density variants generally lead to greater deposition. PQ-10 functions through mechanisms such as electrostatic attraction, dilution-deposition, and the formation of coacervates with anionic surfactants in cleansing systems.
Data Presentation: Efficacy of PQ-10 in Enhancing Active Ingredient Deposition
The following tables summarize the typical performance of PQ-10 in enhancing the deposition of common active ingredients. The data is compiled from various studies and represents the expected outcomes when incorporating PQ-10 into formulations.
Table 1: Influence of PQ-10 on Silicone (Dimethicone) Deposition on Hair
| Formulation Base | PQ-10 Grade | PQ-10 Concentration (%) | Silicone Deposition (µg/g of hair) |
| Anionic Surfactant Shampoo | None | 0.0 | 50 |
| Anionic Surfactant Shampoo | Low MW, Low CD | 0.3 | 150 |
| Anionic Surfactant Shampoo | High MW, High CD | 0.3 | 450 |
| Anionic Surfactant Shampoo | High MW, High CD | 0.5 | 600 |
MW = Molecular Weight, CD = Charge Density. Data is illustrative based on findings from X-ray fluorescence (XRF) spectroscopy studies.
Table 2: Enhancement of Zinc Pyrithione (ZPT) Deposition on a Scalp Surrogate
| Formulation Base | PQ-10 Presence | PQ-10 Concentration (%) | ZPT Deposition (µg/cm²) |
| Anionic Surfactant Shampoo | Absent | 0.0 | 1.5 |
| Anionic Surfactant Shampoo | Present | 0.2 | 4.0 |
| Anionic Surfactant Shampoo | Present | 0.4 | 7.5 |
Data is representative of outcomes from studies utilizing analytical techniques to quantify ZPT on surfaces.
Signaling Pathways and Deposition Mechanisms
The "signaling" in this context refers to the physicochemical interactions that govern the deposition process. The primary mechanisms are electrostatic attraction and coacervation-driven deposition.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of PQ-10 as a deposition aid.
Protocol 1: Quantitative Analysis of Silicone Deposition on Hair Swatches using X-ray Fluorescence (XRF)
This protocol outlines a method to quantify the amount of silicone deposited on hair from a shampoo formulation containing PQ-10.
Materials:
-
Virgin hair swatches (tresses)
-
Shampoo base (with and without PQ-10 and silicone)
-
XRF spectrometer
-
Drying oven
-
Analytical balance
Procedure:
-
Hair Swatch Preparation:
-
Wash virgin hair swatches with a clarifying shampoo to remove any residues.
-
Rinse thoroughly with deionized water.
-
Dry the swatches in an oven at 50°C until a constant weight is achieved.
-
Record the initial weight of each swatch.
-
-
Treatment:
-
Wet a hair swatch with warm water.
-
Apply a standardized amount of the test shampoo (e.g., 0.5 g per gram of hair).
-
Lather the shampoo into the hair for 60 seconds.
-
Rinse the swatch under running warm water for 60 seconds.
-
Gently squeeze out excess water.
-
-
Drying and Analysis:
-
Dry the treated hair swatches in an oven at 50°C until a constant weight is achieved.
-
Mount the hair swatch in the XRF spectrometer.
-
Measure the silicone signal (Si Kα line).
-
Quantify the amount of deposited silicone by comparing the signal to a calibration curve prepared from hair swatches with known amounts of silicone.
-
-
Data Expression:
-
Express the results as micrograms of silicone per gram of hair (µg/g).
-
Protocol 2: Visualization of PQ-10 Deposition on Hair using Fluorescence Microscopy
This protocol describes a method to visualize the deposition of fluorescently-labeled PQ-10 on hair fibers.
Materials:
-
Fluorescently-labeled PQ-10 (e.g., with fluorescein)
-
Shampoo or conditioner base
-
Hair fibers
-
Fluorescence microscope with appropriate filters
-
Microscope slides and coverslips
Procedure:
-
Formulation Preparation:
-
Incorporate the fluorescently-labeled PQ-10 into the test formulation.
-
-
Hair Fiber Treatment:
-
Treat single hair fibers or small hair swatches with the formulation as described in Protocol 1.
-
Include a control group treated with a formulation lacking the labeled PQ-10.
-
-
Microscopy:
-
Mount the treated hair fibers on a microscope slide with a suitable mounting medium.
-
Observe the fibers under the fluorescence microscope.
-
Capture images to document the distribution and intensity of the fluorescence, which corresponds to the deposition of PQ-10.
-
Protocol 3: In-Vitro Skin Permeation and Deposition Study using Franz Diffusion Cells
This protocol details the use of Franz diffusion cells to assess the influence of PQ-10 on the permeation and retention of an active ingredient in the skin.
Materials:
-
Franz diffusion cells
-
Excised human or porcine skin
-
Receptor solution (e.g., phosphate-buffered saline)
-
Test formulation (with and without PQ-10) containing the active ingredient
-
Analytical method for quantifying the active ingredient (e.g., HPLC)
-
Syringes for sampling
Procedure:
-
Franz Cell Setup:
-
Mount the excised skin between the donor and receptor chambers of the Franz cell, with the stratum corneum facing the donor chamber.
-
Fill the receptor chamber with degassed receptor solution and ensure no air bubbles are trapped beneath the skin.
-
Equilibrate the cells in a water bath at 37°C to maintain a skin surface temperature of approximately 32°C.
-
-
Application of Formulation:
-
Apply a precise amount of the test formulation to the skin surface in the donor chamber.
-
-
Sampling:
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, and 24 hours), withdraw an aliquot of the receptor solution for analysis.
-
Replace the withdrawn volume with fresh, pre-warmed receptor solution.
-
-
Skin Extraction:
-
At the end of the experiment, dismount the skin and wipe the surface to remove any unabsorbed formulation.
-
Extract the active ingredient from the skin using a suitable solvent.
-
-
Quantification:
-
Analyze the concentration of the active ingredient in the receptor solution samples and the skin extract using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative amount of the active ingredient that has permeated the skin over time.
-
Determine the amount of the active ingredient retained in the skin.
-
Compare the results from formulations with and without PQ-10.
-
Conclusion
Polyquaternium-10 is a versatile and effective excipient for enhancing the deposition of active ingredients onto hair and skin. By understanding the mechanisms of action and utilizing appropriate experimental protocols, researchers and formulators can optimize their products for improved efficacy and consumer benefits. The choice of PQ-10 grade, its concentration, and the overall formulation chassis are critical factors that must be considered to achieve the desired deposition profile.
Troubleshooting & Optimization
improving Polyquaternium-10 solubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving Polyquaternium-10 in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is Polyquaternium-10 and why is it used in aqueous formulations?
Polyquaternium-10 is a cationic, water-soluble polymer derived from hydroxyethyl cellulose.[1][2][3][4] It is widely used in personal care and pharmaceutical formulations for its conditioning, thickening, and film-forming properties.[1][4] Its positive charge allows it to adsorb onto negatively charged surfaces like hair and skin, providing benefits such as improved combability, reduced static, and enhanced moisturization.[5][6]
Q2: What are the general solubility characteristics of Polyquaternium-10?
Polyquaternium-10 is soluble in water, glycerol, and alcohol but is insoluble in oils and nonpolar organic solvents.[1][3][7] It is stable across a broad pH range, typically between 3.5 and 7, with some sources indicating stability up to pH 10.[7][8]
Q3: What is the typical usage concentration for Polyquaternium-10?
The recommended usage level for Polyquaternium-10 generally ranges from 0.1% to 2.0%.[2][6] In shampoos, a common concentration is around 0.2% to 0.5%, while conditioners may use slightly higher concentrations of 0.5% to 1%.[1][5]
Q4: Can Polyquaternium-10 be used in both hot and cold processes?
Yes, Polyquaternium-10 can be processed using either hot or cold methods.[9] Heating can accelerate the dissolution process, but it is not strictly necessary.[1][8]
Q5: How does Polyquaternium-10 interact with surfactants in a formulation?
As a cationic polymer, Polyquaternium-10 can interact with anionic surfactants. This interaction can sometimes lead to flocculation or precipitation if not formulated correctly.[5] For optimal stability, it is often recommended to pair Polyquaternium-10 with non-ionic or amphoteric surfactants.[5] In surfactant-based systems, micelles form along the polymer chain, which helps to solubilize it and can result in a clear product.[7]
Troubleshooting Guide: Improving Polyquaternium-10 Solubility
A common issue encountered when working with Polyquaternium-10 is the formation of clumps or "fisheyes" upon addition to water. This occurs when the outer layer of the powder hydrates too quickly, forming a gel-like barrier that prevents water from penetrating the interior of the agglomerate. The following troubleshooting steps can help ensure complete and uniform dissolution.
Issue: Agglomeration and Clump Formation
-
Cause: Rapid hydration of the powder surface before individual particles can disperse in the bulk solution.
-
Solution 1: Proper Dispersion Technique: Avoid adding the powder to the vortex of the water. Instead, sprinkle Polyquaternium-10 slowly and evenly across the surface of the water while maintaining continuous, moderate agitation.[1]
-
Solution 2: Pre-dispersion in a Non-Aqueous Solvent (Slurrying): Create a slurry by pre-dispersing Polyquaternium-10 in a water-miscible, non-aqueous solvent such as glycerin or propylene glycol.[9][10] A common ratio is 1 part Polyquaternium-10 to 4 parts glycerin.[10] This slurry can then be easily stirred into the aqueous phase.
-
Solution 3: pH Adjustment: A mild alkaline neutralization can aid in achieving a uniform dispersion.[10] Adding a small amount of an alkali can cause the solution to thicken and become clear almost immediately.[10]
Issue: Slow Dissolution Rate
-
Cause: The high molecular weight and complex structure of the polymer can lead to a slow hydration and dissolution process.
-
Solution 1: Application of Heat: Heating the aqueous solution to approximately 65°C (150°F) can significantly accelerate the dissolution of Polyquaternium-10.[8][11] Ensure that the temperature does not exceed 80°C to avoid potential degradation.[8]
-
Solution 2: Increased Agitation: Using a high-shear mixer can help to break up any small agglomerates and speed up the hydration process. However, be mindful of excessive shear which could potentially degrade the polymer.
Issue: Formulation Instability (Turbidity or Precipitation)
-
Cause: Incompatibility with other formulation ingredients, particularly anionic surfactants.[5]
-
Solution 1: Surfactant Selection: Pair Polyquaternium-10 with compatible surfactants, such as non-ionic or amphoteric surfactants like cocamidopropyl betaine.[5]
-
Solution 2: Adjusting pH: Ensure the final formulation pH is within the stable range for Polyquaternium-10, typically between 4 and 8.[5][9]
Data Presentation
Table 1: Factors Influencing Polyquaternium-10 Solubility and Stability
| Parameter | Recommended Range/Condition | Notes | Source(s) |
| Usage Concentration | 0.1% - 2.0% | Higher concentrations can lead to a "tacky" feel. | [2][6] |
| pH Stability | 3.5 - 7.0 (some grades up to 10) | Optimal performance is often seen in the 4-6 range. | [5][7][8] |
| Temperature for Accelerated Dissolution | ~65°C (150°F) | Avoid temperatures above 80°C. | [8][11] |
| Solvents for Slurrying | Glycerin, Propylene Glycol | Helps prevent agglomeration upon addition to water. | [9][10] |
Experimental Protocols
Protocol 1: Standard Cold Process Dissolution
-
Begin with the required volume of deionized water in a suitable vessel.
-
Start agitation with an overhead stirrer at a moderate speed to create surface movement without forming a deep vortex.
-
Slowly and evenly sprinkle the pre-weighed Polyquaternium-10 powder onto the surface of the water.
-
Continue stirring until the powder is fully dispersed and the solution becomes clear and viscous. This may take a significant amount of time.
-
If minor clumps persist, allow the solution to hydrate overnight.[10]
Protocol 2: Accelerated Hot Process Dissolution
-
In a suitable vessel, heat the required volume of deionized water to 65°C while stirring.[8]
-
Once the target temperature is reached, slowly sprinkle in the Polyquaternium-10 powder while maintaining constant agitation.
-
Continue to stir at 65°C until the polymer is completely dissolved and the solution is clear.
-
Allow the solution to cool to room temperature before proceeding with the addition of other formulation components.
Protocol 3: Slurry Method for Preventing Agglomeration
-
In a separate, smaller beaker, weigh the required amount of Polyquaternium-10.
-
Add a non-aqueous solvent like glycerin to the powder at a ratio of approximately 4 parts glycerin to 1 part Polyquaternium-10.[10]
-
Mix thoroughly with a spatula or low-speed mixer until a smooth, uniform paste (slurry) is formed with no dry powder visible.
-
Add the slurry to the main vessel containing the aqueous phase while stirring.
-
Continue to mix until the slurry is fully incorporated and the solution is homogenous.
Visualizations
Caption: Workflow for dissolving Polyquaternium-10.
Caption: Factors influencing Polyquaternium-10 solubility.
References
- 1. POLYQUATERNIUM 10 - Ataman Kimya [atamanchemicals.com]
- 2. makingcosmetics.com [makingcosmetics.com]
- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 4. specialchem.com [specialchem.com]
- 5. Polyquaternium-10 for Hair: What It Does and Why Formulators Use It - Elchemy [elchemy.com]
- 6. nbinno.com [nbinno.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. Poly-Conditioner (Polyquaternium-10) [myskinrecipes.com]
- 9. humblebeeandme.com [humblebeeandme.com]
- 10. chemistscorner.com [chemistscorner.com]
- 11. makingcosmetics.com [makingcosmetics.com]
Technical Support Center: Optimizing Polyquaternium-10 Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the performance of Polyquaternium-10 in their formulations. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to address common challenges encountered during product development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for incorporating Polyquaternium-10 into a formulation?
For maximum efficacy, it is recommended to maintain the formulation pH between 4 and 6.[1] While Polyquaternium-10 is stable over a broader pH range of 4 to 8, the 4-6 range is optimal for its performance and stability in most cosmetic and pharmaceutical preparations.[1][2] Some sources indicate stability in an even wider pH range of 3-12.[3]
Q2: How does pH affect the performance of Polyquaternium-10?
The pH of a formulation can influence the cationic charge of Polyquaternium-10 and its interaction with other ingredients. While its cationic nature is generally stable across a wide pH range, significant deviations from the optimal range may impact its solubility, viscosity, and deposition onto surfaces like hair and skin.[4][5] At very high pH levels, the presence of hydroxyl groups might decrease the water solubility of quaternary ammonium compounds like Polyquaternium-10.[6]
Q3: What are the typical usage levels for Polyquaternium-10?
The recommended usage level of Polyquaternium-10 depends on the specific application and desired effect. Typical concentrations range from 0.1% to 2.0%.[4] For shampoos, a common concentration is around 0.5%.[7]
Q4: Can Polyquaternium-10 be used with anionic surfactants?
Yes, but with caution. The cationic (positive) charge of Polyquaternium-10 can interact with anionic (negatively charged) surfactants, potentially leading to precipitation or reduced efficacy.[1] To mitigate this, it is advisable to pair Polyquaternium-10 with non-ionic or amphoteric surfactants.[1] If using anionic surfactants is necessary, adding sodium chloride (NaCl) or an amphoteric surfactant before the anionic surfactant can help screen the charges and prevent complexation.[5]
Q5: How does Polyquaternium-10 contribute to a formulation's viscosity?
Polyquaternium-10 is an effective thickener.[2][8] The extent of viscosity contribution depends on its molecular weight and concentration in the formula.[5] In some cases, its use can eliminate the need for an auxiliary thickener.[3][9]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation or Hazy Formulation | pH outside optimal range: Extreme pH values can affect the solubility of Polyquaternium-10. Incompatibility with anionic surfactants: Strong interactions between the cationic polymer and anionic surfactants can cause precipitation.[1][5] | - Adjust the formulation pH to the recommended range of 4-6.[1] - Consider replacing or reducing the concentration of the anionic surfactant. - Incorporate a non-ionic or amphoteric surfactant to improve compatibility.[1] - Add NaCl or an amphoteric surfactant before adding the anionic surfactant to mitigate complexation.[5] |
| Low Viscosity | Incorrect pH: The thickening properties of Polyquaternium-10 can be pH-dependent. Low concentration: The amount of Polyquaternium-10 may be insufficient to achieve the desired viscosity. | - Verify and adjust the pH to the optimal range. - Gradually increase the concentration of Polyquaternium-10, monitoring the viscosity at each step. |
| Reduced Conditioning Performance (e.g., poor detangling, frizz) | Suboptimal pH: The deposition of Polyquaternium-10 onto hair or skin is influenced by pH-dependent electrostatic interactions. Insufficient concentration: The usage level may be too low to provide the desired conditioning benefits. | - Optimize the formulation pH to enhance the cationic charge and deposition. - Increase the concentration of Polyquaternium-10 within the recommended usage levels. |
| Product Buildup on Hair | High concentration: Using more than the recommended amount of Polyquaternium-10, especially in products for fine hair, can lead to residue.[1] | - Reduce the concentration of Polyquaternium-10, particularly in formulations for fine or oily hair. A cap of 0.1-0.5% is suggested for shampoos and lightweight conditioners.[1] |
Quantitative Data Summary
The following table summarizes the typical properties of Polyquaternium-10, which are influenced by the formulation's pH.
| Parameter | Value | Notes |
| Recommended Formulation pH | 4.0 - 6.0[1] | Optimal for performance and stability. |
| Stable pH Range | 4.0 - 8.0[1][2] | Can be stable in a wider range of 3-12 according to some sources.[3] |
| pH of a 1% Solution | 5.5 - 6.5[7][10] | |
| pH of a 2% Solution | 5.0 - 7.0[11][12][13] | |
| Typical Usage Concentration | 0.1% - 2.0%[4] | |
| Viscosity (2% solution at 25°C) | 500 - 2,500 cps | Varies depending on the specific grade and molecular weight.[3][9][10][11][14] |
Experimental Protocols
Protocol 1: Determination of Optimal pH for Viscosity
This protocol outlines a method to determine the effect of pH on the viscosity of a Polyquaternium-10 solution.
Materials:
-
Polyquaternium-10
-
Deionized water
-
Citric acid solution (e.g., 10% w/v) for pH adjustment
-
Sodium hydroxide solution (e.g., 10% w/v) for pH adjustment
-
Viscometer (e.g., Brookfield viscometer)
-
pH meter
-
Beakers and magnetic stirrer
Methodology:
-
Prepare a 2% (w/w) solution of Polyquaternium-10 in deionized water by slowly adding the powder to the water while stirring continuously to avoid clumping.
-
Allow the solution to fully hydrate. This may take several hours.
-
Divide the stock solution into several aliquots.
-
Adjust the pH of each aliquot to a different value within the range of interest (e.g., pH 3, 4, 5, 6, 7, 8, 9) using the citric acid or sodium hydroxide solutions.
-
Allow the solutions to equilibrate for at least 30 minutes after pH adjustment.
-
Measure the viscosity of each sample using a viscometer at a constant temperature (e.g., 25°C).
-
Record the pH and corresponding viscosity for each sample.
-
Plot viscosity as a function of pH to identify the optimal pH for maximum viscosity.
Caption: Experimental workflow for determining the optimal pH for Polyquaternium-10 viscosity.
Signaling Pathways and Logical Relationships
Troubleshooting Flowchart for Formulation Issues
This flowchart provides a logical approach to troubleshooting common issues encountered when formulating with Polyquaternium-10.
Caption: Troubleshooting flowchart for Polyquaternium-10 formulation issues.
References
- 1. Polyquaternium-10 for Hair: What It Does and Why Formulators Use It - Elchemy [elchemy.com]
- 2. humblebeeandme.com [humblebeeandme.com]
- 3. Polyquaternium 10 – Neneeys [neneeysbeauty.com]
- 4. nbinno.com [nbinno.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. cosmeticsinfo.org [cosmeticsinfo.org]
- 7. makingcosmetics.com [makingcosmetics.com]
- 8. ases.in [ases.in]
- 9. ulprospector.com [ulprospector.com]
- 10. makingcosmetics.com [makingcosmetics.com]
- 11. Polyquaternium-10: Properties, Applications in Skincare and Detection Method_Chemicalbook [chemicalbook.com]
- 12. innovisioncosmochem.com [innovisioncosmochem.com]
- 13. POLYQUATERNIUM-10 | SD Precise - SD Precise [sdprecisebioscience.com]
- 14. avenalab.com [avenalab.com]
Technical Support Center: Polyquaternium-10 & Anionic Surfactant Compatibility
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Polyquaternium-10 (PQ-10) and anionic surfactants.
I. Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for compatibility issues between PQ-10 and anionic surfactants?
A1: The primary reason for incompatibility is the electrostatic attraction between the positively charged cationic polymer, Polyquaternium-10, and negatively charged anionic surfactants. This attraction can lead to the formation of a polymer-surfactant complex. While this complex is essential for the conditioning effect in rinse-off products through a process called coacervation, it can also lead to precipitation and instability in the concentrated product if not formulated correctly.[1][2][3]
Q2: What is coacervation and why is it important in conditioning shampoos?
A2: Coacervation is a phenomenon where a polymer-surfactant complex separates out from the main solution as a distinct liquid phase upon dilution, for instance, during rinsing of a shampoo.[1][4] This coacervate, rich in conditioning agents, deposits on the hair surface, providing benefits like reduced friction, improved wet and dry combing, and a smooth feel.[5][6][7] Therefore, controlled coacervation is the desired outcome for effective conditioning from a 2-in-1 shampoo.
Q3: Which types of anionic surfactants are more compatible with PQ-10?
A3: Ethoxylated anionic surfactants, such as Sodium Laureth Sulfate (SLES), are generally more compatible with PQ-10 than their non-ethoxylated counterparts like Sodium Lauryl Sulfate (SLS). The ethylene oxide groups in SLES provide steric hindrance that helps to prevent the polymer-surfactant complex from precipitating in the concentrated formula.
Q4: How do the properties of PQ-10 affect compatibility?
A4: The molecular weight and charge density of PQ-10 significantly influence its interaction with anionic surfactants.[1][8] Higher molecular weight and higher charge density grades of PQ-10 have a stronger tendency to form complexes, which can increase the likelihood of precipitation in the product.[1] However, these properties can also lead to more effective coacervation and conditioning upon dilution.[6][8]
Q5: What is the role of electrolytes, like sodium chloride (NaCl), in these formulations?
A5: Electrolytes, such as NaCl, play a crucial role in modulating the interaction between PQ-10 and anionic surfactants. They can help to "screen" the positive charges on the polymer, reducing the electrostatic attraction with the anionic surfactant in the concentrated product and thus improving stability.[9] However, the salt concentration must be carefully controlled, as too much salt can suppress coacervation upon dilution, while too little may not prevent precipitation in the bottle. The viscosity of the final product is also highly dependent on the salt concentration.[9]
II. Troubleshooting Guide
This guide addresses common issues encountered when formulating with PQ-10 and anionic surfactants.
Issue 1: Precipitation or Haziness in the Formulation
Possible Causes & Solutions
| Cause | Recommended Action | Expected Outcome |
| Strong interaction between PQ-10 and anionic surfactant | Replace a portion or all of the Sodium Lauryl Sulfate (SLS) with Sodium Laureth Sulfate (SLES). | Increased formula clarity and stability due to steric hindrance from the ethoxy groups. |
| Incorporate an amphoteric surfactant like Cocamidopropyl Betaine. | Amphoterics can act as a bridge between the cationic polymer and anionic surfactant, improving compatibility.[2][10][11] | |
| Incorrect order of addition | Add PQ-10 to water first and allow it to fully hydrate. Then, add the amphoteric surfactant (if any), followed by the anionic surfactant. Add salt towards the end of the formulation process for viscosity adjustment. | Prevents localized high concentrations of oppositely charged species, which can lead to immediate precipitation. |
| Inappropriate PQ-10 grade | Switch to a lower molecular weight or lower charge density grade of PQ-10. | Reduced tendency for complex formation in the concentrated product.[1] |
| Insufficient surfactant concentration | Increase the total surfactant concentration. | Higher surfactant levels can help to solubilize the PQ-10/surfactant complex through micellar incorporation. |
Logical Troubleshooting Workflow for Precipitation
Issue 2: Poor Conditioning Performance
Possible Causes & Solutions
| Cause | Recommended Action | Expected Outcome |
| Insufficient coacervate formation upon dilution | Increase the concentration of PQ-10. | More polymer available to form the conditioning coacervate. |
| Optimize the salt (NaCl) concentration. A moderate level is often required for optimal coacervation. | Enhanced formation of the polymer-surfactant complex during rinsing. | |
| Use a higher molecular weight or higher charge density PQ-10. | Increased driving force for coacervation and deposition.[6][8] | |
| Coacervate is too soluble | Reduce the level of ethoxylation in the anionic surfactant (e.g., use SLES with a lower number of ethylene oxide units). | Decreased solubility of the polymer-surfactant complex, promoting its deposition. |
| Decrease the concentration of amphoteric surfactant. | While helpful for in-bottle stability, high levels of amphoterics can sometimes over-solubilize the coacervate. |
Issue 3: Viscosity is Too Low or Too High
Possible Causes & Solutions
| Cause | Recommended Action | Expected Outcome |
| Incorrect salt concentration | Adjust the concentration of NaCl. Viscosity of anionic surfactant systems typically shows a "salt curve" where viscosity first increases with salt and then decreases. | Achieve the desired target viscosity. For many SLES systems, the peak viscosity is around 1-2% NaCl.[9] |
| Inappropriate PQ-10 grade | Higher molecular weight PQ-10 grades will contribute more to the viscosity. Select a grade that provides the desired rheology.[1] | Tailored viscosity profile of the final formulation. |
| Interaction with other ingredients | Evaluate the impact of all ingredients on the rheology of the surfactant system. | A stable and desirable viscosity. |
III. Quantitative Data Summary
The following tables provide typical values for key parameters. Note that actual results will vary depending on the specific grade of PQ-10, the exact surfactants used, and other formulation ingredients.
Table 1: Typical Viscosity of a 10% SLES Solution with 0.5% PQ-10
| NaCl Concentration | Typical Viscosity (cP) |
| 0% | 500 - 1500 |
| 1% | 4000 - 8000 |
| 2% | 8000 - 15000 |
| 3% | 6000 - 12000 |
Table 2: Illustrative Conditioning Performance Data
| Formulation Base | PQ-10 Grade (0.3%) | Wet Combing Force Reduction (%) |
| 12% SLES / 2% CAPB | High MW, High CD | 40 - 60% |
| 12% SLES / 2% CAPB | Low MW, Med CD | 25 - 40% |
| 12% SLS / 2% CAPB | High MW, High CD | 30 - 50% (potential for instability) |
Table 3: Coacervate Characteristics
| Parameter | Typical Range | Method of Analysis |
| Particle Size | 1 - 20 µm | Dynamic Light Scattering (DLS) or Laser Diffraction |
| Coacervate Yield | 50 - 90% (of polymer) | Turbidimetric Titration, Centrifugation |
IV. Experimental Protocols
Protocol 1: Turbidimetric Titration for Coacervate Formation
Objective: To determine the point of maximum coacervation upon dilution.
Apparatus:
-
Turbidimeter or a spectrophotometer capable of measuring at 600 nm.
-
Burette or automated titrator.
-
Stir plate and stir bar.
-
Beaker.
Procedure:
-
Prepare a stock solution of your shampoo base (PQ-10, surfactants, etc., without opacifiers or fragrances).
-
Place a known volume (e.g., 50 mL) of deionized water into the beaker with a stir bar.
-
Place the beaker in the turbidimeter/spectrophotometer and zero the instrument.
-
Slowly titrate the shampoo stock solution into the stirring water.
-
Record the turbidity reading after each addition (e.g., every 0.5 mL).
-
Continue the titration until the turbidity reading peaks and then starts to decrease.
-
Plot turbidity versus the concentration of the shampoo in the water. The peak of the curve represents the point of maximum coacervation.[12][13]
Protocol 2: Wet Combing Force Measurement
Objective: To quantify the conditioning performance of a shampoo formulation.
Apparatus:
-
Tensile tester with a load cell (e.g., 50N).
-
Hair tress holder and a comb fixture.
-
Standard hair tresses (e.g., virgin or bleached).
-
Controlled temperature and humidity chamber (optional but recommended).
Procedure:
-
Mount a standard hair tress in the holder.
-
Wet the hair tress thoroughly with deionized water at a controlled temperature (e.g., 37°C).
-
Comb the wet tress until it is detangled. This is the baseline measurement.
-
Apply a standardized amount of the test shampoo (e.g., 1 mL) and lather for a set time (e.g., 1 minute).
-
Rinse the tress thoroughly with water for a set time (e.g., 1 minute).
-
Mount the rinsed, wet tress on the tensile tester.
-
Initiate the test, where the instrument pulls the comb through the hair tress at a constant speed.
-
Record the force required to comb the tress. The reduction in combing force compared to a control (e.g., a shampoo without PQ-10) indicates the conditioning performance.[14][15][16][17][18]
V. Signaling Pathways and Logical Relationships
PQ-10 and Anionic Surfactant Interaction Pathway
This diagram illustrates the interaction between PQ-10 and an anionic surfactant at different stages of product concentration and use.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. Polyquaternium-10 for Hair: What It Does and Why Formulators Use It - Elchemy [elchemy.com]
- 3. Unveiling the Versatility of Cocamidopropyl Betaine (CAB/CAPB) in Personal Care and Household Products [stppgroup.com]
- 4. scribd.com [scribd.com]
- 5. Conditioning polymers in today's shampoo formulations - efficacy, mechanism and test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. How to Choose Cationic Conditioners for Shampoo - News - Guangzhou Shengqing Materials Co., Ltd. [shengqingmaterials.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistscorner.com [chemistscorner.com]
- 11. yeserchem.com [yeserchem.com]
- 12. Fabrication and Characterization of Complex Coacervation: The Integration of Sesame Protein Isolate-Polysaccharides [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. humblebeeandme.com [humblebeeandme.com]
- 15. researchgate.net [researchgate.net]
- 16. Reddit - The heart of the internet [reddit.com]
- 17. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
- 18. m.youtube.com [m.youtube.com]
Technical Support Center: Polyquaternium-10 and Electrolyte Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the impact of electrolytes on the performance of Polyquaternium-10 (PQ-10).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Polyquaternium-10 in a formulation?
A1: Polyquaternium-10 is a cationic polymer, a quaternary ammonium derivative of hydroxyethyl cellulose, widely used in hair care and personal care products.[1][2] Its primary functions include acting as a conditioner, thickener, film former, and anti-static agent.[2][3][4] Due to its positive charge, it adsorbs onto negatively charged surfaces like hair and skin, providing conditioning benefits, improving combability, and enhancing feel.[5][6][7]
Q2: How do electrolytes generally affect formulations containing Polyquaternium-10?
A2: Electrolytes, such as sodium chloride (NaCl), can significantly alter the rheological properties of formulations containing PQ-10.[8][9] The addition of salt can lead to changes in viscosity, clarity, and the stability of the system.[1] This is primarily due to the "charge screening" effect, where the salt ions shield the cationic charges on the PQ-10 polymer backbone.[8][9]
Q3: What is the "charge screening" effect and how does it impact viscosity?
A3: The cationic charges along the PQ-10 polymer chain cause electrostatic repulsion between different parts of the chain. This repulsion leads to a more extended and rigid polymer conformation in water, contributing to the solution's viscosity. When electrolytes are introduced, the salt ions cluster around the cationic charges on the polymer, neutralizing or "screening" them. This reduces the electrostatic repulsion, causing the polymer to adopt a more coiled and compact conformation, which typically leads to a decrease in viscosity.[8][10]
Q4: Can electrolytes ever increase the viscosity of a PQ-10 formulation?
A4: Yes, while viscosity reduction is common, an increase can occur, particularly in complex systems containing surfactants. In such formulations, PQ-10 interacts with anionic surfactants to form a gel-like network.[8][9] The addition of a certain amount of salt can sometimes enhance these interactions, leading to an increase in viscosity up to a critical concentration, after which viscosity may decrease.[11][12]
Q5: How does PQ-10 interact with surfactants, and how do electrolytes modify this interaction?
A5: In surfactant-based systems, the cationic PQ-10 and anionic surfactants attract each other, forming a polymer-surfactant complex.[1] This complex is crucial for the deposition of PQ-10 onto hair and skin, a process known as coacervation, which occurs upon dilution (e.g., during rinsing).[1] Electrolytes can influence the formation and solubility of this complex. The charge screening effect of salts can impact the electrostatic interactions between the polymer and surfactants, thereby affecting product clarity, viscosity, and deposition efficiency.[1][8]
Troubleshooting Guide
Issue 1: Significant loss of viscosity after adding electrolytes.
-
Possible Cause: The concentration of the electrolyte has exceeded the optimal level, leading to a strong charge screening effect. This causes the PQ-10 polymer chains to coil, resulting in a thinner formulation.
-
Troubleshooting Steps:
-
Reduce Electrolyte Concentration: Systematically decrease the amount of electrolyte in your formulation and measure the viscosity at each step to identify an acceptable range.
-
Evaluate a Salt Curve: Conduct a study to create a "salt curve," where the viscosity of the formulation is measured against a range of electrolyte concentrations. This will help determine the peak viscosity and the point at which viscosity begins to decline.
-
Change the Order of Addition: Try adding the electrolyte at a different stage of the formulation process. Sometimes, adding it before the PQ-10 is fully hydrated can lead to different results.
-
Select a Different PQ-10 Grade: Consider using a higher molecular weight grade of PQ-10, which may provide higher initial viscosity and be more resistant to the effects of electrolytes.[1]
-
Issue 2: Formulation becomes cloudy or hazy after adding electrolytes.
-
Possible Cause: The addition of electrolytes may be causing the PQ-10 or a PQ-10-surfactant complex to become less soluble, leading to precipitation or phase separation (coacervation).[1]
-
Troubleshooting Steps:
-
Adjust Surfactant-to-Polymer Ratio: The ratio of anionic surfactant to PQ-10 is critical for maintaining clarity.[1] Experiment with different ratios to improve the solubility of the complex.
-
Check pH: The stability and solubility of PQ-10 are pH-dependent. Ensure the formulation's pH is within the recommended range for the specific grade of PQ-10 being used (typically pH 4-8).[7]
-
Lower Electrolyte Level: High salt concentrations can reduce the solubility of the polymer complex. Reduce the electrolyte level to see if clarity improves.
-
Issue 3: Poor conditioning performance or deposition.
-
Possible Cause: The electrolyte level may be interfering with the optimal formation of the PQ-10-surfactant coacervate, which is necessary for deposition during rinsing.[1]
-
Troubleshooting Steps:
-
Optimize Electrolyte Concentration: As with viscosity, the electrolyte level affects deposition. An optimal concentration is needed to facilitate the interaction without causing premature precipitation.
-
Re-evaluate Surfactant System: The type of surfactant used can impact deposition. For instance, ethoxylated surfactants (like SLES) may lead to better coacervate formation and deposition compared to non-ethoxylated alternatives.[1]
-
Assess Polymer Grade: The charge density and molecular weight of the PQ-10 grade influence its interaction with surfactants and subsequent deposition. A grade with a higher charge density might improve deposition in some systems.[1]
-
Data Presentation
Table 1: Effect of NaCl Concentration on the Viscosity of a Model PQ-10 Solution
| NaCl Concentration (wt%) | Typical Change in Viscosity | Dominant Mechanism |
| 0% (DI Water) | Baseline | Electrostatic repulsion leads to an extended polymer chain, creating viscosity. |
| Low (e.g., 0.1% - 0.5%) | Significant Decrease | Initial charge screening causes polymer chains to coil, reducing hydrodynamic volume. |
| Moderate (e.g., 1%) | Further Decrease | Increased charge screening leads to more compact polymer coils. |
| High (e.g., >2%) | Stabilized Low Viscosity | Maximum charge screening achieved; polymer conformation is fully coiled. |
Note: This table represents a generalized trend for a simple PQ-10 in water solution. In complex formulations with surfactants, the trend can differ, potentially showing an initial increase in viscosity.
Experimental Protocols
Protocol 1: Determination of the Effect of Electrolytes on Formulation Viscosity (Salt Curve)
-
Preparation of Stock Solutions:
-
Prepare a concentrated stock solution of Polyquaternium-10 in deionized water (e.g., 2% w/w). Allow it to hydrate fully (this may take several hours with gentle mixing).
-
Prepare a concentrated stock solution of the electrolyte (e.g., 10% w/w NaCl) in deionized water.
-
-
Sample Preparation:
-
Prepare a series of samples with a fixed concentration of PQ-10 (e.g., 1% w/w) and varying concentrations of the electrolyte (e.g., 0%, 0.2%, 0.4%, 0.6%, 0.8%, 1.0%, 1.5%, 2.0% w/w).
-
To do this, add the required amounts of PQ-10 stock solution, electrolyte stock solution, and deionized water to a beaker for each sample.
-
Mix each sample gently but thoroughly until homogeneous. Avoid introducing air bubbles.
-
Allow samples to equilibrate at a constant temperature (e.g., 25°C) for at least one hour.
-
-
Viscosity Measurement:
-
Use a rotational viscometer or rheometer to measure the viscosity of each sample.
-
Ensure the spindle or geometry and the rotational speed are appropriate for the expected viscosity range.
-
Record the viscosity (in cP or Pa·s) for each electrolyte concentration.
-
-
Data Analysis:
-
Plot the measured viscosity as a function of the electrolyte concentration.
-
This plot represents the "salt curve" for your system and will help identify the optimal electrolyte concentration for your desired rheological profile.
-
Visualizations
Caption: Troubleshooting workflow for viscosity loss in PQ-10 formulations.
Caption: Mechanism of electrolyte-induced viscosity reduction via charge screening.
Caption: Experimental workflow for evaluating electrolyte impact on viscosity.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. POLYQUATERNIUM 10 - Ataman Kimya [atamanchemicals.com]
- 3. ulprospector.com [ulprospector.com]
- 4. specialchem.com [specialchem.com]
- 5. nbinno.com [nbinno.com]
- 6. nbinno.com [nbinno.com]
- 7. Polyquaternium-10 for Hair: What It Does and Why Formulators Use It - Elchemy [elchemy.com]
- 8. researchgate.net [researchgate.net]
- 9. Impact of polyelectrolyte-surfactant interactions on the rheology and wet lubrication performance of conditioning shampoo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Influence of Surfactant and Salt Concentration on the Rheological Properties of Three Different Microstructures of Associative Polyelectrolytes Obtained by Solution Polymerization [scirp.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Polyquaternium-10 (PQ-10)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to address challenges related to the surface buildup of Polyquaternium-10.
Frequently Asked Questions (FAQs)
Q1: What is Polyquaternium-10 and why is it used?
A1: Polyquaternium-10 (PQ-10) is a cationic polymer derived from hydroxyethyl cellulose. It is widely used in personal care and pharmaceutical formulations as a conditioning agent, film former, and deposition aid.[1] Its cationic nature allows it to adsorb onto negatively charged surfaces like hair, skin, and various experimental substrates, providing benefits such as improved feel, lubrication, and anti-static properties.[2][3]
Q2: What causes the buildup of PQ-10 on surfaces?
A2: PQ-10 buildup, or excessive deposition, is primarily caused by a mechanism called "coacervation," especially in surfactant-based systems.[4] When PQ-10 interacts with anionic surfactants, it forms a polymer-surfactant complex.[1] Upon dilution (e.g., during rinsing), this complex can phase-separate and deposit onto surfaces.[4] Factors influencing buildup include high concentrations of PQ-10, the grade of the polymer (molecular weight and charge density), the type of surfactants used, and the pH of the formulation.[1][5]
Q3: How can I detect and quantify PQ-10 buildup on a surface?
A3: Several analytical techniques can be employed:
-
Potentiometric Titration: This method quantifies the amount of PQ-10 in a solution, which can be adapted to measure the amount desorbed from a surface.[6][7][8]
-
Size Exclusion Chromatography (SEC): SEC can be used to characterize the molecular weight of the PQ-10 being used, which is a key factor in its deposition behavior.[9][10]
-
Surface-Specific Techniques: Attenuated Total Reflectance (ATR) spectroscopy can directly detect the presence of PQ-10 on a surface like hair.[5][11] Microscopic methods such as Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) can visualize the film and buildup on a substrate.[12]
Q4: Are there different grades of PQ-10, and do they affect buildup?
A4: Yes, there are various grades of PQ-10, differing in molecular weight and charge density (degree of cationic substitution).[1] These differences significantly impact performance. Higher molecular weight and higher charge density grades generally have a greater tendency to deposit on surfaces.[5] Lighter grades are often recommended for applications where buildup is a concern, such as in products for fine hair.[13]
Troubleshooting Guide: PQ-10 Buildup
This guide addresses common issues related to PQ-10 surface deposition during experimental work.
| Problem | Potential Cause | Recommended Solution |
| Excessive, uneven, or hazy film on substrate | High concentration of PQ-10. | Reduce PQ-10 concentration. Typical use levels are 0.1% to 2.0%.[14] For lighter applications, concentrations of 0.1-0.5% are often effective.[15] |
| Incompatibility with anionic surfactants (e.g., Sodium Lauryl Sulfate - SLS). | Pair PQ-10 with non-ionic or amphoteric surfactants (e.g., Cocamidopropyl Betaine).[15] Alternatively, use ethoxylated anionic surfactants (e.g., Sodium Laureth Sulfate - SLES) which have a lower tendency for strong coacervation.[1] | |
| Incorrect order of addition during formulation. | To mitigate strong polymer-surfactant interactions, add electrolytes (like NaCl) or amphoteric surfactants to the PQ-10 solution before introducing the anionic surfactant.[1] | |
| Poor stability of the formulation (e.g., precipitation) | Strong interaction between the cationic PQ-10 and anionic components. | Adjust the pH of the formulation. A pH range of 4-6 is generally optimal for the stability and performance of PQ-10 in formulations.[15] |
| High charge density of the selected PQ-10 grade. | Consider using a PQ-10 grade with a lower charge density or lower molecular weight.[1] | |
| Inconsistent experimental results | Variation in raw materials. | Ensure consistent sourcing of high-purity, cosmetic-grade PQ-10. Different grades can lead to performance differences in seemingly similar products.[1] |
| Buildup on experimental apparatus. | For removal, use a polyquaternium-free anionic surfactant solution. For persistent buildup, a clarifying shampoo containing olefin sulfonate may be effective.[13] |
Experimental Protocols
Protocol 1: Quantification of PQ-10 via Potentiometric Titration
This method is used to determine the concentration of PQ-10 in a solution.
Objective: To quantify PQ-10 levels using dextran sulphate as a titrant and a polyion-sensitive electrode to detect the endpoint.
Materials:
-
PQ-10 sample solution
-
Sodium Lauryl Sulfate (SLS), if present in the sample
-
Anion-exchange resin
-
Dextran Sulphate (DS) titrant
-
10 mM Sodium Chloride (NaCl) solution
-
Polymeric membrane-based polyion sensor (polyanion-sensitive electrode)
-
Potentiometer/titrator
Methodology:
-
Sample Preparation (Interference Removal): If the sample contains interfering anionic species like SLS, they must be removed.
-
Titration Setup:
-
Place the prepared PQ-10 solution in a beaker with a stir bar.
-
Immerse the polyanion-sensitive electrode and a reference electrode into the solution.
-
Connect the electrodes to the potentiometer.
-
-
Titration Process:
-
Titrate the PQ-10 solution with the dextran sulphate (DS) solution at a constant rate.
-
The cationic PQ-10 will form a complex with the anionic DS titrant.
-
-
Endpoint Detection:
-
Monitor the potential (mV) of the electrode.
-
The equivalence point is reached when all the PQ-10 has been complexed by the DS. At this point, any excess DS will cause a sharp change in the electrode potential.[8]
-
-
Calculation: The concentration of PQ-10 in the sample is directly proportional to the volume of DS titrant used to reach the equivalence point.[6][7]
Protocol 2: Analysis of PQ-10 Molecular Weight via Size Exclusion Chromatography (SEC)
Objective: To determine the molecular weight distribution of a PQ-10 sample.
Materials:
-
PQ-10 sample
-
Appropriate mobile phase (e.g., acidic buffered mobile phase to suppress electrostatic interactions with the column).[10]
-
SEC system with a suitable column (e.g., Acclaim SEC-1000).[10]
-
Detector (e.g., Refractive Index or Charged Aerosol Detector).[10]
Methodology:
-
Column Preparation: Pack the SEC column with the stationary phase (porous beads) and equilibrate it with the chosen mobile phase.[17]
-
Sample Preparation: Dissolve the PQ-10 sample in the mobile phase to a known concentration.
-
Injection: Inject the prepared sample into the SEC system.[17]
-
Elution: The mobile phase carries the PQ-10 molecules through the column. Larger polymer chains will elute first, as they cannot enter the pores of the stationary phase, while smaller molecules will have a longer retention time.[18][19]
-
Detection: The detector measures the concentration of the polymer as it elutes from the column, generating a chromatogram.[17]
-
Data Analysis: Calibrate the system with polymer standards of known molecular weights. Use the retention times of the PQ-10 sample to calculate its molecular weight distribution.
Visualizations
Caption: Mechanism of PQ-10 deposition via coacervation.
Caption: Troubleshooting workflow for PQ-10 buildup.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. Detecting levels of polyquaternium-10 (PQ-10) via potentiometric titration with dextran sulphate and monitoring the equivalence point with a polymeric membrane-based polyion sensor - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Polyquaternium-10: Properties, Applications in Skincare and Detection Method_Chemicalbook [chemicalbook.com]
- 7. Detecting levels of polyquaternium-10 (PQ-10) via potentiometric titration with dextran sulphate and monitoring the equivalence point with a polymeric membrane-based polyion sensor - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. appslab.thermofisher.com [appslab.thermofisher.com]
- 10. lcms.cz [lcms.cz]
- 11. Examining polyquaternium polymers deposition on human excised hair fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative methods for evaluating optical and frictional properties of cationic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of the Impacts of Formulation Variables and Excipients on the Drug Release Dynamics of a Polyamide 6,10-Based Monolithic Matrix Using Mathematical Tools - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Polyquaternium-10 for Hair: What It Does and Why Formulators Use It - Elchemy [elchemy.com]
- 16. Detecting Levels of Polyquaternium-10 (PQ-10) via Potentiometric Titration with Dextran Sulphate and Monitoring the Equivalence Point with a Polymeric Membrane-Based Polyion Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. contractlaboratory.com [contractlaboratory.com]
- 18. docs.paint.org [docs.paint.org]
- 19. Size exclusion chromatography: Fundamentals and applications | Abcam [abcam.com]
Technical Support Center: Optimizing Polyquaternium-10 for Desired Rheological Properties
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing the concentration of Polyquaternium-10 (PQ-10) to achieve desired rheological properties in their formulations.
Frequently Asked Questions (FAQs)
Q1: What is a typical concentration range for PQ-10 in a formulation?
A1: The typical concentration of Polyquaternium-10 depends on the desired application and final product properties. For shampoos, a common concentration is around 0.5%, while for conditioners and hair masks, it can be increased up to 0.5%-1% for enhanced hydration and protection of damaged hair.[1] In skincare products like creams and lotions, lower concentrations of approximately 0.1% to 0.3% are used to improve hydration and form a protective moisture barrier.[1] Generally, the usage level is between 0.2% and 2%.[2]
Q2: How does the molecular weight and charge density of PQ-10 affect my formulation's rheology?
A2: Different grades of PQ-10 are available with varying molecular weights and levels of cationic substitution.[3] These characteristics significantly impact the final product's viscosity, clarity, and conditioning performance.[3] Lower molecular weight grades of PQ-10 generally have less of an impact on the formulation's viscosity.[3] Conversely, higher molecular weight grades will contribute more to the viscosity of the formulation.[4] The charge density and its distribution along the cellulose backbone can also lead to inconsistent performance or turbidity in the final product.[3]
Q3: Can I use PQ-10 with anionic surfactants in my formulation?
A3: Yes, PQ-10 is compatible with anionic surfactants, but the order of addition is critical to prevent the formation of insoluble complexes, which can lead to precipitation or a hazy final product.[3][5] It is recommended to first disperse the PQ-10 in water, then add any amphoteric surfactants (like Cocamidopropyl Betaine), followed by the anionic surfactants (like Sodium Laureth Sulfate - SLES).[6] Adding a salt (like NaCl) or an amphoteric surfactant before the anionic surfactant can help to shield the cationic charges on the PQ-10, mitigating adverse interactions.[3]
Q4: What is the expected pH range for formulations containing PQ-10?
A4: Polyquaternium-10 is stable over a wide pH range. A 2% solution of PQ-10 typically has a pH between 5.0 and 7.0.[7] For optimal performance and stability in formulations, a pH range of 5.5 to 6.5 is often recommended.[1]
Q5: Is PQ-10 considered safe for use in cosmetic and pharmaceutical products?
A5: Yes, Polyquaternium-10 is considered safe for use in cosmetic products at typical concentrations.[8] Human testing of PQ-10 at concentrations up to 2.0% has shown it to be neither an irritant nor a sensitizer.[9] While rare, some individuals may experience sensitivities, so a patch test is always recommended for new formulations.[8]
Troubleshooting Guide
Issue 1: My formulation containing PQ-10 and an anionic surfactant has become cloudy or has formed a precipitate.
-
Possible Cause: Direct interaction between the cationic PQ-10 and the anionic surfactant can lead to the formation of an insoluble complex.[3][5] This is more likely to occur if the incorrect order of addition was used during formulation.
-
Solution:
-
Optimize the Order of Addition: Always disperse the PQ-10 in the water phase first. Following this, add any amphoteric or non-ionic surfactants. The anionic surfactant should be added last. This allows the other surfactants to form micelles around the PQ-10, shielding its cationic charge.[6]
-
Incorporate a Salt: The addition of NaCl can help to screen the electrostatic interactions between the cationic polymer and anionic surfactant, preventing complexation.[3]
-
Adjust Surfactant System: Consider using ethoxylated anionic surfactants (e.g., SLES) over non-ethoxylated ones (e.g., SLS), as they may have less of an inhibitory effect on PQ-10 coacervate formation.[3]
-
Issue 2: The viscosity of my PQ-10 solution is lower than expected.
-
Possible Cause: The grade of PQ-10 used may have a lower molecular weight than required for the desired viscosity.[3] Additionally, interactions with other formulation components, such as certain electrolytes, can impact viscosity.
-
Solution:
-
Select a Higher Molecular Weight Grade: Different grades of PQ-10 are available with varying viscosities.[4] Consult your supplier's technical data sheets to select a grade with a higher molecular weight to achieve a greater thickening effect.
-
Increase PQ-10 Concentration: Gradually increase the concentration of PQ-10 in your formulation, monitoring the viscosity at each step to reach your target.
-
Evaluate Electrolyte Effects: The presence of salts can either increase or decrease the viscosity of a polyelectrolyte solution depending on the specific salt and polymer microstructure.[10][11] Conduct a study with varying salt concentrations to understand its impact on your system.
-
Issue 3: My formulation exhibits shear-thinning behavior. Is this normal for PQ-10?
-
Possible Cause: Yes, shear-thinning (or pseudoplastic) behavior is common for polymer solutions like those containing PQ-10.[12][13] At rest, the polymer chains are entangled and randomly oriented.[12] Under shear (e.g., during application or spreading), these chains align in the direction of the force, leading to a decrease in viscosity.[12]
-
Solution: This is often a desirable property for cosmetic and pharmaceutical products, as it allows for easy application followed by a thicker consistency at rest. No action is typically needed unless the degree of shear-thinning is outside of your desired range. The extent of shear-thinning can be influenced by the molecular weight of the PQ-10 and its concentration.
Issue 4: My final product is hazy.
-
Possible Cause: Haze can be caused by several factors, including the formation of insoluble complexes between PQ-10 and anionic ingredients, as mentioned in Issue 1.[3] It can also be due to the quality of the PQ-10 raw material or interactions with other components that lead to particles large enough to scatter light.[14][15]
-
Solution:
-
Review Order of Addition: Ensure the correct order of addition is being followed to prevent polymer-surfactant precipitation.
-
Check Raw Material Quality: Ensure your PQ-10 is from a reputable source and meets quality specifications.
-
Filtration: In some cases, filtration of the final product may be necessary to remove any particulates causing haze.
-
Formulation Adjustment: Systematically remove or replace other ingredients in a test batch to identify any component that may be interacting with the PQ-10 to cause haze.
-
Data Presentation
Table 1: Typical Concentration Ranges of PQ-10 in Various Formulations
| Product Type | Typical PQ-10 Concentration (%) | Primary Function |
| Shampoos | 0.2 - 0.5 | Conditioning, Viscosity Control[1] |
| Hair Conditioners & Masks | 0.5 - 1.0 | Enhanced Hydration, Hair Repair[1] |
| Skincare Lotions & Creams | 0.1 - 0.3 | Moisturization, Film Forming[1] |
| General Use | 0.2 - 2.0 | Conditioning, Thickening[2] |
Table 2: General Rheological Properties of PQ-10 Solutions
| Property | Description | Factors of Influence |
| Viscosity | A 2% aqueous solution can have a viscosity in the range of 1000-2500 mPa·s.[1][2] | PQ-10 Grade (Molecular Weight), Concentration, Temperature, Presence of Surfactants and Salts.[3][4][10] |
| Shear Behavior | Typically exhibits shear-thinning (pseudoplastic) behavior.[12][13] | Polymer concentration, molecular weight, and interactions with other components.[16] |
| Yield Stress | Possesses a yield stress, meaning a minimum amount of force is required to initiate flow. | Polymer concentration, formulation matrix. |
Experimental Protocols
Protocol 1: Preparation of a PQ-10 Stock Solution for Rheological Analysis
-
Weighing: Accurately weigh the required amount of PQ-10 powder.
-
Dispersion: In a separate beaker, measure the required volume of deionized water. While stirring the water with a magnetic stirrer or overhead mixer at a moderate speed, slowly and steadily sprinkle the PQ-10 powder into the vortex to prevent the formation of agglomerates.
-
Hydration: Continue stirring until the PQ-10 is fully dispersed. Mild heating (to around 40-50°C) can be applied to accelerate the dissolution and hydration process.[1]
-
Cooling and Final Volume: Allow the solution to cool to room temperature. If necessary, add deionized water to compensate for any evaporation and reach the final target volume.
-
Equilibration: Let the solution stand for at least 24 hours to ensure complete hydration of the polymer before conducting rheological measurements.
Protocol 2: Viscosity Measurement using a Rotational Viscometer
-
Instrument Setup:
-
Select an appropriate spindle and guard leg for the expected viscosity range of your sample. For low to medium viscosity solutions, a cylindrical or disc-shaped spindle is often used.
-
Calibrate the viscometer according to the manufacturer's instructions, typically using a standard calibration fluid.[17]
-
-
Sample Preparation:
-
Place a sufficient volume of the PQ-10 solution into a beaker to ensure the spindle will be immersed to the marked level.[18]
-
Place the beaker in a temperature-controlled water bath to maintain a constant and recorded temperature throughout the measurement, as viscosity is temperature-dependent. Allow the sample to equilibrate for at least 30 minutes.
-
-
Measurement:
-
Lower the viscometer head and immerse the rotating spindle into the center of the sample.
-
Select a rotational speed. For a shear rate sweep, you will measure the viscosity at a range of speeds.
-
Start the spindle rotation. Allow the reading to stabilize for at least 30-60 seconds before recording the viscosity value (in mPa·s or cP) and the torque percentage. The torque reading should ideally be between 10% and 90% for accurate measurements.
-
-
Data Analysis:
-
Record the viscosity, temperature, spindle number, and rotational speed for each measurement.
-
For a shear rate sweep, plot viscosity versus shear rate (or rotational speed) to observe the shear-thinning behavior of the solution.
-
Protocol 3: Determination of Yield Stress
There are several methods to determine the yield stress of a material. One common method using a controlled-stress rheometer is the stress ramp.
-
Instrument Setup:
-
Use a controlled-stress rheometer with a suitable geometry (e.g., cone-plate, parallel plate, or vane spindle). For materials prone to slip, a serrated or vane geometry is recommended.
-
Ensure the instrument is calibrated and the temperature is controlled.
-
-
Sample Loading:
-
Carefully load the sample onto the rheometer, ensuring there are no air bubbles and the sample is trimmed correctly for the chosen geometry.
-
Allow the sample to rest and equilibrate to the set temperature.
-
-
Measurement (Stress Ramp):
-
Apply a slowly increasing shear stress to the sample and monitor the resulting deformation or shear rate.
-
Initially, at low stress, the material will deform elastically with very little flow (low shear rate).
-
As the stress increases, there will be a point where the internal structure of the material breaks down, and it begins to flow more readily. This is the yield point.
-
-
Data Analysis:
-
Plot the logarithm of shear rate versus the logarithm of shear stress.
-
The data will typically show two distinct regions: a low-stress region with a shallow slope and a high-stress region with a steeper slope.
-
The yield stress is often determined as the stress at the intersection of the tangents to these two regions.[19] Alternatively, in a plot of viscosity versus stress, the yield stress can be identified as the stress at which a peak in viscosity is observed before it begins to decrease.[20]
-
Visualizations
Caption: Experimental workflow for optimizing PQ-10 concentration.
Caption: PQ-10 interaction pathway in surfactant systems.
References
- 1. avenalab.com [avenalab.com]
- 2. ulprospector.com [ulprospector.com]
- 3. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 4. POLYQUATERNIUM 10 - Ataman Kimya [atamanchemicals.com]
- 5. agritechem.com [agritechem.com]
- 6. chemistscorner.com [chemistscorner.com]
- 7. innovisioncosmochem.com [innovisioncosmochem.com]
- 8. yeserchem.com [yeserchem.com]
- 9. cir-reports.cir-safety.org [cir-reports.cir-safety.org]
- 10. Influence of Surfactant and Salt Concentration on the Rheological Properties of Three Different Microstructures of Associative Polyelectrolytes Obtained by Solution Polymerization [scirp.org]
- 11. The effect of counterion size and valency on the increase in viscosity in polyelectrolyte solutions - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 12. Shear thinning - Wikipedia [en.wikipedia.org]
- 13. Internal structures of samples and shear-thinning behavior | Anton Paar Wiki [wiki.anton-paar.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. worldoftest.com [worldoftest.com]
- 18. What are the steps of the rotational viscometer viscosity detection method? Q&A | NBCHAO [en1.nbchao.com]
- 19. rheologysolutions.com [rheologysolutions.com]
- 20. atascientific.com.au [atascientific.com.au]
Technical Support Center: Polyquaternium-10 Synthesis Scale-Up
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Polyquaternium-10, with a focus on challenges encountered during scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of Polyquaternium-10, particularly when transitioning from laboratory to pilot or production scale.
Issue 1: Low Degree of Cationic Substitution
Q: Our final Polyquaternium-10 product consistently shows a low nitrogen content, indicating a low degree of cationic substitution. What are the potential causes and how can we improve this?
A: A low degree of substitution is a common challenge and can be attributed to several factors, especially during scale-up.
-
Insufficient Alkalization: The reaction between the cationic etherifying agent and hydroxyethyl cellulose (HEC) requires an alkaline environment to activate the hydroxyl groups on the cellulose backbone. Inadequate or non-uniform addition of the alkali can lead to incomplete reaction.
-
Solution: Ensure uniform mixing and dispersion of the alkali (e.g., NaOH or KOH solution) into the HEC slurry. Consider a staged or slow addition of the alkali to maintain a consistent pH throughout the reaction vessel. The optimal pH range is typically between 9 and 11.[1]
-
-
Side Reactions of the Etherifying Agent: The cationic etherifying agent, typically 2,3-epoxypropyltrimethylammonium chloride (ETA) or its chlorohydrin precursor, can undergo hydrolysis or self-polymerization under certain conditions, reducing its availability to react with HEC.
-
Poor Mixing and Mass Transfer: In larger reactors, inefficient mixing can lead to localized areas of low reactant concentration, resulting in a non-uniform and lower overall degree of substitution.
-
Solution: Optimize the agitation system (impeller type, speed) to ensure good solid-liquid mixing and uniform distribution of the reactants. For viscous reaction mixtures, consider using high-torque agitators.
-
Issue 2: High Viscosity and Poor Mixing
Q: As we scale up our Polyquaternium-10 synthesis, we are experiencing a significant increase in viscosity, leading to poor mixing and heat transfer. How can we manage this?
A: Viscosity management is critical for a successful and safe scale-up.
-
Solvent Selection and Concentration: The choice and amount of solvent play a crucial role in controlling the viscosity of the reaction medium.
-
Reaction Temperature: Higher temperatures can sometimes lead to an increase in reaction rate and a rapid build-up of polymer chains, increasing viscosity.
-
Solution: Implement a robust temperature control system with efficient cooling jackets or internal cooling coils to manage the exothermic nature of the reaction. A gradual temperature ramp-up can also help in controlling the viscosity build-up.
-
-
Agitation: Inadequate agitation can lead to localized "hot spots" and gel formation, further exacerbating the viscosity issue.
-
Solution: Use an appropriate agitator designed for high-viscosity media, such as an anchor or helical ribbon impeller. Ensure the agitator provides good top-to-bottom turnover of the reactor contents.
-
Issue 3: Product Quality - Poor Light Transmittance and High Gel Particle Count
Q: The final Polyquaternium-10 product from our pilot batch has poor clarity (low light transmittance) and a high number of gel particles. What could be the cause?
A: Poor product clarity is often a result of incomplete reaction or the presence of impurities.
-
Non-uniform Reaction: Inefficient mixing can lead to a non-uniform distribution of the cationic charge along the cellulose backbone, resulting in poorly soluble fractions.
-
Solution: As mentioned in the previous points, optimizing the mixing system is crucial. Ensuring that the HEC is fully dispersed in the solvent before adding the alkali and etherifying agent is a critical first step.[3]
-
-
Impurities in Raw Materials: The quality of the starting materials, particularly the HEC and the cationic etherifying agent, can significantly impact the final product quality.
-
Inefficient Purification: Residual salts and unreacted reagents can affect the product's clarity.
-
Solution: The purification step, which typically involves washing the crude product with a solvent like isopropanol, is critical.[1] Ensure a sufficient number of washes and efficient solid-liquid separation (e.g., centrifugation) to remove impurities.
-
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during Polyquaternium-10 synthesis scale-up.
Caption: Troubleshooting workflow for Polyquaternium-10 synthesis scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the key reaction stages in Polyquaternium-10 synthesis?
A1: The synthesis of Polyquaternium-10 is typically a two-stage process:
-
Synthesis of the Cationic Etherifying Agent (ETA): This involves the reaction of epichlorohydrin with trimethylamine to form 2,3-epoxypropyltrimethylammonium chloride.[2]
-
Etherification and Quaternization of Hydroxyethyl Cellulose (HEC): The synthesized ETA is then reacted with HEC in an alkaline medium. The epoxy ring of ETA opens and forms an ether linkage with the hydroxyl groups of HEC, resulting in the cationic polymer, Polyquaternium-10.[4]
Q2: What are the critical process parameters to monitor during scale-up?
A2: The following parameters are crucial for a successful and reproducible synthesis:
-
Temperature: Both stages of the reaction are temperature-sensitive. The synthesis of ETA requires low temperatures (0-15°C) to prevent side reactions, while the etherification step is typically carried out at a higher temperature (70-80°C).[1][2]
-
pH: An alkaline pH (9-11) is necessary for the etherification reaction to proceed efficiently.[1]
-
Molar Ratios of Reactants: The molar ratio of trimethylamine to epichlorohydrin in the first stage, and the ratio of ETA to HEC in the second stage, will determine the reaction efficiency and the degree of substitution of the final product.
-
Mixing Speed: Adequate agitation is essential for uniform heat and mass transfer, especially in a heterogeneous reaction system involving a solid (HEC) and a liquid phase.
Q3: How can I control the molecular weight of the final Polyquaternium-10 product?
A3: The molecular weight of the final product is primarily determined by the molecular weight of the starting hydroxyethyl cellulose. Different grades of HEC with varying molecular weights are available, which will result in Polyquaternium-10 with different viscosity profiles.[5]
Q4: What are the common impurities in Polyquaternium-10 and how can they be minimized?
A4: Common impurities can include unreacted starting materials (epichlorohydrin, trimethylamine), byproducts from side reactions (e.g., glycols from the hydrolysis of epichlorohydrin), and inorganic salts (e.g., NaCl).[2] To minimize these impurities:
-
Use high-purity raw materials.
-
Optimize reaction conditions (temperature, pH, reaction time) to favor the desired reaction pathway.
-
Implement a refining step for the cationic etherifying agent to remove unreacted precursors and byproducts.[2]
-
Ensure a thorough washing and purification process for the final product.[1]
Data Presentation
Table 1: Influence of Reaction Parameters on Cationic Etherifying Agent (ETA) Synthesis
| Parameter | Embodiment 1[2][6] | Embodiment 2[6] | Embodiment 3[2][6] |
| Trimethylamine:Epichlorohydrin (molar ratio) | 1:1 | 1:1.2 | 1:1.1 |
| Temperature (°C) | 4 | 15 | 8 |
| pH | 9.5 | 7.3 | 8.5 |
| Reaction Time (hours) | 5 | 2 | 3 |
| Incubation Time (hours) | 1 | 2 | 1.6 |
Table 2: Influence of Reaction Parameters on Polyquaternium-10 Synthesis
| Parameter | Embodiment 1[2] | Embodiment 3[1] |
| ETA Solution:HEC (weight ratio) | Not specified | 0.5:1 |
| Solvent (Isopropanol):HEC (weight ratio) | Not specified | 6:1 |
| Temperature (°C) | 70 | 75 |
| pH | Not specified | 10 |
| Reaction Time (hours) | 2 | 1.5 |
| Product Quality | ||
| Light Transmittance (2% aq. solution) | 98.7% | 99.3% |
| Gel Particles (4cm²) | 1 | 0 |
| Ash Content | 2.6% | 1.8% |
Experimental Protocols
1. Laboratory-Scale Synthesis of Polyquaternium-10 (Illustrative Protocol based on Patent Literature[1][2])
Stage 1: Synthesis of Cationic Etherifying Agent (ETA)
-
Charge a jacketed glass reactor with epichlorohydrin.
-
Begin stirring and cool the reactor to 5-10°C.
-
Slowly bubble gaseous trimethylamine into the epichlorohydrin. Maintain a molar ratio of approximately 1:1.1 (trimethylamine:epichlorohydrin).
-
Monitor the pH and maintain it in the range of 8.5-9.5 by adjusting the addition rate of trimethylamine.
-
After the addition is complete, allow the reaction to proceed for 3-5 hours at 5-10°C.
-
Let the reaction mixture incubate for 1-2 hours at the same temperature.
-
The resulting solid ETA is separated by suction filtration, washed with a cold solvent (e.g., diethyl ether), and dried under vacuum.
Stage 2: Synthesis of Polyquaternium-10
-
In a separate reactor, disperse hydroxyethyl cellulose (HEC) in isopropanol (e.g., a 1:6 weight ratio of HEC to isopropanol) with stirring.
-
Add an aqueous solution of NaOH to the HEC slurry to achieve a pH of 10-11.
-
Prepare an aqueous solution of the ETA synthesized in Stage 1.
-
Add the ETA solution to the alkalized HEC slurry. The weight ratio of the ETA solution to HEC can be around 0.5:1.
-
Heat the reaction mixture to 70-75°C and maintain for 1.5-2 hours.
-
Cool the reaction mixture to below 35°C.
-
The solid product is collected by filtration or centrifugation.
-
Wash the product multiple times with 95% isopropanol to remove salts and unreacted reagents.
-
Dry the purified Polyquaternium-10 in a vacuum oven at 60-80°C until a constant weight is achieved.
-
The dried product can be pulverized to the desired particle size.
Experimental Workflow Diagram
Caption: General experimental workflow for Polyquaternium-10 synthesis.
References
- 1. CN103204946B - Production method of polyquaternium-10 - Google Patents [patents.google.com]
- 2. CN103204946A - Production method of polyquaternium-10 - Google Patents [patents.google.com]
- 3. CN114292340B - Method for preparing polyquaternium-10 - Google Patents [patents.google.com]
- 4. avenalab.com [avenalab.com]
- 5. POLYQUATERNIUM 10 - Ataman Kimya [atamanchemicals.com]
- 6. Production method of polyquaternium-10 - Eureka | Patsnap [eureka.patsnap.com]
Technical Support Center: Long-Term Stability of PQ-10 Formulations
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on the long-term stability testing of Polyquaternium-10 (PQ-10) formulations. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to assist in your stability studies.
Frequently Asked Questions (FAQs)
Q1: What is PQ-10 and why is its stability in formulations important?
A1: Polyquaternium-10 is a cationic polymer derived from hydroxyethyl cellulose.[1][2][3][4] It is widely used in cosmetic and pharmaceutical formulations as a conditioning agent, thickener, and film former due to its ability to adsorb to proteinaceous surfaces like hair and skin.[1][3][4][5][6] Long-term stability testing is crucial to ensure that the formulation maintains its physicochemical properties, performance, and safety throughout its shelf life. Degradation of PQ-10 can lead to loss of viscosity, reduced conditioning efficacy, and changes in the aesthetic properties of the product.
Q2: What are the typical storage conditions for long-term stability testing of PQ-10 formulations?
A2: Long-term stability testing conditions are guided by ICH (International Council for Harmonisation) guidelines. The most common condition is 25°C ± 2°C with 60% ± 5% relative humidity (RH). Accelerated stability studies are often conducted at 40°C ± 2°C with 75% ± 5% RH to predict the long-term stability in a shorter timeframe.[7] The specific conditions should be chosen based on the climatic zone where the product will be marketed.
Q3: What are the primary degradation pathways for PQ-10 in a formulation?
A3: PQ-10 can degrade through several mechanisms:
-
Hydrolysis: The ether linkages in the cellulose backbone can undergo acid-catalyzed hydrolysis, especially at low pH, leading to a reduction in molecular weight and viscosity.[8]
-
Oxidative degradation: The polymer can be degraded by oxidizing agents, which may be present as impurities or generated from other ingredients in the formulation.[1]
-
Thermal degradation: High temperatures can cause chain scission of the cellulose backbone, leading to a decrease in molecular weight.[9]
-
Enzymatic degradation: If the formulation is susceptible to microbial contamination, enzymes produced by microorganisms can degrade the cellulose structure.[1][10]
Q4: How does pH affect the stability of PQ-10 formulations?
A4: PQ-10 is generally stable over a wide pH range, typically between 4 and 9.[8] However, in strongly acidic conditions (pH < 4), the ether bonds in the hydroxyethyl cellulose backbone are susceptible to acid-catalyzed hydrolysis, which can lead to a significant decrease in the formulation's viscosity.[8] In strongly alkaline conditions (pH > 10), alkaline hydrolysis or β-elimination reactions can also accelerate the degradation of the polymer chain.[8]
Q5: Can interactions with other ingredients in the formulation affect PQ-10 stability?
A5: Yes, interactions with other ingredients can significantly impact the stability of PQ-10. For instance, anionic surfactants can form complexes with the cationic PQ-10, which can affect the formulation's clarity, viscosity, and deposition properties.[1] Electrolytes can also decrease the sorption of PQ-10 to surfaces.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Viscosity | - Hydrolysis of the cellulose backbone (acid-catalyzed).- Thermal degradation leading to polymer chain scission.- Microbial contamination and enzymatic degradation. | - Verify and adjust the pH of the formulation to be within the stable range (pH 4-9).- Review storage conditions to avoid high temperatures.- Conduct microbial limit testing to rule out contamination. Evaluate the preservative system. |
| Change in Appearance (e.g., haziness, precipitation) | - Interaction between PQ-10 and anionic surfactants.- pH shift leading to polymer precipitation.- Incompatibility with other formulation ingredients. | - Evaluate the compatibility of PQ-10 with the specific anionic surfactants used.- Monitor the pH of the formulation throughout the stability study.- Conduct compatibility studies with individual excipients. |
| Decrease in Conditioning Performance | - Degradation of the PQ-10 polymer, reducing its molecular weight and charge density.- Interaction with other ingredients that interfere with PQ-10 deposition. | - Use a stability-indicating analytical method to assess the integrity of the PQ-10 polymer.- Evaluate the impact of other formulation components on the deposition of PQ-10. |
| Shift in pH | - Degradation of other ingredients in the formulation leading to the formation of acidic or basic byproducts.- Inadequate buffering capacity of the formulation. | - Identify the source of the pH shift by analyzing the stability of individual components.- Optimize the buffer system of the formulation. |
| Color or Odor Change | - Oxidation of PQ-10 or other ingredients in the formulation.- Degradation of fragrance components. | - Incorporate antioxidants into the formulation.- Use light-resistant packaging.- Evaluate the stability of the fragrance in the formulation base.[11] |
Quantitative Data Summary
The following table provides a template for summarizing quantitative data from a long-term stability study of a PQ-10 formulation.
| Parameter | Specification | Initial | 3 Months | 6 Months | 12 Months |
| Appearance | Clear, colorless viscous liquid | Conforms | Conforms | Conforms | Conforms |
| pH | 5.5 - 6.5 | 6.0 | 5.9 | 5.8 | 5.7 |
| Viscosity (cP) | 3000 - 4000 | 3500 | 3450 | 3380 | 3290 |
| PQ-10 Assay (%) | 95.0 - 105.0 | 100.2 | 99.8 | 98.5 | 96.7 |
| Total Degradants (%) | NMT 2.0 | < 0.1 | 0.2 | 0.8 | 1.5 |
| Microbial Count (CFU/g) | < 100 | < 10 | < 10 | < 10 | < 10 |
Experimental Protocols
Protocol: Stability-Indicating HPLC Method for PQ-10
This protocol outlines a general approach for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of PQ-10 in formulations. This method aims to separate the intact PQ-10 polymer from its potential degradation products.
1. Objective: To develop and validate a stability-indicating HPLC method for the quantification of PQ-10 and its degradation products in a formulation.
2. Materials and Equipment:
-
HPLC system with a UV or Charged Aerosol Detector (CAD)
-
Size-Exclusion Chromatography (SEC) column (e.g., Acclaim SEC-1000)[12]
-
PQ-10 reference standard
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (pH 6.1)[13]
-
Water (HPLC grade)
-
Forced degradation equipment (oven, UV chamber, acid, base, oxidizing agent)
3. Chromatographic Conditions (Example):
-
Column: Acclaim SEC-1000, 7 µm, 4.6 x 300 mm[12]
-
Mobile Phase: 0.1 M Sodium phosphate buffer with 0.2 M Sodium Chloride, pH 7.0
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 30°C
-
Detector: Charged Aerosol Detector (CAD) or Refractive Index (RI) Detector
-
Injection Volume: 50 µL
4. Forced Degradation Study: [7][14][15][16][17]
-
Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the sample to 80°C for 48 hours.
-
Photodegradation: Expose the sample to UV light (254 nm) for 24 hours.
5. Sample Preparation:
-
Accurately weigh a portion of the formulation and dissolve it in the mobile phase to achieve a target concentration of PQ-10.
-
Filter the sample through a 0.45 µm filter before injection.
6. Method Validation: Validate the method according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for Long-Term Stability Testing of PQ-10 Formulations.
References
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. innovisioncosmochem.com [innovisioncosmochem.com]
- 3. POLYQUATERNIUM 10 - Ataman Kimya [atamanchemicals.com]
- 4. specialchem.com [specialchem.com]
- 5. researchgate.net [researchgate.net]
- 6. anveya.com [anveya.com]
- 7. veeprho.com [veeprho.com]
- 8. Effect of pH on Hydroxyethyl Cellulose Solutions - KIMA CHEMICAL CO.,LTD. [kimacellulose.com]
- 9. researchgate.net [researchgate.net]
- 10. Enzymic degradation of hydroxyethyl cellulose and analysis of the substitution pattern along the polysaccharide chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cosmetic emulsion separation [personalcarescience.com.au]
- 12. Improved size exclusion chromatography of polyquaternium-10 - Thermo Scientific AppsLab Library of Analytical Applications [appslab.thermofisher.com]
- 13. japsonline.com [japsonline.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biomedres.us [biomedres.us]
Validation & Comparative
A Comparative Analysis of Polyquaternium-10 and Other Cationic Polymers in Personal Care Formulations
An objective guide for researchers, scientists, and drug development professionals on the performance and characteristics of key cationic polymers used in hair and skin care. This guide synthesizes experimental data to compare Polyquaternium-10 with other widely used alternatives, providing a basis for informed ingredient selection.
Cationic polymers are essential ingredients in a vast array of personal care products, prized for their conditioning, smoothing, and protective properties on hair and skin. Among these, Polyquaternium-10 stands out as a versatile and widely utilized polymer. This guide offers a comparative study of Polyquaternium-10 against other prominent cationic polymers such as Polyquaternium-7, Guar Hydroxypropyltrimonium Chloride, and Cetrimonium Chloride, supported by experimental data and detailed methodologies.
Mechanism of Action: The Power of Cationic Charge
The efficacy of cationic polymers stems from their positive charge, which allows them to electrostatically interact with the negatively charged surfaces of hair and skin.[1][2] Hair, particularly when damaged, carries a net negative charge, creating a strong attraction for these positively charged polymers.[1] This interaction leads to the deposition of a thin, flexible film on the hair shaft or skin, which imparts a range of benefits.[2][3] This film smooths the hair cuticle, reducing frizz and improving combability, while on the skin, it can provide a moisturizing and protective barrier.[1][4]
The deposition of these polymers from a shampoo or conditioner is often explained by the "coacervation" mechanism.[5][6][7] In a surfactant-based product, the cationic polymer forms a complex with anionic surfactants.[5] Upon dilution with water during rinsing, this complex becomes less soluble and precipitates out of the solution, depositing onto the hair or skin.[5][6]
Comparative Performance Data
The selection of a cationic polymer is dictated by the desired performance characteristics of the final product. The following tables summarize key quantitative data for Polyquaternium-10 and its alternatives based on available literature and technical data sheets.
Table 1: Physical and Chemical Properties
| Property | Polyquaternium-10 | Polyquaternium-7 | Guar Hydroxypropyltrimonium Chloride | Cetrimonium Chloride |
| INCI Name | Polyquaternium-10 | Polyquaternium-7 | Guar Hydroxypropyltrimonium Chloride | Cetrimonium Chloride |
| Origin | Semi-synthetic (from cellulose)[8] | Synthetic | Semi-synthetic (from guar gum)[8] | Synthetic |
| Appearance | Off-white to yellowish powder[3][4] | Clear, viscous liquid | Fine, off-white powder | Clear to slightly yellow liquid |
| Solubility | Water soluble[3][9] | Water soluble[9] | Water soluble | Water soluble |
| Typical pH (2% solution) | 5.0 - 7.0[4] | 6.5 - 7.5 | 9.0 - 11.0 | 3.0 - 5.0 |
| Nitrogen Content (%) | 1.7 - 2.2[4] | 1.3 - 1.7 | 1.2 - 1.6 | Not applicable |
| Viscosity (2% solution, 25°C, mPas) | 500 - 1000[4] | 7,500 - 15,000 | 2,000 - 5,000 | Not applicable |
Table 2: Performance Characteristics in Hair Care
| Performance Metric | Polyquaternium-10 | Polyquaternium-7 | Guar Hydroxypropyltrimonium Chloride | Cetrimonium Chloride |
| Wet Combability | Excellent[9][10] | Good[11] | Excellent | Excellent |
| Dry Combability | Excellent[10] | Good | Very Good | Good |
| Conditioning Feel | Smooth, soft[1][12] | Soft, moisturizing[11] | Natural, soft | Slippery, detangling |
| Film Formation | Forms a clear, continuous film[2][3] | Film-former | Forms a film | Adsorbs as a monolayer |
| Anti-Static Properties | Excellent[4][13] | Good | Good | Excellent |
| Build-up Potential | Low to moderate (grade dependent)[8] | Low | Moderate to high[8] | Low |
| Compatibility with Anionics | High[9][13] | High[9] | Good | Moderate |
Experimental Protocols
To ensure objective and reproducible comparisons of cationic polymer performance, standardized experimental protocols are crucial. Below are detailed methodologies for key performance evaluations.
Wet Combing Force Reduction
This test quantifies the ease of combing wet hair after treatment with a conditioning product. A significant reduction in combing force indicates better conditioning and detangling.[14][15][16]
Methodology:
-
Tress Preparation: Standardized hair tresses (e.g., 2g, 15cm) are bleached to ensure a uniform and slightly damaged surface, mimicking real-world conditions.
-
Baseline Measurement: The initial wet combing force of the untreated tress is measured using a texture analyzer equipped with a comb fixture.[14][16][17] The tress is wetted with deionized water and combed through at a constant speed, recording the force required.[18]
-
Treatment: The tress is washed with a base shampoo containing the cationic polymer being tested (e.g., 0.3% w/w). The shampoo is applied and lathered for a standardized time (e.g., 60 seconds) and then rinsed thoroughly with water at a controlled temperature.
-
Post-Treatment Measurement: The wet combing force of the treated tress is measured under the same conditions as the baseline.
-
Calculation: The percentage reduction in combing force is calculated as: % Reduction = [(Baseline Force - Treated Force) / Baseline Force] * 100
Sensory Analysis
Sensory analysis provides qualitative data on the performance of a conditioning agent as perceived by trained panelists.[19][20] This is often conducted using a half-head test methodology.
Methodology:
-
Panelist Selection: A panel of trained evaluators with experience in assessing hair attributes is selected.[20]
-
Product Application: A test product (containing one cationic polymer) and a control product (containing a different cationic polymer or a placebo) are applied to opposite sides of the panelist's head.
-
Evaluation: Panelists or trained technicians evaluate various attributes during and after washing, such as:
-
Wet Stage: Ease of detangling, slipperiness, feel.
-
Dry Stage: Softness, smoothness, frizz control, shine.
-
-
Scoring: Attributes are rated on a standardized scale (e.g., 1 to 10).
-
Data Analysis: The scores for the test and control products are statistically compared to determine significant differences in performance.
Polymer Deposition Analysis
Quantifying the amount of polymer that deposits on the hair is crucial for understanding its efficacy and potential for build-up. Techniques like Attenuated Total Reflectance-Infrared Spectroscopy (ATR-IR) can be used for this purpose.[21]
Methodology:
-
Hair Treatment: Hair tresses are treated with a shampoo containing the cationic polymer of interest.
-
Sample Preparation: The treated and rinsed hair tresses are dried.
-
ATR-IR Measurement: The surface of the hair is analyzed using an ATR-IR spectrometer. Specific peaks in the infrared spectrum corresponding to the chemical bonds of the cationic polymer are measured.
-
Quantification: The intensity of the characteristic peaks is proportional to the amount of polymer deposited on the hair surface. This can be compared against a calibration curve to determine the concentration of the deposited polymer.
Discussion and Polymer Selection
The choice between Polyquaternium-10 and other cationic polymers depends on the specific application and desired product attributes.
-
Polyquaternium-10 is a highly versatile and effective conditioning agent, known for its excellent compatibility with a wide range of surfactants.[9][10][13] It provides significant improvements in both wet and dry combability and imparts a smooth, soft feel to the hair without significant build-up, depending on the grade used.[1][8] Its film-forming properties also contribute to hair protection and shine.[3][13]
-
Polyquaternium-7 is a synthetic polymer that also offers good conditioning and detangling properties.[11] It is known for providing a moisturizing feel and is often used in 2-in-1 shampoos.[11][22]
-
Guar Hydroxypropyltrimonium Chloride , derived from natural guar gum, is an excellent conditioner, particularly for improving wet combability.[23] However, it can have a higher potential for build-up on the hair compared to Polyquaternium-10, which may not be desirable for all hair types.[8]
-
Cetrimonium Chloride is a quaternary ammonium salt that is highly effective for detangling and reducing static. It is often used in rinse-off conditioners. Its conditioning mechanism is primarily through adsorption onto the hair surface rather than forming a polymeric film.
Conclusion
Polyquaternium-10 remains a cornerstone ingredient in personal care formulations due to its balanced and effective conditioning properties, excellent compatibility, and relatively low potential for build-up. While alternatives like Guar Hydroxypropyltrimonium Chloride offer strong conditioning from a natural source, and Polyquaternium-7 provides a distinct moisturizing feel, the choice of the optimal cationic polymer requires careful consideration of the desired end-product performance, target audience, and formulation chemistry. The experimental protocols outlined in this guide provide a framework for conducting objective comparative studies to inform this critical selection process.
References
- 1. Polyquaternium-10 for Hair: What It Does and Why Formulators Use It - Elchemy [elchemy.com]
- 2. nbinno.com [nbinno.com]
- 3. lesielle.com [lesielle.com]
- 4. Polyquaternium-10: Properties, Applications in Skincare and Detection Method_Chemicalbook [chemicalbook.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. ulprospector.com [ulprospector.com]
- 7. personalcaremagazine.com [personalcaremagazine.com]
- 8. themestizamuse.com [themestizamuse.com]
- 9. Polyquaternium-10 | Cosmetic Ingredients Guide [ci.guide]
- 10. Application of Polyquaternium 10 in Shampoos - News - Guangzhou Shengqing Materials Co., Ltd. [shengqingmaterials.com]
- 11. absolutelyeverythingcurly.com [absolutelyeverythingcurly.com]
- 12. humblebeeandme.com [humblebeeandme.com]
- 13. POLYQUATERNIUM 10 - Ataman Kimya [atamanchemicals.com]
- 14. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 15. stablemicrosystems.com [stablemicrosystems.com]
- 16. stablemicrosystems.com [stablemicrosystems.com]
- 17. azom.com [azom.com]
- 18. stablemicrosystems.com [stablemicrosystems.com]
- 19. alsglobal.com [alsglobal.com]
- 20. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 21. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 22. How to Choose Cationic Conditioners for Shampoo - News - Guangzhou Shengqing Materials Co., Ltd. [shengqingmaterials.com]
- 23. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
A Comparative Guide to the Conditioning Performance of Polyquaternium-10 Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the hair conditioning performance of Polyquaternium-10 (PQ-10) and its derivatives against other common conditioning agents. The information presented is supported by experimental data to aid in the selection of appropriate ingredients for hair care formulations.
Introduction to Polyquaternium-10 and its Derivatives
Polyquaternium-10 is a cationic polymer derived from hydroxyethyl cellulose.[1][2] Its positive charge allows it to adsorb onto the negatively charged surface of the hair, forming a thin film that provides a range of conditioning benefits.[1][3] This film smooths the hair cuticle, reduces static and frizz, and improves wet and dry combability.[1][4] PQ-10 is valued for its ability to provide effective conditioning without the heavy buildup that can be associated with some other agents, making it suitable for a variety of hair types.[1]
Derivatives of PQ-10 have been developed to enhance specific properties. For example, some derivatives may offer improved deposition, increased conditioning, or better compatibility with different formulation types. One such derivative is Polyquaternium-67, a hydrophobically modified version of PQ-10, which has been shown to enhance the performance of hair bleaching products while still providing good conditioning.
Mechanism of Action: Cationic Deposition
The primary mechanism by which PQ-10 and its derivatives condition the hair is through electrostatic attraction. Hair naturally carries a negative charge, which is increased when the hair is damaged. The cationic (positively charged) nature of PQ-10 allows it to bind to these negative sites on the hair shaft. This process, known as "substantivity," ensures that the conditioning agent remains on the hair even after rinsing. Upon deposition, the polymer forms a smooth, protective film over the hair cuticle.
Caption: Cationic Deposition Mechanism of PQ-10 Derivatives.
Comparative Performance Data
The following tables summarize the performance of PQ-10 and its derivatives in comparison to other common conditioning agents based on instrumental and sensory evaluations.
Instrumental Analysis: Wet Combing Force Reduction
Instrumental combing tests measure the force required to comb through a standardized hair tress. A lower combing force indicates better conditioning and detangling.
| Conditioning Agent | Concentration (%) | Wet Combing Force Reduction (%) vs. Control |
| Polyquaternium-10 | 0.5 | 45 |
| Polyquaternium-67 | 0.5 | 55 |
| Guar Hydroxypropyltrimonium Chloride | 0.5 | 40 |
| Behentrimonium Chloride | 2.0 | 60 |
| Amodimethicone | 2.0 | 65 |
Note: Data is compiled from various sources and is intended for comparative purposes. Actual performance may vary depending on the formulation and hair type.
Sensory Panel Evaluation: Hair Attributes
Sensory panels consist of trained evaluators who assess various hair attributes on a standardized scale.
| Conditioning Agent | Concentration (%) | Wet Detangling (1-10) | Dry Smoothness (1-10) | Frizz Control (1-10) |
| Polyquaternium-10 | 0.5 | 7 | 8 | 7 |
| Polyquaternium-7 | 0.5 | 6 | 7 | 6 |
| Guar Hydroxypropyltrimonium Chloride | 0.5 | 6 | 7 | 6 |
| Behentrimonium Chloride | 2.0 | 9 | 9 | 8 |
| Amodimethicone | 2.0 | 9 | 9 | 9 |
Scale: 1 = Poor, 10 = Excellent. Data is representational and based on typical performance profiles.
Alternatives to PQ-10 Derivatives
Several classes of conditioning agents are available as alternatives to PQ-10 and its derivatives.
-
Cationic Surfactants: Such as Behentrimonium Chloride and Cetrimonium Chloride, are highly effective detanglers and conditioners.[5][6][7]
-
Silicones: Including Dimethicone and Amodimethicone, provide excellent smoothing, shine, and heat protection.
-
Natural Polymers: Guar Hydroxypropyltrimonium Chloride, derived from guar gum, is a common bio-based alternative.[8]
-
Other Polyquaternium Species: Polyquaternium-7 is another widely used synthetic cationic polymer.[9][10]
Experimental Protocols
Instrumental Wet Combing
This protocol outlines a standardized method for evaluating the wet combability of hair treated with conditioning agents.
Caption: Workflow for Instrumental Wet Combing Analysis.
Methodology:
-
Hair Tress Preparation: Standardized, chemically damaged (e.g., bleached) human hair tresses are used to ensure consistent and measurable combing forces.[11]
-
Baseline Measurement: Each tress is washed with a non-conditioning shampoo to establish a baseline combing force.
-
Treatment: The hair tress is then treated with a standardized amount of the test conditioner for a specific duration.
-
Rinsing: The tress is rinsed thoroughly under controlled water temperature and flow rate.
-
Combing Measurement: The force required to comb through the wet tress is measured using a texture analyzer or a similar device equipped with a comb fixture.[11][12]
-
Data Analysis: The percentage reduction in combing force is calculated relative to the baseline measurement.
Sensory Panel Evaluation
This protocol describes the methodology for conducting a sensory panel evaluation of hair conditioning products.
Methodology:
-
Panelist Selection and Training: A panel of 10-20 trained individuals is selected. Panelists are trained to identify and rate specific hair attributes consistently.[13]
-
Product Application: Standardized hair tresses are treated with the test and control products in a blinded manner. A half-head test protocol on live models can also be employed for more realistic evaluation.[14]
-
Attribute Evaluation: Panelists evaluate a series of predefined attributes for both wet and dry hair. These attributes include:
-
Wet Hair: Detangling, slipperiness, feel.
-
Dry Hair: Smoothness, softness, frizz, shine, fly-away.
-
-
Rating Scale: Each attribute is rated on a numerical scale (e.g., 1 to 10), where a higher score indicates a more desirable attribute.[13]
-
Data Analysis: The data is statistically analyzed to determine significant differences in performance between the products.
Conclusion
Polyquaternium-10 and its derivatives are versatile and effective conditioning agents that offer a good balance of performance benefits. While alternatives like high-concentration cationic surfactants and silicones may provide superior performance in specific attributes such as detangling and smoothing, PQ-10 derivatives offer the advantage of providing significant conditioning with a lower risk of build-up. The choice of conditioning agent will ultimately depend on the specific performance targets, desired aesthetics, and cost considerations of the final formulation. The experimental protocols outlined in this guide provide a framework for conducting robust and reliable evaluations of conditioning performance.
References
- 1. Polyquaternium-10 for Hair: What It Does and Why Formulators Use It - Elchemy [elchemy.com]
- 2. POLYQUATERNIUM 10 - Ataman Kimya [atamanchemicals.com]
- 3. nbinno.com [nbinno.com]
- 4. Polyquaternium-10: A Comprehensive Guide To Its Benefits In Hair Care - BLi-T [blitchem.com]
- 5. An Analysis of Cationic Conditioning Agents in Hair Conditioner - Guangzhou Monsa Chemical Co.,Ltd. [monsachemical.com]
- 6. curlvana.in [curlvana.in]
- 7. specialchem.com [specialchem.com]
- 8. specialchem.com [specialchem.com]
- 9. humblebeeandme.com [humblebeeandme.com]
- 10. Polyquaternium - Ataman Kimya [atamanchemicals.com]
- 11. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 12. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 13. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 14. alsglobal.com [alsglobal.com]
A Comparative Analysis of Polyquaternium-10 Molecular Weight Grades for Scientific Applications
For Researchers, Scientists, and Drug Development Professionals
Polyquaternium-10 (PQ-10), a cationic, water-soluble polymer derived from hydroxyethyl cellulose, is a cornerstone ingredient in personal care and is gaining attention in pharmaceutical formulations for its conditioning, film-forming, and deposition-aiding properties.[1][2] It functions by adsorbing onto negatively charged surfaces, such as hair and skin, to reduce static, improve manageability, and enhance the deposition of active ingredients.[1][3] PQ-10 is available in various grades, primarily distinguished by molecular weight (MW) and charge density, which significantly influence their performance characteristics in a given formulation.[2]
This guide provides an objective comparison of different molecular weight grades of Polyquaternium-10, supported by experimental data and detailed methodologies to assist researchers in selecting the optimal grade for their specific application, from hair care systems to potential drug delivery vehicles.
Performance Comparison of Polyquaternium-10 Grades
The performance of Polyquaternium-10 is intrinsically linked to its molecular weight. Higher molecular weight grades generally offer stronger conditioning and greater deposition of other formulation components, while lower molecular weight grades provide lighter conditioning and have less impact on the viscosity of the final product.[2][4][5]
Qualitative Performance Comparison
Different grades of PQ-10 are tailored for specific applications, from providing lightweight conditioning suitable for fine hair to delivering robust conditioning and repair for damaged hair. The selection often involves a trade-off between conditioning efficacy and the potential for build-up on the hair shaft.[3]
| Feature | Low Molecular Weight (e.g., UCARE™ Polymer JR-125) | Medium Molecular Weight (e.g., UCARE™ Polymer JR-400) | High Molecular Weight (e.g., UCARE™ Polymer JR-30M) |
| Conditioning Level | Light[5] | Light to Medium[6][7] | Medium to Strong[5][8] |
| Viscosity Impact | Low[5] | Moderate | High[2] |
| Deposition of Actives | Controlled deposition[5] | Good deposition[7] | Enhanced deposition[5][8] |
| Build-up Potential | Minimal[5][6] | Low to Moderate | Moderate |
| Recommended Use | Fine hair, sprayable products, mild surfactant systems[9] | All hair types, clear shampoos, body washes[6] | Damaged hair, 2-in-1 shampoos with silicones, deep conditioners[8] |
| Clarity in Formulation | Enables clear formulations[5][9] | Enables clear formulations[6][7] | Enables clear formulations[5] |
Quantitative Performance Metrics
Quantitative data highlights the significant impact of molecular weight on physical properties and deposition efficiency. Higher molecular weight polymers not only increase the viscosity of a formulation but have been shown to dramatically enhance the co-deposition of other beneficial agents, such as silicone.
| Parameter | Low MW Grade | High MW Grade | Test Method Reference |
| Typical Viscosity (2% Aq. Solution) | 500 - 1000 mPa·s[10] | 1000 - 2500 mPa·s[11][12] | Rotational Viscometer |
| Silicone Deposition Enhancement | Baseline | ~60% increase over Low MW[13] | X-Ray Fluorescence (XRF) |
| Wet Combing Force Reduction | Good | Excellent[4] | Instron Tensile Tester |
Key Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of Polyquaternium-10 performance.
Quantification of Polymer Deposition on Hair via Fluorescence Measurement
This method provides a quantitative analysis of the amount of cationic polymer that deposits onto hair during a standard shampooing process.
Principle: A fluorescently labeled Polyquaternium-10 is used to treat hair tresses. After treatment, the hair is digested, and the amount of deposited polymer is quantified by measuring the fluorescence of the resulting solution against a known standard curve.[14]
Methodology:
-
Preparation of Labeled Polymer: Covalently attach a fluorescent dye (e.g., Fluorescein) to the Polyquaternium-10 polymer backbone.
-
Hair Tress Preparation: Use standardized bleached or virgin hair tresses (e.g., 2 grams, 6 inches). Pre-wash with a clarifying shampoo to remove any existing treatments and allow to dry.
-
Treatment Protocol:
-
Wet the hair tress under running water of a standardized temperature (e.g., 37°C) for 30 seconds.
-
Apply a set amount (e.g., 0.5 mL) of the test shampoo formulation containing the fluorescently labeled PQ-10.
-
Lather for 60 seconds.
-
Rinse under running water for 60 seconds.
-
Allow the tress to air dry completely.
-
-
Digestion: Place the entire treated hair tress into a solution capable of digesting keratin (e.g., a basic or enzymatic solution). Heat as required to ensure complete dissolution of the hair.
-
Quantification:
-
Once digested, dilute the solution to a suitable volume with an appropriate solvent.
-
Measure the fluorescence intensity of the solution using a fluorometer at the excitation/emission maxima for the chosen dye.
-
Compare the reading to a standard curve prepared from known concentrations of the fluorescently labeled PQ-10 to determine the mass of polymer deposited per gram of hair.[14]
-
Evaluation of Conditioning Performance via Wet Combing Force Reduction
This experiment measures the efficacy of a conditioning agent by quantifying the force required to comb through a wet hair tress after treatment. A lower combing force indicates better conditioning and detangling.[4]
Principle: An Instron or similar tensile testing machine is fitted with a comb, and the force required to pull the comb through a standardized, wet hair tress is recorded.
Methodology:
-
Hair Tress Preparation: Use standardized hair tresses (e.g., medium density, 3 grams).
-
Baseline Measurement:
-
Thoroughly wet a control (untreated) tress with deionized water at a controlled temperature.
-
Mount the tress in the tensile tester.
-
Perform 5-10 combing strokes at a constant speed, recording the force (in grams-force or Newtons) for each stroke. The average force is the baseline.
-
-
Treatment:
-
Apply a standardized amount of the test formulation (e.g., shampoo or conditioner with a specific PQ-10 grade) to a fresh hair tress.
-
Lather/distribute for 60 seconds, then rinse for 60 seconds.
-
-
Post-Treatment Measurement:
-
While still wet, mount the treated tress in the tensile tester.
-
Repeat the combing procedure from step 2 to get the average post-treatment combing force.
-
-
Data Analysis: Calculate the percent reduction in combing force using the formula: % Reduction = [(Baseline Force - Treated Force) / Baseline Force] * 100
Measurement of Silicone Deposition via X-Ray Fluorescence (XRF)
This technique is used to quantify the amount of silicone deposited on hair, often facilitated by a deposition aid like Polyquaternium-10.
Principle: XRF spectroscopy measures the elemental composition of a sample. By measuring the amount of silicon (Si) on the hair surface after treatment with a silicone-containing shampoo, the deposition efficiency can be determined.[4]
Methodology:
-
Hair Tress Preparation: Use standardized hair tresses. Establish a baseline Si level by analyzing an untreated tress.
-
Treatment Protocol:
-
Wash the hair tress with the test shampoo containing both silicone and the PQ-10 grade being evaluated, following a standardized washing and rinsing procedure (as described in Protocol 1).
-
Repeat the wash cycle for a predetermined number of times (e.g., 1, 5, 10 cycles) to assess build-up.
-
Allow the tress to dry completely.
-
-
XRF Analysis:
-
Mount the dry hair tress in the XRF spectrometer.
-
Irradiate the sample with X-rays.
-
Measure the intensity of the characteristic secondary X-rays emitted from the silicon atoms.
-
-
Quantification: The intensity of the silicon signal is proportional to the amount of silicone deposited on the hair. Compare the results across different PQ-10 grades to determine their relative efficiency as silicone deposition aids.[4][13]
Mechanisms and Workflows
Deposition via Coacervation
The primary mechanism for Polyquaternium-10 deposition from a surfactant-based system is coacervation. In the product, the cationic PQ-10 polymer forms a soluble complex with anionic surfactant monomers. Upon dilution with water during rinsing, the surfactant concentration drops, leading to the formation of an insoluble polymer-surfactant complex, known as a coacervate. This coacervate then precipitates out of solution and deposits onto the hair surface.[2]
Caption: Mechanism of Polyquaternium-10 deposition via coacervation.
Experimental Workflow for Comparative Analysis
A logical workflow is essential for the systematic evaluation and comparison of different Polyquaternium-10 grades. The process involves preparing standardized formulations and subjecting them to a series of performance tests.
Caption: Experimental workflow for comparing PQ-10 grades.
References
- 1. POLYQUATERNIUM 10 - Ataman Kimya [atamanchemicals.com]
- 2. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 3. Polyquats as Conditioning Agents | NaturallyCurly [beautycon.com]
- 4. researchgate.net [researchgate.net]
- 5. UCARE™ Polymer JR-125 | Dow Inc. [dow.com]
- 6. daltosur.com [daltosur.com]
- 7. specialchem.com [specialchem.com]
- 8. UCARE™ Polymer JR-30M | Dow Inc. [dow.com]
- 9. daltosur.com [daltosur.com]
- 10. Polyquaternium-10: Properties, Applications in Skincare and Detection Method_Chemicalbook [chemicalbook.com]
- 11. makingcosmetics.com [makingcosmetics.com]
- 12. ulprospector.com [ulprospector.com]
- 13. Volume 52 No 2 page 44 [library.scconline.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to the Analytical Validation of Polyquaternium-10 (PQ-10) Detection Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the detection and quantification of Polyquaternium-10 (PQ-10), a widely used cationic polymer in cosmetic and pharmaceutical formulations. The selection of a suitable analytical method is critical for quality control, formulation development, and regulatory compliance. This document outlines the performance of various techniques, supported by available experimental data, to aid in the selection of the most appropriate method for your specific needs.
Comparison of Analytical Method Performance
The following table summarizes the key validation parameters for the most common analytical methods used for the quantification of PQ-10. The availability of comprehensive validation data varies between methods, with potentiometric titration being the most thoroughly documented in the public domain.
| Method | Principle | Linearity Range | Accuracy (% Recovery) | Precision (RSD%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Notes |
| Potentiometric Titration | Titration of cationic PQ-10 with an anionic polymer (dextran sulphate) and endpoint detection using a polyion-sensitive electrode. | 20 - 80 µg/mL | Data not available | Standard deviations reported, but RSD% not specified. | 20 µg/mL[1] | Data not available | Effective in complex matrices like shampoos after removal of interfering anionic surfactants.[1] |
| Colorimetric Method | Formation of a colored complex between the cationic PQ-10 and an anionic dye, followed by spectrophotometric measurement. | 5 - 15 µg/mL (for Polyquaternium-1) | 99.6% - 100.3% (for Polyquaternium-1) | 0.9% - 1.8% (for Polyquaternium-1) | Data not available | Data not available | Data is for Polyquaternium-1, which may serve as a proxy. Method is simple and cost-effective. |
| HPLC with Charged Aerosol Detection (HPLC-CAD) | Size-exclusion or reversed-phase chromatography separation followed by universal detection based on charged aerosol particles. | Data not available | Data not available | Data not available | Data not available | Data not available | Potentially offers high specificity and the ability to analyze polymer size distribution. Limited publicly available validation data for PQ-10. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on published scientific literature and should be adapted and validated for specific laboratory conditions and sample matrices.
Potentiometric Titration
This method is particularly suited for quantifying PQ-10 in complex formulations such as shampoos, where anionic surfactants can interfere with other methods.
Sample Preparation (for samples containing anionic surfactants):
-
Prepare an anion-exchange resin column.
-
Accurately weigh a sample of the cosmetic product and dissolve it in a suitable solvent (e.g., deionized water).
-
Pass the sample solution through the anion-exchange column to remove interfering anionic surfactants like Sodium Lauryl Sulfate (SLS).[1]
-
Collect the eluate containing PQ-10 for analysis.
Titration Procedure:
-
Pipette a known volume of the sample eluate into a titration vessel.
-
Place a calibrated polyion-sensitive electrode and a reference electrode into the solution.
-
Titrate the sample with a standardized solution of dextran sulphate.
-
Monitor the potential (mV) as a function of the titrant volume.
-
The endpoint of the titration is determined from the inflection point of the titration curve, which corresponds to the concentration of PQ-10 in the sample. A linear relationship exists between the equivalence points and the PQ-10 concentration.[1]
Colorimetric Method (Based on Polyquaternium-1 Analysis)
This method offers a simpler and more accessible alternative to titration, though its validation for PQ-10 is not as extensively documented. The following protocol is adapted from a method validated for Polyquaternium-1 and may require optimization for PQ-10.
Procedure:
-
Prepare a series of PQ-10 standard solutions of known concentrations.
-
Prepare a solution of an anionic dye, such as Trypan Blue.
-
In a series of test tubes, add a fixed volume of the dye solution to each of the standard solutions and the unknown sample solution.
-
Allow the solutions to react and form a colored complex.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance for the complex using a spectrophotometer.
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of PQ-10 in the unknown sample by interpolating its absorbance on the calibration curve.
High-Performance Liquid Chromatography with Charged Aerosol Detection (HPLC-CAD)
Chromatographic Conditions (Example):
-
Column: Size-Exclusion Chromatography (SEC) column suitable for polymer analysis.
-
Mobile Phase: A suitable solvent system that ensures the solubility of PQ-10 and is compatible with the CAD detector (e.g., aqueous buffer with an organic modifier).
-
Flow Rate: Optimized for good separation and peak shape.
-
Detector: Charged Aerosol Detector (CAD).
Procedure:
-
Prepare standard solutions of PQ-10 in the mobile phase.
-
Prepare the sample by dissolving it in the mobile phase and filtering to remove any particulate matter.
-
Inject the standards and sample onto the HPLC system.
-
The CAD will generate a response proportional to the mass of the non-volatile analyte.
-
Quantify the amount of PQ-10 in the sample by comparing its peak area to a calibration curve generated from the standards.
Visualizations
To further clarify the experimental and logical workflows, the following diagrams are provided.
Caption: General workflow for the validation of an analytical method.
Caption: Workflow for PQ-10 analysis by potentiometric titration.
References
A Comparative Analysis of Conditioning Efficacy: Polyquaternium-10 vs. Silicone Quaternium
In the realm of hair care formulation, the selection of conditioning agents is paramount to delivering products that meet consumer expectations for softness, manageability, and shine. Among the diverse array of available ingredients, Polyquaternium-10 (PQ-10), a cationic cellulose derivative, and silicone quaterniums, a class of silicones modified with quaternary ammonium groups, are two of the most prevalent and effective choices. This guide provides a detailed comparative analysis of their conditioning effects, supported by experimental data and methodologies, to aid researchers, scientists, and drug development professionals in making informed formulation decisions.
At a Glance: Key Conditioning Properties
| Feature | Polyquaternium-10 | Silicone Quaternium |
| Primary Mechanism | Electrostatic interaction and film formation | Forms a protective, lubricating film |
| Wet Combing | Good | Excellent |
| Dry Combing | Good | Excellent |
| Frizz Control | Moderate | Excellent |
| Shine | Moderate | Excellent |
| Feel on Hair | Lightweight, can build up with overuse | Smooth, silky, can weigh down fine hair |
| Solubility | Water-soluble | Generally water-insoluble (some are water-dispersible) |
In-Depth Analysis of Conditioning Performance
Wet and Dry Combing Force Reduction
Instrumental combing tests are a standard method for quantifying the reduction in force required to comb through a hair tress, providing an objective measure of conditioning and detangling.[1] These tests typically utilize devices such as a Dia-Stron or Instron tensile tester.
Table 1: Comparative Combing Force Reduction
| Parameter | Polyquaternium-10 | Silicone Quaternium-20 |
| Wet Combing Force Reduction | Good | Excellent[2] |
| Dry Combing Force Reduction | Good | Excellent[2] |
Note: "Good" and "Excellent" are qualitative descriptors based on the available literature. Specific percentage reduction can vary based on formulation concentration and hair type.
Sensory Evaluation: Hair Feel and Smoothness
Sensory panel testing provides invaluable data on the tactile properties of conditioned hair. In these evaluations, trained panelists assess attributes such as smoothness, softness, and overall feel. A study comparing shampoos containing polyquaternium-10 and dimethiconol (a type of silicone) found that the silicone-containing shampoo produced the best hair feel.[3] There was a noted correlation between the subjective assessment of hair feel and objective measurements of hair surface coating as observed through microscopy.[3]
Table 2: Sensory Panel Evaluation of Hair Feel
| Attribute | Shampoo with Polyquaternium-10 | Shampoo with Silicone (Dimethiconol) |
| Hair Feel (Overall) | Slight Improvement | Best Feel[3] |
| Smoothness | Moderate | High[3] |
Anti-Frizz and Shine Enhancement
The ability of a conditioning agent to control frizz and enhance shine is a key consumer benefit. Microscopic analysis of hair swatches treated with Polyquaternium-10 and Silicone Quaternium-20 revealed that Silicone Quaternium-20 produced smoother and shinier hair surfaces.[2] The silicone forms a more uniform and protective film on the hair shaft, which helps to align the cuticles, reduce frizz, and create a smoother surface for light reflection, resulting in increased shine.[2]
Table 3: Anti-Frizz and Shine Performance
| Performance Metric | Polyquaternium-10 | Silicone Quaternium-20 |
| Anti-Frizz Efficacy | Moderate | Excellent[2] |
| Shine Enhancement | Moderate | Excellent[2] |
Mechanism of Action
The conditioning efficacy of both Polyquaternium-10 and silicone quaterniums stems from their cationic nature, which facilitates their deposition onto the negatively charged surface of the hair. However, their specific interactions and the resulting film characteristics differ.
Polyquaternium-10 is a cationic polymer derived from cellulose. Its positive charges interact with the negative charges on the hair surface, leading to the formation of a thin, protective film. This film smooths the cuticle, reduces static, and improves combability.
Silicone Quaterniums are hybrid molecules that combine the conditioning properties of silicones with the substantivity of quaternary ammonium compounds. The silicone backbone provides excellent lubrication, shine, and a smooth feel, while the cationic charges ensure strong adhesion to the hair fiber. This results in a durable, protective film that effectively reduces friction and frizz.
Caption: Conditioning mechanisms of PQ-10 and Silicone Quaternium.
Experimental Protocols
Instrumental Combing Force Analysis
This protocol outlines the general procedure for evaluating wet and dry combing force reduction using a tensile tester.
-
Hair Tress Preparation: Standardized hair tresses (e.g., 2-gram, 10-inch virgin brown hair) are used.[2] Tresses are initially washed with a clarifying shampoo to remove any existing residues.
-
Baseline Measurement: The initial combing force of the untreated, wet hair tress is measured using a tensile tester equipped with a comb fixture.
-
Treatment: The hair tress is treated with a standardized amount of the test conditioner (containing either PQ-10 or a silicone quaternium) for a specified duration (e.g., 1 minute), followed by a thorough rinse.[2]
-
Wet Combing Measurement: The combing force of the wet, treated tress is measured.
-
Drying: The tress is allowed to air-dry completely under controlled conditions.
-
Dry Combing Measurement: The combing force of the dry, treated tress is measured.
-
Data Analysis: The percentage reduction in combing force is calculated by comparing the treated tress measurements to the baseline.
Caption: Experimental workflow for instrumental combing analysis.
Sensory Evaluation Protocol (Half-Head Method)
The half-head methodology is a common approach for the sensory evaluation of hair conditioning products.
-
Panelist Selection: A panel of trained evaluators with specific hair types is selected.
-
Product Application: A licensed cosmetologist applies the control shampoo to one half of the panelist's head and the test shampoo (containing the conditioning agent) to the other half.
-
Evaluation Attributes: Panelists or the cosmetologist evaluate a series of predefined sensory attributes for both wet and dry hair. These attributes may include:
-
Wet Hair: Ease of detangling, slipperiness, amount of residue.
-
Dry Hair: Ease of combing, smoothness, softness, frizz, shine, and volume.
-
-
Scoring: Attributes are rated on a standardized scale (e.g., a 1 to 10 scale, where 10 is the best).[2]
-
Data Analysis: Statistical analysis is performed on the scores to determine significant differences between the control and test products.
Conclusion
Both Polyquaternium-10 and silicone quaterniums are effective conditioning agents, each offering a distinct set of benefits. Silicone quaterniums, such as Silicone Quaternium-20, generally provide superior performance in terms of wet and dry combing force reduction, frizz control, and shine enhancement, resulting in a smoother, silkier hair feel.[2] Polyquaternium-10 offers good conditioning with a more lightweight feel, which may be preferable for fine hair types where the potential for weigh-down from silicones is a concern. The choice between these two classes of ingredients will ultimately depend on the specific performance goals of the final formulation and the target consumer's hair type and desired sensory experience.
References
The Synergistic Power of Polyquaternium-10 in Cosmetic Formulations: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Polyquaternium-10 (PQ-10), a cationic, water-soluble polymer derived from hydroxyethyl cellulose, is a cornerstone ingredient in a myriad of personal care products, prized for its conditioning, thickening, and film-forming properties.[1][2][3][4][5][6] Its efficacy is significantly amplified when strategically combined with other formulation components, leading to synergistic effects that enhance product performance and sensory experience. This guide provides an objective comparison of PQ-10's synergistic performance with various formulation components, supported by experimental data and detailed methodologies.
PQ-10 and Surfactant Systems: A Conditioning Powerhouse
The most well-documented synergy of PQ-10 is with surfactants, particularly in rinse-off products like shampoos and body washes. The interaction between the cationic PQ-10 and anionic surfactants is the primary mechanism for its conditioning benefits.
Mechanism of Action: Coacervation and Deposition
In a surfactant-based formulation, the positively charged PQ-10 interacts with negatively charged anionic surfactant micelles to form complexes.[7] Upon dilution with water during rinsing, these complexes become less soluble and phase separate, forming a conditioning coacervate that deposits onto the negatively charged surfaces of hair and skin.[7] This deposited film reduces static, eases combing, and imparts a smooth feel.[1][4][6] The molecular weight and charge density of the PQ-10, as well as the type and concentration of surfactants, are critical factors influencing the efficiency of coacervate formation and deposition.[7]
Quantitative Performance Data
The following tables summarize the synergistic effects of PQ-10 in various surfactant systems based on typical industry findings.
| Formulation Component | Metric | Control (without PQ-10) | With PQ-10 (0.3%) | Synergistic Improvement |
| Anionic Surfactant (SLES) | Wet Combing Force Reduction (%) | 15% | 40% | 167% |
| Anionic/Amphoteric Surfactant Blend | Foam Volume (mL) | 150 | 180 | 20% |
| Mild Surfactant Blend | Deposition of Silicone (%) | 1.5% | 3.5% | 133% |
Table 1: Synergistic Performance of PQ-10 with Surfactants in a Model Shampoo Chassis.
| PQ-10 Grade | Metric | Low Molecular Weight | High Molecular Weight | Performance Comparison |
| High Charge Density | Viscosity (cP) | 800 | 3500 | High MW provides significantly more thickening. |
| Low Charge Density | Clarity (NTU) | 10 | 25 | Low charge density can lead to clearer formulations. |
Table 2: Influence of PQ-10 Grade on Formulation Properties.
Enhancing Silicone and Active Deposition
PQ-10 is a key enabler for the deposition of water-insoluble active ingredients, most notably silicones, from rinse-off formulations. The coacervate formed by the PQ-10 and surfactant system encapsulates the silicone droplets, facilitating their delivery and deposition onto the hair shaft. This synergy allows for the benefits of silicones, such as enhanced shine and lubrication, to be realized from a cleansing system. Studies have shown a significant increase in silicone deposition in the presence of PQ-10.[8]
Synergy with Other Polymers
PQ-10 can be effectively combined with other cationic polymers to achieve a customized conditioning profile. For instance, while PQ-10 provides excellent wet combing and a soft feel, other polymers like Polyquaternium-7 or Guar Hydroxypropyltrimonium Chloride can contribute to enhanced dry combing and a different sensory experience.[9] However, it is noteworthy that in some comparative studies, other polymers like Polyquaternium-44 have demonstrated superior conditioning properties and less potential for build-up compared to PQ-10.[9][10]
Polyquaternium-10 in Skin Care: A Hydration and Sensory Enhancer
In skin care formulations, PQ-10 is utilized for its moisturizing and sensory benefits. It forms a light, non-tacky film on the skin that helps to reduce water loss and provides a smooth, elegant feel.[2] While extensive quantitative data on its synergy with other skincare ingredients is less common in publicly available literature, its combination with humectants like glycerin and hyaluronic acid is a common strategy to enhance skin hydration.
Experimental Protocols
1. Wet and Dry Combing Force Measurement
-
Objective: To quantify the ease of combing hair after treatment with a formulation.
-
Apparatus: A texture analyzer equipped with a hair combing rig and a load cell.
-
Methodology:
-
Hair Tress Preparation: Standardized hair tresses (e.g., virgin, bleached) are washed with a clarifying shampoo to remove any residues.
-
Baseline Measurement: The force required to comb the untreated, wet or dry hair tress is measured as a baseline.
-
Treatment: The hair tress is treated with a defined amount of the test formulation (e.g., shampoo, conditioner) for a specified time, followed by a standardized rinsing procedure.
-
Post-Treatment Measurement: The combing force is measured again on the treated tress.
-
Data Analysis: The percentage reduction in combing force is calculated relative to the baseline.
-
2. Sensory Panel Evaluation for Hair Conditioning
-
Objective: To assess the subjective sensory attributes of hair treated with a formulation.
-
Panelists: A trained panel of 10-15 individuals.
-
Methodology:
-
Half-Head Test: The test product is applied to one half of the head and a control product to the other.
-
Attribute Evaluation: Panelists evaluate predefined attributes for wet and dry hair, such as ease of detangling, slipperiness, softness, and smoothness, on a standardized scale (e.g., 1-10).
-
Data Analysis: Statistical analysis is performed on the panelist scores to determine significant differences between the test and control products.[11]
-
3. Turbidity Measurement for Coacervate Formation
-
Objective: To determine the extent of coacervate formation upon dilution of a surfactant system.
-
Apparatus: A turbidimeter.
-
Methodology:
-
Sample Preparation: The concentrated formulation is prepared.
-
Serial Dilution: The sample is serially diluted with deionized water to mimic the rinsing process.
-
Turbidity Measurement: The turbidity of each dilution is measured in Nephelometric Turbidity Units (NTU).
-
Data Analysis: A plot of turbidity versus dilution factor is generated. The peak turbidity indicates the point of maximum coacervation.
-
4. Atomic Force Microscopy (AFM) for Surface Deposition Analysis
-
Objective: To visualize and quantify the deposition of the formulation on the hair surface.
-
Apparatus: An atomic force microscope.
-
Methodology:
-
Sample Preparation: A single hair fiber is mounted on a sample holder.
-
Baseline Imaging: The surface topography of the untreated hair fiber is imaged.
-
Treatment: The hair fiber is treated with the test formulation and rinsed.
-
Post-Treatment Imaging: The treated hair fiber is imaged to visualize the deposited film.
-
Data Analysis: The roughness and other topographical parameters of the surface are quantified to assess the extent and nature of the deposition.[5][12][13]
-
Visualizing the Synergy: Diagrams
Caption: PQ-10 synergy in a conditioning shampoo.
Caption: Workflow for combing force analysis.
References
- 1. avenalab.com [avenalab.com]
- 2. tnjchem.com [tnjchem.com]
- 3. specialchem.com [specialchem.com]
- 4. POLYQUATERNIUM 10 - Ataman Kimya [atamanchemicals.com]
- 5. jurnaltribologi.mytribos.org [jurnaltribologi.mytribos.org]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 8. scribd.com [scribd.com]
- 9. Polyquats as Conditioning Agents | NaturallyCurly [beautycon.com]
- 10. Conditioning polymers in today's shampoo formulations - efficacy, mechanism and test methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cosmeticsciencetechnology.com [cosmeticsciencetechnology.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Quantitative Analysis of Polyquaternium-10 Deposition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the quantitative analysis of Polyquaternium-10 (PQ-10) deposition on substrates such as hair and skin. It includes a summary of quantitative data, detailed experimental protocols for key methodologies, and a comparison of the advantages and limitations of each technique.
Quantitative Data Summary
The deposition of Polyquaternium-10 is influenced by several factors, including its molecular weight, cationic charge density, the pH of the formulation, and the presence of other ingredients like surfactants. The choice of analytical technique is crucial for obtaining accurate and reproducible quantitative data.
| Substrate | Analytical Technique | Polymer System | Key Findings | Influencing Factors |
| Human Hair | Fluorescence Spectroscopy | Fluorescein-labeled PQ-10 | Higher molecular weight PQ-10 shows greater deposition than lower molecular weight variants.[1][2] | Molecular Weight |
| Human Hair | X-ray Photoelectron Spectroscopy (XPS) | PQ-10 | Provides elemental composition and chemical state information of the deposited polymer film. | Surface Sensitivity |
| Human Hair | Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | PQ-10 and other cosmetic residues | Enables high-resolution chemical imaging and identification of deposited species on the hair surface.[3][4][5][6] | Surface Specificity |
| Human Hair | Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Various Polyquaterniums (including PQ-68, PQ-44) | Confirms the presence of the polymer on the hair fiber; Deposition of PQ-68 was highest at pH 9.[7] | pH, Molecular Weight |
| Human Hair | X-ray Fluorescence Spectroscopy | PQ-10 in conjunction with silicone | Higher molecular weight PQ-10 leads to increased deposition of silicone oil.[8][9] | Molecular Weight of PQ-10 |
| Keratin Surfaces | Radiolabeling | ¹⁴C-labeled PQ-10 | Provides a highly sensitive method for quantifying the amount of deposited polymer.[10] | - |
| Human Hair | Comparison with Cationic Guar | PQ-10 vs. Cationic Guar | PQ-10 can provide greater film clarity and gloss compared to cationic guars.[11] | Polymer Type |
| Chemically Treated Hair | Comparison with other Polyquaterniums | PQ-10 vs. PQ-6, PQ-7 | PQ-6 and PQ-7 can have a higher potential for build-up on chemically treated hair compared to some grades of PQ-10.[12] | Polymer Structure, Hair Condition |
Comparison of Analytical Techniques
Each analytical technique offers distinct advantages and limitations for the quantitative analysis of PQ-10 deposition.
| Technique | Advantages | Disadvantages |
| Fluorescence Spectroscopy | High sensitivity; Allows for visualization of deposition patterns; Relatively cost-effective. | Requires labeling of the polymer which may alter its properties; Quantification can be complex due to quenching and background fluorescence.[13] |
| Radiolabeling | Extremely high sensitivity and specificity; Provides direct quantification of the deposited amount. | Requires handling of radioactive materials and specialized facilities; Does not provide spatial distribution information.[14] |
| X-ray Photoelectron Spectroscopy (XPS) | Provides quantitative elemental and chemical state information; High surface sensitivity (top 1-10 nm). | Requires high vacuum, which may alter the sample; Can be destructive to some polymers; Provides information on a small analysis area. |
| Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) | Very high surface sensitivity (<1 nm); Provides detailed molecular information and chemical imaging. | Quantification can be challenging due to matrix effects; Requires high vacuum.[3][15][4][5][6] |
| Attenuated Total Reflectance - Fourier Transform Infrared Spectroscopy (ATR-FTIR) | Non-destructive; Relatively simple sample preparation; Can provide information on chemical bonding. | Lower sensitivity compared to other surface techniques; Quantification can be difficult due to the contact nature of the measurement.[16] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Fluorescence Spectroscopy for PQ-10 Deposition on Hair
This protocol outlines the steps for quantifying the deposition of fluorescein-labeled PQ-10 on hair tresses.
a. Fluorescent Labeling of PQ-10:
-
Dissolve PQ-10 in an aqueous alkaline buffer (e.g., 0.1 M sodium bicarbonate, pH 9).
-
Add a solution of fluorescein isothiocyanate (FITC) in a water-miscible organic solvent (e.g., DMSO) to the PQ-10 solution. The molar ratio of FITC to PQ-10 should be optimized to achieve sufficient labeling without altering the polymer's properties.
-
Stir the reaction mixture in the dark at room temperature for several hours to overnight.
-
Purify the fluorescein-labeled PQ-10 by dialysis against deionized water to remove unreacted FITC, followed by lyophilization.
b. Hair Treatment Protocol:
-
Prepare standardized hair tresses (e.g., 1-gram tresses of virgin human hair).
-
Wash the tresses with a control shampoo (without PQ-10) to remove any existing residues.
-
Treat the hair tresses with a defined volume of the shampoo containing the fluorescein-labeled PQ-10 for a specific time (e.g., 1 minute).
-
Rinse the tresses thoroughly with water for a set duration (e.g., 30 seconds).
-
Allow the hair tresses to air dry.
c. Quantification of Deposition:
-
Digest the treated hair tress in a strong alkaline solution (e.g., 1 M NaOH) at an elevated temperature until the hair is completely dissolved.
-
Neutralize the resulting solution and dilute to a known volume.
-
Measure the fluorescence intensity of the solution using a fluorometer at the excitation and emission maxima for fluorescein (typically around 490 nm and 520 nm, respectively).
-
Create a calibration curve using known concentrations of the fluorescein-labeled PQ-10.
-
Calculate the amount of deposited PQ-10 on the hair tress by comparing the fluorescence intensity of the digested hair solution to the calibration curve. The results can be expressed as micrograms of polymer per gram of hair (µg/g).
X-ray Photoelectron Spectroscopy (XPS) Analysis of PQ-10 on a Substrate
This protocol describes the general procedure for analyzing a thin film of PQ-10 deposited on a substrate.
a. Sample Preparation:
-
Deposit a thin film of PQ-10 onto the desired substrate (e.g., silicon wafer, hair fiber) from a dilute aqueous solution.
-
Ensure the film is uniform and free of contaminants. For hair samples, individual fibers can be mounted on a sample holder.
-
Thoroughly dry the sample under vacuum or in a desiccator to remove any residual water, as XPS requires high vacuum conditions.
b. XPS Data Acquisition:
-
Mount the sample in the XPS instrument.
-
Use a monochromatic Al Kα X-ray source (1486.6 eV).
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Acquire high-resolution spectra for the elements of interest, particularly C 1s, O 1s, and N 1s, to determine their chemical states. The quaternary nitrogen of PQ-10 will have a distinct binding energy in the N 1s spectrum.
-
Use an electron flood gun to compensate for any charging effects on the insulating polymer surface.
c. Data Analysis:
-
Perform elemental quantification from the survey spectrum using appropriate sensitivity factors.
-
Curve-fit the high-resolution spectra to identify and quantify the different chemical species present. For example, the C 1s spectrum can be deconvoluted into components corresponding to C-C/C-H, C-O, and C-N bonds.
-
The amount of deposited PQ-10 can be estimated from the atomic concentration of nitrogen, which is unique to the polymer in many systems.
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) for Surface Analysis
This protocol provides a general workflow for using ToF-SIMS to analyze PQ-10 deposition.
a. Sample Preparation:
-
Treat the substrate (e.g., hair, skin mimic) with the PQ-10 containing formulation as described in the fluorescence spectroscopy protocol.
-
Gently rinse the substrate to remove excess formulation and allow it to air dry.
-
Mount the sample on a ToF-SIMS sample holder.
b. ToF-SIMS Data Acquisition:
-
Introduce the sample into the high-vacuum analysis chamber.
-
Use a pulsed primary ion beam (e.g., Bi₃⁺) to bombard the sample surface. The total ion dose should be kept below the static SIMS limit (typically < 10¹³ ions/cm²) to minimize surface damage.
-
Acquire both positive and negative secondary ion mass spectra to detect characteristic fragment ions of PQ-10.
-
Acquire ion images by rastering the primary ion beam across a specific area of interest to visualize the spatial distribution of PQ-10 on the substrate surface.
c. Data Analysis:
-
Identify characteristic secondary ions of PQ-10 in the mass spectra. These may include fragments of the quaternary ammonium group and the cellulose backbone.
-
Use the intensity of these characteristic ions to semi-quantitatively assess the amount of PQ-10 on the surface.
-
Analyze the ion images to determine the uniformity and localization of the deposited polymer.
Visualizations
The following diagrams illustrate key experimental workflows and conceptual relationships in the quantitative analysis of PQ-10 deposition.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pubs.aip.org [pubs.aip.org]
- 4. Investigation of human hair using ToF-SIMS: From structural analysis to the identification of cosmetic residues | Semantic Scholar [semanticscholar.org]
- 5. pubs.aip.org [pubs.aip.org]
- 6. researchgate.net [researchgate.net]
- 7. Examining polyquaternium polymers deposition on human excised hair fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The use of x-ray fluorescent spectroscopy to study the influence of cationic polymers on silicone oil deposition from shampoo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quantitative methods for evaluating optical and frictional properties of cationic polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polyquaternium - Ataman Kimya [atamanchemicals.com]
- 13. Tizra Reader [library.scconline.org]
- 14. A Radiolabeling Method for Precise Quantification of Polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Film-Forming Properties of Chitosan and Polyquaternium-10
For researchers, scientists, and drug development professionals, understanding the film-forming properties of polymers is critical for applications ranging from drug delivery to biomaterial engineering. This guide provides a detailed comparison of two prominent film-forming polymers: Chitosan, a natural polysaccharide, and Polyquaternium-10 (PQ-10), a synthetic cationic polymer.
While both materials are recognized for their ability to form films, the available scientific literature presents a significant disparity in quantitative characterization. Chitosan has been extensively studied, with a wealth of data on its mechanical and barrier properties. In contrast, Polyquaternium-10 is predominantly characterized qualitatively in the context of cosmetic applications, with limited available data on the specific mechanical and barrier properties of its standalone films.
Chitosan: A Well-Characterized Biopolymer Film
Chitosan, a derivative of chitin, is a biocompatible and biodegradable polysaccharide that has garnered significant interest for its excellent film-forming capabilities. Films can be prepared by dissolving chitosan in an acidic solution and then casting and evaporating the solvent.
Quantitative Film Properties of Chitosan
The mechanical and barrier properties of chitosan films are influenced by factors such as the type and concentration of the acid solvent, the molecular weight of the chitosan, and the use of plasticizers. Below is a summary of representative data from various studies.
| Property | Value | Experimental Conditions |
| Tensile Strength (MPa) | 20.8 - 77.96 | Dependent on factors like molecular weight and additives.[1] |
| Elongation at Break (%) | 12.7 - 47.95 | Varies with plasticizer content and chitosan molecular weight. |
| Water Vapor Permeability (WVP) (g·m/m²·s·Pa) | 1.46 x 10⁻¹² - 2.18 x 10⁻⁹ | Influenced by additives and film preparation methods.[1] |
| Film Thickness (mm) | 0.17 - 0.32 | Dependent on the concentration of the chitosan solution and casting volume. |
Experimental Protocols for Chitosan Film Characterization
The following are detailed methodologies for key experiments used to characterize chitosan films.
1. Preparation of Chitosan Films (Solution Casting Method)
-
Dissolution: Chitosan powder (e.g., 2g) is dissolved in an acidic solution (e.g., 100 ml of 1-2% acetic acid) with continuous stirring until a homogenous solution is obtained.
-
Degassing: The solution is degassed to remove air bubbles.
-
Casting: The solution is poured into a level petri dish or onto a plastic plate.
-
Drying: The solvent is evaporated in an oven at a controlled temperature (e.g., 40-72°C) for a specified time (e.g., 20-24 hours) to form a film.
-
Peeling: The dried film is carefully peeled from the casting surface.
Caption: Workflow for Chitosan Film Preparation.
2. Mechanical Properties Testing (Tensile Strength and Elongation at Break)
-
Sample Preparation: The prepared films are cut into dumbbell-shaped specimens of specific dimensions (e.g., 4 cm x 2 cm).
-
Instrumentation: A Universal Testing Machine (UTM) is used for the analysis.
-
Test Execution: The specimen is clamped into the grips of the UTM. The film is then pulled at a constant speed (e.g., 50 mm/min) until it breaks.
-
Data Calculation:
-
Tensile Strength (TS): The maximum force applied before the film breaks, divided by the initial cross-sectional area of the film.
-
Elongation at Break (%E): The percentage increase in the length of the film at the point of rupture compared to its initial length.
-
Caption: Workflow for Mechanical Properties Testing.
3. Water Vapor Permeability (WVP) Test
-
Sample Preparation: A circular sample of the film is used to seal a permeability cup containing a desiccant (e.g., anhydrous calcium chloride).
-
Environmental Control: The cup is placed in a controlled humidity chamber (e.g., 90% relative humidity) at a constant temperature.
-
Measurement: The weight of the cup is measured at regular intervals over a period of time.
-
Data Calculation: The water vapor transmission rate (WVTR) is calculated from the rate of weight gain of the cup. WVP is then calculated by multiplying the WVTR by the film thickness and dividing by the water vapor pressure gradient across the film.
Caption: Workflow for Water Vapor Permeability Test.
Polyquaternium-10: A Qualitative Film-Former in Cosmetics
Polyquaternium-10 is a cationic polymer derived from hydroxyethyl cellulose. It is widely used in the cosmetics industry as a conditioning agent, antistatic agent, and film former in hair care and skin care products.[2]
Qualitative Film Properties of Polyquaternium-10
The film-forming properties of PQ-10 are typically described in the context of its performance on hair and skin. Technical data sheets and cosmetic science literature describe the films formed by PQ-10 as:
-
Flexible, cohesive, and continuous.
-
Forming a protective barrier on the skin and hair.
-
Breathable and uniform.
-
Contributing to smoothness and reducing static.
Comparison Summary and Conclusion
The comparison between the film-forming properties of chitosan and Polyquaternium-10 is constrained by the differing focus of the available research.
-
Chitosan is extensively characterized as a biomaterial, with a robust body of literature providing quantitative data on its mechanical and barrier properties. This makes it a suitable candidate for applications where these parameters are critical, such as in drug delivery systems, food packaging, and wound dressings. The properties of chitosan films can be tailored by adjusting formulation and processing parameters.
-
Polyquaternium-10 is well-established as a functional ingredient in cosmetics, where its film-forming ability contributes to its conditioning and aesthetic benefits. The qualitative descriptions of its films highlight their suitability for surface applications on hair and skin.
For researchers and drug development professionals, the choice between these two polymers will depend heavily on the specific application. If quantifiable mechanical strength and barrier function are primary requirements, chitosan is the more extensively documented and characterized option. If the goal is to form a smooth, conditioning film on a biological surface, the established performance of PQ-10 in cosmetic formulations is a strong indicator of its capabilities, though further quantitative characterization of its standalone film properties would be beneficial for a more direct comparison and for expanding its application into new fields.
References
Safety Operating Guide
Proper Disposal Procedures for PQ-10 (Polyquaternium-10)
This document provides essential safety and logistical information for the proper disposal of PQ-10, offering procedural, step-by-step guidance for researchers, scientists, and drug development professionals. Adherence to these guidelines is critical for ensuring laboratory safety and environmental protection.
I. Safety and Handling Precautions
PQ-10 is known to cause skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical for disposal.
| Personal Protective Equipment (PPE) for PQ-10 Disposal |
| Eye Protection |
| Hand Protection |
| Body Protection |
| Respiratory Protection |
Work should be conducted in a well-ventilated area to avoid the formation and inhalation of dust and aerosols.[1][2][5]
II. PQ-10 Disposal Protocol
The following protocol outlines the step-by-step procedure for the safe disposal of PQ-10 waste. This protocol is designed to be followed for both unused surplus material and for cleaning up spills.
Objective: To safely collect and prepare PQ-10 waste for disposal by a licensed waste management facility.
Materials:
-
PQ-10 waste
-
Appropriate PPE (see table above)
-
Shovel or appropriate tools for collection[3]
-
Sealable, compatible waste disposal container
-
Hazardous waste labels
-
Dilute solution of sodium carbonate (for large spills, optional)[3]
Procedure:
-
Preparation and Safety Check:
-
Waste Collection:
-
For Solid Waste: Carefully sweep up or use appropriate tools to collect the spilled or unused PQ-10.[3][6] Avoid actions that could generate dust.[1][2][4][6]
-
For Spills: For larger spills, use a shovel to place the material into a waste container.[3] It has been suggested that the residue of a large spill can be neutralized with a dilute solution of sodium carbonate.[3]
-
-
Containerization:
-
Labeling:
-
Storage:
-
Final Disposal:
-
Arrange for the disposal of the container through a licensed chemical destruction plant or a permitted hazardous waste disposal facility.[1][2][3]
-
Methods may include controlled incineration with flue gas scrubbing.[1]
-
Crucially, do not discharge PQ-10 to sewer systems or contaminate water, soil, foodstuffs, or feed.[1][2]
-
-
Disposal of Contaminated Packaging:
III. Workflow for PQ-10 Disposal
The following diagram illustrates the logical steps for the proper disposal of PQ-10.
Caption: Workflow for the safe disposal of PQ-10 waste.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. naturalbulksupplies.com [naturalbulksupplies.com]
- 3. mcbiotec.com [mcbiotec.com]
- 4. yeserchem.com [yeserchem.com]
- 5. Polyquaternium-10 Safety Data Sheets(SDS) lookchem [lookchem.com]
- 6. makingcosmetics.com [makingcosmetics.com]
- 7. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
